L-Menthyl acetate
Description
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXUANMFYXWVNG-ADEWGFFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041817, DTXSID7051472 | |
| Record name | dl-Menthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Menthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2623-23-6, 89-48-5 | |
| Record name | (-)-Menthyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (±)-Menthyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menthyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | l-Menthyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menthyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Menthyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | dl-Menthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Menthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Menthyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-menthyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MENTHYL ACETATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8C5F4H1OA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MENTHYL ACETATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF3LEI45OH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-Menthyl acetate chemical structure and CAS number
An In-Depth Technical Guide to L-Menthyl Acetate: Structure, Properties, Synthesis, and Applications
Introduction
This compound is a naturally occurring monoterpene ester, recognized as a significant component of peppermint oil (Mentha piperita) where it contributes to the characteristic aroma and flavor.[1][2][3] As the acetate ester of L-menthol, this compound is highly valued for its mild, refreshing minty-fruity aroma and a lasting cooling sensation that is less intense than its parent alcohol, menthol.[1][4] Its unique sensory profile, coupled with favorable physicochemical properties, has led to its widespread use in the flavor, fragrance, and cosmetic industries.[3][5][6] Furthermore, its potential as a transdermal penetration enhancer has garnered significant interest within pharmaceutical and drug development research.[7][8][9]
This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, synthesis methodologies, and key applications for researchers, scientists, and professionals in drug development.
Core Chemical Identity
The precise identification of a chemical entity is foundational to all scientific work. This compound is defined by its specific stereochemistry, which dictates its biological and sensory properties. The molecule possesses three chiral centers, with the naturally occurring and most common isomer being (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl acetate.[2][10][11]
Chemical Structure
The structure consists of a cyclohexane ring derived from L-menthol, with the hydroxyl group at position C1 esterified with an acetyl group. The stereochemistry at the three chiral centers (C1, C2, and C5) is critical for its distinct properties.
A simplified representation of the this compound structure.
| Identifier | Value | Source |
| CAS Number | 2623-23-6 | [1][7][10][11][12] |
| IUPAC Name | [(1R,2S,5R)-5-methyl-2-propan-2-yl]cyclohexyl] acetate | [2][11] |
| Synonyms | (-)-Menthyl acetate, (1R)-(-)-Menthyl acetate, l-Menthol acetate | [11] |
| Molecular Formula | C₁₂H₂₂O₂ | [1][10][11][12] |
| Molecular Weight | 198.30 g/mol | [1][11][12] |
| InChI Key | XHXUANMFYXWVNG-ADEWGFFLSA-N | [2][11][13] |
| Canonical SMILES | C[C@@H]1CCOC(=O)C">C@HC(C)C | [11] |
| FEMA Number | 2668 | [10][11] |
Physicochemical and Spectroscopic Properties
The utility of this compound in various applications is directly linked to its physical and chemical characteristics. These properties are summarized below.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [5][10] |
| Odor | Fresh, minty, fruity, herbal; milder than menthol | [1][4][7] |
| Boiling Point | 229-230 °C (at 1013 hPa) | [1][7][14] |
| Melting Point | < 25 °C | [1] |
| Density | 0.921 – 0.927 g/mL at 25 °C | [4][5][7] |
| Refractive Index (n²⁰/D) | 1.4410 – 1.4490 | [4][5] |
| Optical Rotation ([α]²⁰/D) | -70° to -75° | [5][10] |
| Flash Point | 87 - 98.5 °C (closed cup) | [10][14] |
| Solubility | Soluble in ethanol; slightly soluble in chloroform, methanol; very slightly soluble in water. | [1][5][15] |
| Vapor Pressure | 12.20 Pa at 25 °C | [10] |
Synthesis and Mechanistic Considerations
While this compound can be isolated from natural sources, chemical synthesis via esterification of L-menthol is the predominant method for commercial and research-scale production due to higher efficiency and control.[3][7]
Expertise in Reagent Selection
The choice of the acetylating agent is a critical parameter that dictates reaction efficiency. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of L-menthol attacks the carbonyl carbon of the acetylating agent. The effectiveness of the agent is determined by the stability of the leaving group:
-
Acetyl Chloride: The most reactive agent. The chloride ion (Cl⁻) is an excellent leaving group, leading to a rapid and often exothermic reaction. This method is highly effective but requires careful handling due to the corrosive nature of acetyl chloride and the evolution of HCl gas.[16][17][18]
-
Acetic Anhydride: A highly effective and commonly used reagent. The acetate ion (CH₃COO⁻) is a good leaving group, making the reaction efficient, typically with the aid of an acid catalyst (e.g., H₂SO₄) or a base. It offers a balance of high reactivity and safer handling compared to acetyl chloride.[19]
-
Acetic Acid: The least reactive agent. The hydroxide ion (OH⁻) is a poor leaving group. To drive the Fischer esterification forward, a strong acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. The reaction is reversible and often requires the removal of water to shift the equilibrium towards the product.[16]
Experimental Protocol: Synthesis via Acetic Anhydride
This protocol describes a robust and reliable method for synthesizing this compound, which is self-validating through purification and characterization steps.
Materials:
-
L-Menthol (1 equivalent)
-
Acetic Anhydride (1.5 equivalents)
-
Concentrated Sulfuric Acid (catalytic amount, ~3-5 drops)
-
Diethyl ether or Dichloromethane (solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-Menthol in the chosen solvent.
-
Reagent Addition: Slowly add acetic anhydride to the solution, followed by the careful, dropwise addition of concentrated sulfuric acid. The addition of acid can be exothermic.
-
Reflux: Heat the reaction mixture to reflux (temperature depends on the solvent, e.g., ~60 °C) and maintain for 90-120 minutes.[19] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Cool the mixture to room temperature. Transfer it to a separatory funnel and dilute with the solvent. Carefully wash the organic layer sequentially with:
-
Water (2x)
-
Saturated NaHCO₃ solution (2-3x, until CO₂ evolution ceases) to neutralize the acidic catalyst and excess acetic anhydride.
-
Brine (1x) to remove residual water.
-
-
Drying and Filtration: Separate the organic layer and dry it over anhydrous MgSO₄. Filter the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): For high-purity applications, the product can be further purified by vacuum distillation.
Synthesis Workflow Diagram
A schematic of the this compound synthesis workflow.
Applications in Research and Industry
This compound's unique combination of a pleasant, cooling aroma and its physicochemical properties makes it a versatile ingredient.
-
Flavor and Fragrance: It is a key component in perfumes, cosmetics, soaps, and detergents, where it imparts a fresh, minty note without the harshness of pure menthol.[1][10] In the food industry, it is used to flavor chewing gum, candies, beverages, and oral hygiene products like toothpaste and mouthwash.[1][5][6]
-
Pharmaceuticals and Drug Development: A significant area of research is its use as a transdermal penetration enhancer. It can increase the skin permeation of various drugs with differing lipophilicities, such as 5-aminolevulinic acid (ALA) and lidocaine.[7][9] It is hypothesized that this compound may act as a prodrug, slowly releasing active L-menthol upon hydrolysis by esterases in the skin, leading to a prolonged cooling or therapeutic effect.[2] It is also incorporated into topical balms and ointments for its cooling and anti-inflammatory properties.[1]
Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with any chemical substance.
-
Hazard Identification: this compound is classified as toxic to aquatic life with long-lasting effects (H401, H411).[14][20][21] It is also a combustible liquid.[22] While some studies indicate it is non-irritating to skin and eyes, it is prudent to avoid direct contact.[20]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[20][22] Keep away from heat, sparks, and open flames.[22]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent oxidation and degradation.[1][20]
References
-
This compound | Takasago International Corporation. [Link]
-
This compound | SBBLG. [Link]
-
Menthyl acetate (1alpha,2beta,5alpha) FPD-2015A-2791 - SAFETY DATA SHEET | Perfumer's Apprentice. [Link]
-
This compound | Stenutz. [Link]
-
This compound | C12H22O2 | CID 220674 | PubChem. [Link]
-
Menthyl acetate | C12H22O2 | CID 27867 | PubChem. [Link]
-
(PDF) Synthesis Of L-Menthyl Acetic by Esterification L-Menthol and Acetic Anhydride with Variation Of Time | ResearchGate. [Link]
-
Effectiveness of Menthyl Acetate Synthesis with Different Acetyl Groups Equivalent | AIP Publishing. [Link]
-
Dthis compound | Peppermint Oil Manufacturers. [Link]
-
Effectiveness of menthyl acetate synthesis with different acetyl groups equivalent | Core.ac.uk. [Link]
-
Buy Bulk – Menthyl Acetate | Wholesale Supplier. [Link]
-
Menthyl acetate | NIST WebBook. [Link]
- Method for preparing D- or L-menthol - Google P
-
Menthyl acetate. A new link in the chain of acetates studied with rotational spectroscopy | ResearchGate. [Link]
-
Menthyl acetate | Sciencemadness Discussion Board. [Link]
Sources
- 1. This compound | 2623-23-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. Menthyl Acetate|High-Purity Reagent|RUO [benchchem.com]
- 3. Buy Bulk – Menthyl Acetate | Wholesale Supplier [sinofoodsupply.com]
- 4. This compound | 16409-45-3 [chemicalbook.com]
- 5. sbblgroup.com [sbblgroup.com]
- 6. peppermintoilmanufacturers.com [peppermintoilmanufacturers.com]
- 7. This compound | 2623-23-6 [chemicalbook.com]
- 8. Buy this compound | 2623-23-6 [smolecule.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Takasago International Corporation [takasago.com]
- 11. This compound | C12H22O2 | CID 220674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. hpc-standards.com [hpc-standards.com]
- 13. This compound(2623-23-6) MS [m.chemicalbook.com]
- 14. download.basf.com [download.basf.com]
- 15. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. Sciencemadness Discussion Board - Menthyl acetate - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. researchgate.net [researchgate.net]
- 20. download.basf.com [download.basf.com]
- 21. download.basf.com [download.basf.com]
- 22. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
A Comprehensive Spectroscopic Guide to L-Menthyl Acetate: Elucidating Structure and Stereochemistry
Introduction
L-Menthyl acetate is a monoterpene ester that serves as a significant component in the flavor and fragrance industry, most notably contributing to the characteristic scent and taste of peppermint oil.[1] Its molecular structure, derived from the esterification of L-menthol, presents a fascinating case for spectroscopic analysis due to its defined stereochemistry. The cyclohexane ring exists in a stable chair conformation with the large isopropyl and the acetate groups occupying equatorial positions to minimize steric hindrance.
This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this document elucidates the causal relationships between the molecular structure and the resulting spectra, offering field-proven insights for researchers and professionals in drug development, quality control, and natural product chemistry. The protocols and interpretations herein are designed to be self-validating, grounded in fundamental principles and supported by authoritative references.
Molecular Structure and Stereochemical Considerations
A robust spectroscopic analysis begins with a clear understanding of the molecule's structure. This compound, with the IUPAC name [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate, possesses three chiral centers, leading to a specific three-dimensional arrangement that profoundly influences its spectroscopic signature.[2]
Caption: Structure of this compound with standard numbering for NMR analysis.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For a chiral molecule like this compound, NMR provides precise information about the connectivity and stereochemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound reveals a complex but interpretable set of signals. The chemical shift of each proton is determined by its local electronic environment, and the splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons, providing direct evidence of molecular connectivity.
Expertise & Experience: The choice of a suitable deuterated solvent is critical. Chloroform-d (CDCl₃) is standard for molecules like this compound due to its excellent dissolving power and relatively clean spectral window. The key to interpreting this spectrum is to recognize that the rigid chair conformation of the cyclohexane ring renders many protons chemically non-equivalent. For example, the axial and equatorial protons on the same carbon atom are diastereotopic and will have different chemical shifts and coupling constants.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H-1 (CH-OAc) | 4.65 | ddd | 10.9, 10.9, 4.4 |
| H-2 (CH-iPr) | ~1.65 | m | - |
| H-5 (CH-Me) | ~0.85 | m | - |
| H-7 (CH of iPr) | ~1.85 | m | - |
| C10-H₃ (Me) | 0.88 | d | 7.0 |
| C8/C9-H₃ (iPr) | 0.75 / 0.90 | d / d | 6.5 / 7.1 |
| Acetate-H₃ | 2.04 | s | - |
| Cyclohexyl-H₂ | 1.00 - 1.70 | m (multiple) | - |
Note: Data synthesized from typical values found in the literature. Exact shifts and couplings can vary with solvent and instrument frequency.
Interpretation Insights:
-
H-1 Proton: The proton attached to the carbon bearing the acetate group (C1) is the most downfield of the ring protons, appearing around 4.65 ppm. Its significant deshielding is a direct consequence of the electron-withdrawing effect of the adjacent oxygen atom. Its multiplicity as a doublet of doublet of doublets (ddd) indicates coupling to three neighboring protons.
-
Acetate Methyl Group: A sharp singlet at approximately 2.04 ppm, integrating to three protons, is the classic signature of the acetyl methyl group.[3] Its singlet nature is due to the absence of any adjacent protons.
-
Isopropyl and Ring Methyl Groups: The methyl groups of the isopropyl substituent and the C-10 methyl group appear in the upfield region (0.75-0.90 ppm) as doublets, a result of coupling to their adjacent methine (CH) protons.[3] The two isopropyl methyl groups are diastereotopic and thus have slightly different chemical shifts.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. For this compound, all 12 carbons are chemically non-equivalent and therefore give rise to 12 distinct signals.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Assigned Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyl) | 170.8 |
| C-1 (CH-OAc) | 74.5 |
| C-2 (CH-iPr) | 47.3 |
| C-5 (CH-Me) | 34.3 |
| C-4 | 41.0 |
| C-7 (CH of iPr) | 26.5 |
| C-3 | 31.5 |
| C-6 | 23.7 |
| C-10 (Methyl) | 22.1 |
| Acetate-CH₃ | 21.3 |
| C-8 (iPr-Me) | 20.8 |
| C-9 (iPr-Me) | 16.5 |
Source: Data adapted from Agarwal, V.K., et al. (1995).[3]
Interpretation Insights:
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing far downfield around 170.8 ppm.
-
Oxygenated Carbon (C-1): The C-1 carbon, directly attached to the electronegative oxygen, is found at approximately 74.5 ppm.
-
Aliphatic Carbons: The remaining carbons of the cyclohexane ring and the isopropyl group appear in the aliphatic region (16-48 ppm). The specific shifts are determined by their substitution and local geometry.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the tube in the NMR spectrometer (e.g., a 400 MHz instrument).
-
Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence (e.g., 'zg30'). Key parameters include a spectral width of ~15 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds. Typically, 8-16 scans are sufficient for a high signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30'). Key parameters include a spectral width of ~220 ppm, a longer relaxation delay (e.g., 5 seconds), and a larger number of scans (e.g., 1024) due to the low natural abundance of ¹³C.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
Caption: Standard workflow for NMR spectroscopic analysis.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds.
Expertise & Experience: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is superior to traditional salt plate methods. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by simply placing a drop of the liquid on the ATR crystal (typically diamond or zinc selenide).
Table 3: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 2955 - 2870 | C-H stretch | Aliphatic (sp³) |
| 1735 | C=O stretch | Ester |
| 1245 | C-O stretch | Ester (acyl-O) |
| 1025 | C-O stretch | Ester (alkyl-O) |
Source: Data synthesized from NIST WebBook and PubChem.[2][4]
Interpretation Insights:
-
The Ester Signature: The most prominent and diagnostic peak in the IR spectrum is the strong, sharp absorption at ~1735 cm⁻¹.[3] This band is characteristic of the carbonyl (C=O) stretching vibration of a saturated aliphatic ester.
-
C-H Vibrations: The absorptions between 2870 and 2955 cm⁻¹ are due to the C-H stretching vibrations of the numerous methyl and methylene groups in the molecule.
-
C-O Stretches: Two distinct C-O stretching vibrations are also characteristic of the ester group. The band around 1245 cm⁻¹ is attributed to the stretching of the C-O bond adjacent to the carbonyl group, while the absorption near 1025 cm⁻¹ corresponds to the stretching of the O-C bond of the alkyl (menthyl) portion.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, Electron Ionization (GC-MS) is a common technique.
Expertise & Experience: In EI-MS, the initial molecular ion (M⁺˙) is often unstable and undergoes fragmentation. The resulting fragment ions provide a "fingerprint" that can be used to deduce the structure of the original molecule. The fragmentation pathways are governed by the stability of the resulting carbocations and neutral losses.
Table 4: Major Mass Fragments for this compound (EI-MS)
| m/z (Mass/Charge) | Proposed Fragment Ion / Neutral Loss |
|---|---|
| 198 | [M]⁺˙ (Molecular Ion) |
| 156 | [M - C₃H₆]⁺˙ (Loss of propene) |
| 138 | [M - CH₃COOH]⁺˙ (Loss of acetic acid) |
| 95 | [C₇H₁₁]⁺ (Menthyl fragment after H loss) |
| 81 | [C₆H₉]⁺ (Cyclohexenyl fragment) |
| 43 | [CH₃CO]⁺ (Acetyl cation) |
Source: Data compiled from NIST and PubChem databases.[2][5][6]
Interpretation Insights:
-
Molecular Ion: The molecular ion peak at m/z 198 confirms the molecular weight of this compound (C₁₂H₂₂O₂).[4][6]
-
Loss of Acetic Acid: A very common and characteristic fragmentation for acetate esters is the loss of a neutral acetic acid molecule (60 Da), leading to a prominent peak at m/z 138. This occurs via a McLafferty-type rearrangement.
-
Loss from Isopropyl Group: The peak at m/z 156 corresponds to the loss of propene (42 Da) from the isopropyl group.
-
Acetyl Cation: The base peak (most intense peak) in the spectrum is often observed at m/z 43, corresponding to the highly stable acetyl cation ([CH₃CO]⁺).[5]
-
Menthyl Fragments: Peaks at m/z 95 and 81 are characteristic fragments arising from the cleavage and rearrangement of the menthyl carbocation formed after the initial loss of acetic acid.[5]
Caption: Primary fragmentation pathways for this compound in EI-MS.
Part 4: The Role of Spectroscopy in Chiral Analysis
While standard NMR, IR, and MS techniques are exceptional for structural elucidation, they cannot distinguish between enantiomers (non-superimposable mirror images) like this compound and its D-form. Enantiomers have identical physical properties in an achiral environment, resulting in identical spectra.
However, spectroscopic methods are indispensable for chiral analysis in two key ways:
-
Diastereomeric Analysis: If a molecule contains multiple chiral centers, spectroscopy can readily distinguish between diastereomers (stereoisomers that are not mirror images), as they have different physical properties and, therefore, different spectra.
-
Chiral Derivatizing Agents (CDAs): To distinguish enantiomers using NMR, one can react the analyte with a chiral derivatizing agent to form diastereomers.[7] These newly formed diastereomers will exhibit distinct signals in the NMR spectrum, allowing for the quantification of each original enantiomer. This is a cornerstone of determining enantiomeric excess (ee).[7]
Spectroscopic analysis, therefore, forms the bedrock of quality control for chiral compounds, ensuring not only the correct chemical structure but also the desired stereochemical purity, which is paramount in the pharmaceutical and flavor industries.[8]
Conclusion
The spectroscopic analysis of this compound is a clear demonstration of how multiple analytical techniques converge to provide a complete molecular picture. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and stereochemical relationships, IR spectroscopy confirms the presence of the critical ester functional group, and Mass Spectrometry verifies the molecular weight and reveals predictable fragmentation patterns. Together, these methods provide a robust, self-validating system for the identification, characterization, and quality assessment of this important natural product.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Agarwal, V. K., et al. (1995). Carbon-13 and Proton NMR Shift Assignments and Physical Constants of Some L-Menthol Derivatives. Journal of Essential Oil Research.
-
PubChem. (n.d.). Menthyl acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Menthyl acetate. NIST Chemistry WebBook. Retrieved from [Link]
- Galo, J. M., et al. (2021). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
-
NIST. (n.d.). Menthyl acetate Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
- Lesot, P., et al. (2011). Fast and high-resolution stereochemical analysis by nonuniform sampling and covariance processing of anisotropic natural abundance 2D >2>H NMR datasets. Magnetic Resonance in Chemistry.
-
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Menthyl acetate. Retrieved from [Link]
Sources
- 1. Menthyl acetate - Wikipedia [en.wikipedia.org]
- 2. This compound | C12H22O2 | CID 220674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Menthyl acetate [webbook.nist.gov]
- 5. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Menthyl acetate [webbook.nist.gov]
- 7. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 8. Chiral analysis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of L-Menthyl Acetate in Organic Solvents
Introduction
L-Menthyl acetate is a naturally occurring monoterpene ester, recognized for its characteristic fresh, minty aroma.[1] A derivative of L-menthol, it is a key component in peppermint oil and finds extensive application in the flavor, fragrance, and pharmaceutical industries.[1] In the pharmaceutical sector, its utility is notably explored as a penetration enhancer, designed to improve the dermal absorption of various drug compounds.[2] The efficacy of this compound in these applications is intrinsically linked to its solubility in a diverse range of organic solvents. A thorough understanding of its solubility profile is paramount for formulation scientists, researchers, and drug development professionals to optimize product performance, ensure stability, and control release kinetics.
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. It delves into the theoretical principles governing its dissolution, presents a curated set of quantitative solubility data, and offers a detailed, field-proven experimental protocol for determining solubility. This document is designed to serve as a practical resource, bridging theoretical knowledge with actionable laboratory procedures.
Physicochemical Characteristics of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂O₂ | [3][4] |
| Molecular Weight | 198.30 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Odor | Fruity, minty | [3] |
| Boiling Point | 229-230 °C | [1] |
| Density | ~0.92 g/mL at 25 °C | [1] |
| Topological Polar Surface Area | 26.3 Ų | [3][4] |
| Water Solubility | Very slightly soluble/Insoluble | [3][4] |
The structure of this compound, consisting of a bulky, non-polar cyclohexane ring derived from menthol and a polar acetate group, dictates its solubility characteristics. The ester functional group can act as a hydrogen bond acceptor, allowing for some interaction with polar solvents. However, the molecule lacks a hydrogen bond donor, a key factor influencing its solubility profile.
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage is scientifically grounded in the nature and magnitude of intermolecular forces between the solute (this compound) and the solvent molecules. The dissolution process can be conceptualized as a three-step energetic process:
-
Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the this compound molecules together in the bulk liquid.
-
Overcoming Solvent-Solvent Interactions: Energy is also needed to create a cavity in the solvent to accommodate the solute molecule.
-
Formation of Solute-Solvent Interactions: Energy is released when the this compound molecule forms new intermolecular bonds with the solvent molecules.
The overall enthalpy of mixing determines whether the dissolution process is energetically favorable.[5] For this compound, the key intermolecular forces at play are:
-
Van der Waals Forces (Dispersion Forces): These are present in all molecules and are the primary forces of attraction between the non-polar hydrocarbon portions of this compound and non-polar solvents.
-
Dipole-Dipole Interactions: The ester group in this compound possesses a permanent dipole moment, allowing for electrostatic interactions with other polar molecules.
Esters like this compound can accept hydrogen bonds from protic solvents (e.g., alcohols) via the lone pairs on their oxygen atoms, but they cannot donate hydrogen bonds. This asymmetry in hydrogen bonding capability is a critical determinant of their solubility.
Hansen Solubility Parameters (HSPs)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSPs). This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from dispersion forces.
-
δp (Polar): Energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSPs are likely to be miscible. The Hansen distance (Ra) between two substances (e.g., a solute and a solvent) can be calculated to quantify their similarity. A smaller Ra value indicates a higher likelihood of solubility.
The HSPs for this compound are:
| Parameter | Value (MPa⁰⁵) |
| δd | 16.8 |
| δp | 4.7 |
| δh | 4.9 |
These parameters will be used to rationalize the experimental solubility data presented in the subsequent sections.
Quantitative Solubility of this compound in Organic Solvents
The following table summarizes the solubility of this compound in a wide range of organic solvents at 25 °C. The solvents are categorized by their functional class to facilitate comparison and analysis.
| Solvent | Solvent Class | Solubility (g/L) |
| Alcohols | ||
| Methanol | Polar Protic | 714.7 |
| Ethanol | Polar Protic | 661.83 |
| n-Propanol | Polar Protic | 553.97 |
| Isopropanol | Polar Protic | 688.37 |
| n-Butanol | Polar Protic | 487.19 |
| Isobutanol | Polar Protic | 457.73 |
| sec-Butanol | Polar Protic | 518.64 |
| n-Pentanol | Polar Protic | 307.41 |
| Isopentanol | Polar Protic | 425.22 |
| n-Hexanol | Polar Protic | 538.02 |
| n-Octanol | Polar Protic | 244.08 |
| Ethylene Glycol | Polar Protic | 75.3 |
| Propylene Glycol | Polar Protic | 175.42 |
| Ketones | ||
| Acetone | Polar Aprotic | 601.48 |
| 2-Butanone (MEK) | Polar Aprotic | 472.27 |
| Cyclohexanone | Polar Aprotic | 1026.03 |
| Esters | ||
| Methyl Acetate | Polar Aprotic | 386.01 |
| Ethyl Acetate | Polar Aprotic | 396.02 |
| n-Propyl Acetate | Polar Aprotic | 271.66 |
| Isopropyl Acetate | Polar Aprotic | 267.3 |
| n-Butyl Acetate | Polar Aprotic | 483.24 |
| Isobutyl Acetate | Polar Aprotic | 218.86 |
| n-Pentyl Acetate | Polar Aprotic | Not specified |
| Ethers | ||
| Tetrahydrofuran (THF) | Polar Aprotic | 1616.87 |
| 1,4-Dioxane | Polar Aprotic | 1080.86 |
| 2-Methoxyethanol | Polar Aprotic | 462.21 |
| 2-Ethoxyethanol | Polar Aprotic | 235.79 |
| Hydrocarbons | ||
| n-Hexane | Non-polar | 109.78 |
| n-Heptane | Non-polar | 87.21 |
| Cyclohexane | Non-polar | 281.31 |
| Toluene | Non-polar (Aromatic) | 402.1 |
| Chlorinated Solvents | ||
| Dichloromethane | Polar Aprotic | 1599.0 |
| Chloroform | Polar Aprotic | 2485.32 |
| 1,2-Dichloroethane | Polar Aprotic | 714.7 |
| Tetrachloromethane | Non-polar | 343.11 |
| Amides & Other Nitrogenous | ||
| Acetonitrile | Polar Aprotic | 519.06 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 554.76 |
| N,N-Dimethylacetamide (DMAc) | Polar Aprotic | 399.18 |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 710.04 |
| Sulfoxides | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 484.8 |
| Acids | ||
| Acetic Acid | Polar Protic | 484.68 |
Analysis of Solubility Data
The high solubility of this compound in chlorinated solvents like chloroform and dichloromethane, as well as in ethers such as THF, is noteworthy. This can be attributed to a favorable combination of dispersion and polar interactions. The relatively high solubility in alcohols is due to the formation of hydrogen bonds between the alcohol's hydroxyl group and the ester's carbonyl oxygen. The lower solubility in non-polar hydrocarbons like hexane and heptane highlights the importance of the polar acetate group for interaction with polar solvents. The principle of "like dissolves like," as quantified by Hansen Solubility Parameters, can explain these trends. Solvents with HSPs closer to those of this compound generally exhibit higher solvency.
Experimental Determination of Solubility: A Step-by-Step Protocol
The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a solvent.
Principle
An excess amount of the solute (this compound) is equilibrated with the solvent of interest at a constant, controlled temperature. The resulting saturated solution is then separated from the excess solid and the concentration of the solute is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Experimental Workflow Diagram
Sources
- 1. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 2. hansen-solubility.com [hansen-solubility.com]
- 3. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 4. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 5. youtube.com [youtube.com]
Natural occurrence of L-Menthyl acetate in essential oils
An In-depth Technical Guide to the Natural Occurrence of L-Menthyl Acetate in Essential Oils
Abstract
This compound is a naturally occurring monoterpene ester, renowned for its significant contribution to the characteristic aroma and flavor profiles of mint essential oils. As the acetate ester of L-menthol, it imparts a milder, fruity, and herbaceous cooling sensation compared to its precursor. This technical guide provides a comprehensive exploration of the natural occurrence of this compound, its biosynthesis within the Mentha genus, and the analytical methodologies requisite for its extraction, identification, and quantification. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge with practical, field-proven protocols to serve as an authoritative resource.
Introduction to this compound
This compound ((1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl acetate) is a pivotal aromatic compound found predominantly in the essential oils of peppermint (Mentha × piperita) and cornmint (Mentha arvensis).[1][2] Unlike the sharp, potent cooling effect of L-menthol, this compound offers a more subtle, sweet, and fruity-floral nuance.[3] This characteristic makes it a highly valued ingredient in the flavor, fragrance, cosmetic, and pharmaceutical industries.[1][3] Its presence and concentration are critical quality markers for mint essential oils, directly influencing their sensory properties and commercial value.
Natural Distribution and Abundance
The primary natural sources of this compound are plants belonging to the Mentha genus. However, it is also found in trace amounts in a variety of other botanicals. The concentration of this ester can vary dramatically based on the plant's species, cultivar, geographical origin, cultivation conditions, and harvest time.[4][5]
Table 1: Natural Occurrence and Concentration of this compound in Various Essential Oils
| Essential Oil Source | Scientific Name | Typical Concentration Range (%) | References |
| Peppermint Oil | Mentha × piperita | 3.0 - 10.0 (can reach up to 20%) | [2][5][6] |
| Cornmint (Japanese Mint) Oil | Mentha arvensis | 2.0 - 5.3 | [1][7] |
| Scotch Spearmint Oil | Mentha gracilis | Variable, present | |
| Ukrainian Peppermint Oil | Mentha × piperita | up to 9.2 | [4] |
| Other Sources | Various | Found in raspberry, mango, buchu oil |
The variability highlighted in Table 1 underscores the importance of rigorous analytical quality control for essential oils intended for therapeutic or high-value commercial applications. For instance, studies on Mentha × piperita from different European countries showed this compound concentrations ranging from as low as 0.3% to as high as 9.2%.[4]
Biosynthesis of this compound in Mentha Species
The formation of this compound is the culmination of the monoterpene biosynthetic pathway within the glandular trichomes of mint leaves. The pathway is a cascade of enzymatic reactions that convert primary metabolites into the complex profile of compounds found in the essential oil.
The biosynthesis begins with the universal precursor for terpenes, Geranyl Diphosphate (GPP). A series of cyclization, hydroxylation, oxidation, and reduction steps leads to the formation of the key intermediate, L-menthol.[8][9] The final step is the esterification of L-menthol, catalyzed by an acetyl-CoA dependent acetyltransferase, to yield this compound. This final conversion is a critical determinant of the oil's final aroma profile; a higher conversion rate results in a sweeter, fruitier oil, while lower conversion retains a sharper, more menthol-dominant character.
Caption: Biosynthetic pathway of this compound in Mentha species.
Analytical Methodologies
Accurate quantification of this compound requires a robust workflow encompassing efficient extraction from the plant matrix followed by high-resolution chromatographic analysis.
Extraction of Essential Oils
The industry-standard method for extracting essential oils from Mentha species is steam distillation.[1] This technique is efficient for volatile, heat-stable compounds like this compound. For isolating the compound itself from the essential oil matrix, fractional distillation is employed.[1]
Protocol 1: Steam Distillation of Essential Oil from Mentha Leaves
Objective: To extract volatile oils from plant material for subsequent analysis.
Materials:
-
Fresh or partially dried Mentha leaves
-
Steam distillation apparatus (still, condenser, separator)
-
Deionized water
-
Heating mantle
Methodology:
-
Preparation: Weigh a suitable amount of plant material (e.g., 500 g) and place it into the still. Add a sufficient volume of deionized water.
-
Distillation: Heat the still using the heating mantle to boil the water. The resulting steam will pass through the plant material, volatilizing the essential oils.
-
Condensation: The steam and volatile oil mixture travels to the condenser, where it is cooled and reverts to a liquid state.
-
Separation: The condensate (hydrosol and essential oil) is collected in a separator. Due to their immiscibility and density difference, the essential oil will form a distinct layer on top of the aqueous hydrosol.
-
Collection: Carefully decant the essential oil layer. For removal of residual water, the oil can be treated with a drying agent like anhydrous sodium sulfate.
-
Storage: Store the extracted essential oil in a sealed, airtight amber glass vial at 4°C to prevent degradation.
Identification and Quantification
Gas Chromatography (GC) is the definitive technique for analyzing the composition of essential oils.[10][11] When coupled with a Mass Spectrometry (MS) detector (GC-MS), it allows for the confident identification of individual components by comparing their mass spectra to library data. For precise quantification, a Flame Ionization Detector (GC-FID) is often used due to its high sensitivity and wide linear range.[12][13]
Caption: Experimental workflow for this compound quantification.
Protocol 2: GC-MS Quantification of this compound
Objective: To identify and quantify this compound in an essential oil sample.
Materials & Equipment:
-
Essential oil sample
-
Hexane or Ethyl Acetate (GC grade)
-
This compound analytical standard
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5ms, HP-5ms)
Methodology:
-
Standard Preparation: Prepare a series of calibration standards by accurately diluting the this compound analytical standard in the chosen solvent to cover the expected concentration range.
-
Sample Preparation: Prepare a dilute solution of the essential oil (e.g., 1 µL of oil in 1 mL of solvent).[12]
-
GC-MS Instrument Setup (Example Conditions):
-
Injector: Split mode (e.g., 50:1 split ratio), 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Initial temperature of 60°C, hold for 2 min, ramp at 3°C/min to 240°C, hold for 5 min.
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range m/z 40-400.
-
-
Analysis: Inject the prepared standards and the sample solution into the GC-MS system.
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration in the sample by interpolating its peak area on the calibration curve. The percentage is calculated relative to the total composition of the oil.
Conclusion for the Professional
For researchers and developers, a precise understanding of this compound is crucial. Its concentration directly impacts the organoleptic and potential therapeutic properties of an essential oil formulation. Variations in its natural abundance necessitate the implementation of stringent analytical protocols, such as GC-MS, to ensure product consistency, quality, and efficacy. The biosynthetic pathway provides a roadmap for potential metabolic engineering to create cultivars with desired aroma profiles. This guide provides the foundational knowledge and validated methodologies to confidently work with this important natural compound.
References
-
Mane Kancor. Menthyl Acetate. [Link]
-
Estonian Academy Publishers. Comparative chemical composition of the essential oil of Mentha × piperita L. from various geographical sources. [Link]
-
Wikipedia. Menthyl acetate. [Link]
-
Takasago International Corporation. This compound. [Link]
-
PubMed Central. Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products. [Link]
-
Landema. Menthyl acetate: properties and associated essential oils. [Link]
-
PubMed Central. Evaluation of Mentha arvensis essential oil and its major constituents for fungitoxicity. [Link]
-
Taylor & Francis Online. Quantity and chemical composition of essential oil of peppermint (Mentha × piperita L.) leaves under different drying methods. [Link]
-
ResearchGate. Biosynthetic pathways elucidated for the production of l-menthol in peppermint plants, (−). [Link]
-
Wikipedia. Menthol. [Link]
-
Farmacia Journal. qualitative assay of essential oils of lavender and peppermint in commercial products through spectral and chromatographic methods. [Link]
-
Semantic Scholar. Yield and composition of the essential oil of Mentha piperita L. (Lamiaceae) grown with biosolid. [Link]
-
MDPI. Agrobiological Interactions of Essential Oils of Two Menthol Mints: Mentha piperita and Mentha arvensis. [Link]
-
Eucalyptus Oil. This compound Supplier. [Link]
-
ResearchGate. Specifications of the analytical method used to measure (−)-menthol, menthone, and menthyl acetate. [Link]
-
ResearchGate. Menthyl acetate content in Mentha piperita L. plants grown under... [Link]
-
International Scientific Organization. A brief review on emerging analytical techniques for essential oil quantification. [Link]
-
International Scientific Organization. Extraction, Production and Analysis Techniques for Menthol: A review. [Link]
-
ResearchGate. (PDF) Improved Spectrophotometric Method for Fast and Accurate Quantitative Determination of Menthol in Essential Oils. [Link]
Sources
- 1. Menthyl Acetate : A clear colourless free flowing liquid - Mane Kancor Ingredients Ltd. [manekancor.com]
- 2. Menthyl acetate - Wikipedia [en.wikipedia.org]
- 3. allindianessentialoils.com [allindianessentialoils.com]
- 4. kirj.ee [kirj.ee]
- 5. lestudium-ias.com [lestudium-ias.com]
- 6. Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Mentha arvensis essential oil and its major constituents for fungitoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Menthol - Wikipedia [en.wikipedia.org]
- 10. iscientific.org [iscientific.org]
- 11. researchgate.net [researchgate.net]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of L-Menthyl Acetate: Boiling Point and Density
Introduction
L-Menthyl acetate (CAS 2623-23-6), the acetate ester of L-menthol, is a naturally occurring monoterpene found in peppermint oil and other essential oils[1][2]. It is a colorless liquid recognized for its characteristic fresh, fruity, and minty aroma[2][3]. This compound is of significant interest to researchers, scientists, and drug development professionals due to its wide range of applications. It serves as a key flavoring agent in the food and beverage industry, a fragrance ingredient in cosmetics and personal care products, and as a pharmaceutical excipient, notably as a penetration enhancer for topical drug delivery systems[3][4][5].
A thorough understanding of the physical properties of this compound is paramount for its effective application, particularly in formulation development, quality control, and process chemistry. This guide provides an in-depth analysis of two of its core physical properties: boiling point and density. We will explore the theoretical basis for these properties, present established values from authoritative sources, and provide detailed experimental protocols for their accurate determination in a laboratory setting.
Physicochemical Data Summary of this compound
For ease of reference, the key physical and chemical properties of this compound are summarized in the table below. These values represent a consensus from multiple reputable sources and serve as a benchmark for experimental verification.
| Property | Value | Conditions | Source(s) |
| Molecular Formula | C₁₂H₂₂O₂ | [1][6] | |
| Molar Mass | 198.30 g/mol | [1][7][8] | |
| Boiling Point | 227 - 230 °C | at 760 mmHg (lit.) | [1][3][6][7] |
| Density | 0.92 g/mL | at 25 °C (lit.) | [3][4][9] |
| 0.920 kg/m ³ | Not Specified | [1] | |
| 0.919 g/mL | at 20 °C/4 °C | [10] | |
| Appearance | Colorless liquid | [5][6][10] | |
| Refractive Index | 1.447 | at 20 °C/D | [3][11] |
| Melting Point | < 25 °C | [1][3][4] |
Section 1: Boiling Point of this compound
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a pure compound like this compound, the boiling point is a characteristic physical constant that is indicative of its volatility and the strength of its intermolecular forces. As an ester, this compound exhibits dipole-dipole interactions and London dispersion forces. The absence of hydrogen bonding donors results in a lower boiling point compared to its parent alcohol, L-menthol, but its relatively high molar mass contributes to a boiling point significantly above that of water.
The literature consistently reports the boiling point of this compound to be in the range of 227-230 °C at standard atmospheric pressure (760 mmHg)[1][3][6][7][12]. This narrow range suggests a high degree of purity for the samples referenced in these sources. It is crucial for researchers to note that the observed boiling point is highly dependent on the ambient pressure. Any deviation from standard pressure will necessitate a correction or a direct comparison to literature values at the same pressure.
Experimental Determination of Boiling Point
The determination of a precise boiling point serves as a crucial criterion for the purity of this compound[13]. The presence of volatile impurities, such as residual reactants from its synthesis (e.g., acetic acid or L-menthol), will typically lower and broaden the boiling point range. The Thiele tube method is a reliable and microscale technique for accurate boiling point determination[14].
Objective: To accurately measure the boiling point of a sample of this compound.
Materials:
-
This compound sample (~0.5 mL)
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer (-10 to 300 °C)
-
Capillary tubes (sealed at one end)
-
Small rubber band or piece of tubing
-
Bunsen burner or heating mantle
-
Clamp and stand
Methodology:
-
Apparatus Assembly:
-
Secure the Thiele tube to a stand using a clamp.
-
Fill the Thiele tube with mineral oil to a level just above the side-arm, ensuring there is room for expansion upon heating.
-
Attach a small vial containing 0.5 mL of this compound to the thermometer using a rubber band. The bottom of the vial should be level with the thermometer bulb[14].
-
Place a capillary tube, with its sealed end up, into the this compound sample[14].
-
Insert the thermometer assembly into the Thiele tube, ensuring the sample is immersed in the oil bath.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The design of the tube will ensure even heat distribution through convection currents.
-
As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. This occurs as the air trapped inside expands and is displaced by the vapor of the this compound sample[15].
-
Continue heating until a continuous and rapid stream of bubbles is observed. This indicates that the temperature is just above the boiling point of the sample.
-
-
Boiling Point Measurement:
-
Remove the heat source and allow the apparatus to cool slowly.
-
As the temperature drops, the stream of bubbles will slow down and eventually stop. The exact moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure[14][15].
-
The temperature recorded at this precise moment is the boiling point of the this compound.
-
-
Validation and Reporting:
-
Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a pressure correction may be necessary for comparison with literature values.
-
A boiling point range of 2-3 °C is acceptable for a pure compound. A broader range may indicate the presence of impurities.
-
Section 2: Density of this compound
Density is an intrinsic physical property defined as the mass of a substance per unit volume[16][17]. For liquids, density is influenced by temperature; as temperature increases, the volume typically expands, leading to a decrease in density. Therefore, it is essential to report the temperature at which a density measurement is taken.
The density of this compound is consistently reported as approximately 0.92 g/mL at 25 °C [3][4][12][9]. Some sources specify a density of 0.919 g/mL at 20 °C [10]. This slight variation is expected due to the difference in temperature. In drug development and formulation, density is a critical parameter for converting mass to volume for dosing solutions, and for calculations related to solubility and miscibility.
Experimental Determination of Density
The density of a liquid can be determined with high precision using a pycnometer or, more simply and with sufficient accuracy for many applications, by measuring the mass of a known volume of the liquid[16][18].
Objective: To accurately determine the density of a sample of this compound at a specific temperature.
Materials:
-
This compound sample (~20-25 mL)
-
10 mL or 25 mL graduated cylinder
-
Analytical balance (readable to at least 0.001 g)
-
Thermometer
-
Beaker
-
Pipette
Methodology:
-
Mass of Empty Graduated Cylinder:
-
Ensure the graduated cylinder is clean and completely dry.
-
Using an analytical balance, measure and record the mass of the empty graduated cylinder.
-
-
Volume and Mass of this compound:
-
Carefully add approximately 20-25 mL of this compound to the graduated cylinder using a pipette to avoid splashing.
-
Place the graduated cylinder on a level surface and read the volume from the bottom of the meniscus. Record the volume to the nearest 0.1 mL[16][17].
-
Measure and record the combined mass of the graduated cylinder and the this compound sample.
-
-
Temperature Measurement:
-
Immediately measure and record the temperature of the this compound sample in the graduated cylinder.
-
-
Calculation:
-
Calculate the mass of the this compound by subtracting the mass of the empty graduated cylinder from the combined mass.
-
Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .
-
-
Data Integrity and Repetition:
-
To ensure accuracy and precision, repeat the measurement at least two more times and calculate the average density[18].
-
The calculated density should be reported with the corresponding temperature, for example, ρ = 0.921 g/mL at 23 °C.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the density of this compound.
Caption: Workflow for Density Determination of this compound.
Conclusion
The boiling point and density of this compound are fundamental physical properties that are critical for its application in scientific research and industrial development. The established values of 227-230 °C for the boiling point and approximately 0.92 g/mL for the density at ambient temperatures serve as reliable benchmarks for quality assessment. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these properties, ensuring the purity and proper handling of this compound in a laboratory setting. Adherence to these methodologies will enable researchers and professionals to confidently utilize this versatile compound in their work.
References
-
Chemical Bull Pvt. Ltd. This compound | 2623-23-6.
-
ChemicalBook. This compound CAS#: 2623-23-6.
-
ChemBK. l-Menthol acetate.
-
Stenutz. This compound.
-
Chemical Bull. SPECIFICATION - this compound.
-
PubChem - NIH. Menthyl acetate | C12H22O2 | CID 27867.
-
Wikipedia. Menthyl acetate.
-
Shanghai Talent Chemical Co.,Ltd. This compound CAS 2623-23-6.
-
General Chemistry Labs. Density of liquids.
-
YouTube. Experimental determination of the relative density of a liquid.
-
Chem-Impex. This compound.
-
ChemicalBook. This compound | 2623-23-6.
-
ECHEMI. (±)-Menthyl acetate SDS, 89-48-5 Safety Data Sheets.
-
Sigma-Aldrich. This compound natural, = 98 , FCC, FG 2623-23-6.
-
EMBIBE. Determination of Density of a Liquid - Lab Experiments.
-
Vigon. 502078 menthyl acetate laevo fcc safety data sheet.
-
ChemicalBook. This compound | 16409-45-3.
-
CUNY. MEASUREMENT OF DENSITY.
-
Chemistry LibreTexts. 2: The Density of Liquids and Solids (Experiment).
-
PubChem. This compound | C12H22O2 | CID 220674.
-
Sigma-Aldrich. Menthyl acetate 97 89-48-5.
-
The Good Scents Company. menthyl acetate, 89-48-5.
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
ResearchGate. Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis.
-
Aurochemicals. MENTHYL ACETATE, Natural- SDS.
-
Perfumer's Apprentice. Menthyl acetate (1alpha,2beta,5alpha) FPD-2015A-2791 - SAFETY DATA SHEET.
-
Sigma-Aldrich. L -Menthyl acetate natural, = 98 , FCC, FG 2623-23-6.
-
Quora. Is boiling point a reliable way to assess ester purity?.
-
UMass. Esters. An Introduction.
-
Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination.
-
JoVE. Video: Boiling Points - Concept.
Sources
- 1. This compound | 2623-23-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. This compound | 2623-23-6 [chemicalbook.com]
- 3. This compound CAS#: 2623-23-6 [m.chemicalbook.com]
- 4. talentchemicals.com [talentchemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemicalbull.com [chemicalbull.com]
- 7. Menthyl acetate - Wikipedia [en.wikipedia.org]
- 8. This compound | C12H22O2 | CID 220674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. L -Menthyl acetate natural, = 98 , FCC, FG 2623-23-6 [sigmaaldrich.com]
- 10. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. L -Menthyl acetate natural, = 98 , FCC, FG 2623-23-6 [sigmaaldrich.com]
- 13. quora.com [quora.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Video: Boiling Points - Concept [jove.com]
- 16. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 17. embibe.com [embibe.com]
- 18. chem.libretexts.org [chem.libretexts.org]
L-Menthyl acetate safety data sheet and handling precautions
An In-Depth Technical Guide to the Safe Handling of L-Menthyl Acetate for Research and Development
Introduction: Understanding this compound
This compound is a naturally occurring monoterpene, recognized as the acetate ester of menthol.[1] It is a significant contributor to the characteristic aroma and flavor of peppermint oil (Mentha piperita), in which it comprises 3-5% of the volatile constituents.[1] Chemically identified by its CAS Number 2623-23-6, this colorless liquid possesses a fresh, minty, and slightly fruity or herbal aroma.[2][3][4] Its primary applications are in the flavor and fragrance industries, where it is used in a variety of products including baked goods, candies, beverages, and cosmetics.[2] For researchers and drug development professionals, this compound may be used as a starting material, a reference standard, or a component in formulation studies.
This guide provides a comprehensive overview of the safety data and handling precautions necessary for the safe use of this compound in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
Part 1: this compound Safety Data Sheet (SDS) Core Information
A thorough understanding of a chemical's properties and hazards is the foundation of its safe use. The following sections synthesize key data typically found in a Safety Data Sheet (SDS).
Identification and Physical/Chemical Properties
This compound is a combustible liquid but is not classified as flammable under GHS criteria.[5] Its relatively high flash point means it requires preheating to generate vapors sufficient for ignition. However, it is crucial to avoid all sources of ignition during handling.[2][6]
| Property | Value | Source |
| Chemical Name | [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate | [7] |
| Synonyms | (-)-Menthyl acetate, this compound FCC | [2][7][8] |
| CAS Number | 2623-23-6 | [2][7] |
| Molecular Formula | C₁₂H₂₂O₂ | [1][7][9] |
| Molar Mass | 198.30 g/mol | [1][7] |
| Appearance | Colorless, clear liquid | [3][6][9][10] |
| Odor | Peppermint oil, fruity, herbal | [4][6] |
| Boiling Point | 228-229.3 °C (at 1,013 hPa) | [1][3][4][9] |
| Melting Point | -84.5 °C | [4][6] |
| Flash Point | 77 - 98.5 °C (Closed Cup) | [1][4][5][8] |
| Density | ~0.92 g/mL at 25 °C | [1][3][8][9] |
| Solubility in Water | Slightly soluble / Low solubility (17mg/L at 25 °C) | [3][4][9] |
Hazard Identification and GHS Classification
The primary hazard associated with this compound under the Globally Harmonized System (GHS) is its toxicity to aquatic life.[2][6][8] It is not classified for acute oral, dermal, or inhalation toxicity, nor is it considered a skin or eye irritant based on available data.[2][5][6]
| Hazard Class | Category | Hazard Statement |
| Acute Aquatic Toxicity | Category 2 | H401: Toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 2 | H411: Toxic to aquatic life with long lasting effects |
| Flammable Liquid | Category 4 | H227: Combustible liquid |
Note: The "Combustible liquid" classification is applied in some jurisdictions but not universally under UN GHS criteria.[5]
The following diagram illustrates the GHS communication elements for this compound.
Caption: A systematic workflow for the safe handling of this compound.
Step-by-Step Methodology:
-
Pre-Operational Check : Before handling, thoroughly review this guide and the manufacturer's SDS. [11]Confirm the location and operational status of safety showers, eyewash stations, and spill kits.
-
Personal Protective Equipment : Don the required PPE as detailed in section 2.1. Ensure gloves are inspected for any defects before use.
-
Prepare Work Area : Work within a certified chemical fume hood. [8]Clear the area of all potential ignition sources, including hot plates, open flames, and non-intrinsically safe electrical equipment. [5][6]4. Chemical Transfer and Use : When transferring, use only non-sparking tools and ensure containers are bonded and grounded to prevent static electricity buildup. [5]Keep containers tightly closed when not in use. [5][11]5. Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated place. [2][5][6]It should be segregated from incompatible materials and products that release odors. [2][6]6. Hygiene : Do not eat, drink, or smoke in the work area. [2]Wash hands and face thoroughly before breaks and at the end of the shift. [2][4]
Accidental Release and First Aid Measures
Accidents can happen despite the best precautions. A prepared and rapid response is essential to mitigate harm.
Spill Response Decision Workflow:
Caption: Decision workflow for responding to an this compound spill.
First Aid Protocols:
-
Inhalation : If vapors are inhaled, move the person to fresh air and keep them at rest. [5][11]Seek medical attention if symptoms persist.
-
Skin Contact : Remove contaminated clothing immediately. [5][6]Wash the affected area thoroughly with soap and plenty of water. [5][8]Consult a physician if irritation develops. [11]* Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [5][8]Seek medical attention.
-
Ingestion : Do NOT induce vomiting. [11]Rinse the mouth with water and obtain medical attention. [5][11]Never give anything by mouth to an unconscious person. [11]
Conclusion
This compound is a valuable compound in various scientific fields. While it possesses a low acute toxicity profile, its combustible nature and significant environmental hazard necessitate a disciplined and informed approach to its handling. By integrating the principles of engineering controls, appropriate PPE, and standardized operational procedures, researchers can effectively manage the risks associated with its use. This guide serves as a foundational document to be adapted into laboratory-specific SOPs, ensuring a safe and compliant research environment.
References
- This compound FCC - Safety d
- Safety Data Sheet - this compound FCC. (2025).
- MENTHYL ACETATE, L. (2015). Joint Expert Committee on Food Additives (JECFA).
- Menthyl acetate (1alpha,2beta,5alpha) - SAFETY DATA SHEET. (2022). Perfumer's Apprentice.
- This compound.
- FM139285 - Safety D
- menthyl acet
- l-Menthol acet
- L-MENTHYL ACET
- Safety data sheet - L-Menthyl acet
- MENTHYL ACETATE, N
- Menthyl acet
Sources
- 1. Menthyl acetate - Wikipedia [en.wikipedia.org]
- 2. download.basf.com [download.basf.com]
- 3. This compound | 16409-45-3 [chemicalbook.com]
- 4. download.basf.com [download.basf.com]
- 5. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 6. download.basf.com [download.basf.com]
- 7. This compound | C12H22O2 | CID 220674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. chembk.com [chembk.com]
- 10. menthyl acetate, 89-48-5 [thegoodscentscompany.com]
- 11. aurochemicals.com [aurochemicals.com]
The Hydrolysis Kinetics of L-Menthyl Acetate: A pH-Dependent Stability Analysis
An In-Depth Technical Guide
Abstract
L-Menthyl acetate, the acetate ester of menthol, is a key compound in the pharmaceutical, flavor, and fragrance industries, valued for its characteristic minty aroma and cooling sensation.[1][2] In pharmaceutical applications, particularly in topical and oral formulations, its chemical stability is paramount to ensuring product efficacy, safety, and shelf-life. The hydrolysis of this compound into L-menthol and acetic acid is a primary degradation pathway, the rate of which is profoundly influenced by the pH of the surrounding medium. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and quantifying the hydrolysis kinetics of this compound under various pH conditions. We will explore the underlying chemical mechanisms, present detailed experimental protocols for kinetic analysis, and discuss the interpretation of the resulting pH-rate profile, offering field-proven insights into its practical implications for formulation development.
Theoretical Framework: The Chemistry of Ester Hydrolysis
The degradation of this compound in aqueous environments is a classic example of ester hydrolysis. The overall reaction involves the cleavage of the ester bond by a water molecule to yield a carboxylic acid and an alcohol. This process can be catalyzed by acids or bases, and it can also proceed, albeit much more slowly, via a neutral reaction with water.[3] The observed rate of hydrolysis at any given pH is the sum of these three distinct mechanistic pathways.
The relationship can be expressed by the following equation:
kobs = kH⁺[H⁺] + kw + kOH⁻[OH⁻]
Where:
-
kobs is the observed pseudo-first-order rate constant.
-
kH⁺ is the second-order rate constant for specific acid catalysis.
-
kw is the pseudo-first-order rate constant for neutral (water-catalyzed) hydrolysis.
-
kOH⁻ is the second-order rate constant for specific base catalysis.
A plot of log(kobs) versus pH typically yields a characteristic V-shaped or U-shaped curve, known as a pH-rate profile, which provides a quantitative map of the compound's stability.[4][5]
Specific Acid-Catalyzed Hydrolysis (pH < 4)
Under acidic conditions, the hydrolysis rate is directly proportional to the hydrogen ion concentration. The reaction typically proceeds via the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular).[6]
Mechanism Rationale:
-
Protonation: The carbonyl oxygen of the ester is reversibly protonated by a hydronium ion. This step is critical as it renders the carbonyl carbon significantly more electrophilic and thus more susceptible to attack.
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a positively charged tetrahedral intermediate.[6]
-
Proton Transfer: A proton is transferred from the attacking water moiety to the leaving group (the L-menthoxy group), converting it into L-menthol, which is a much better leaving group than the corresponding alkoxide.
-
Elimination: The tetrahedral intermediate collapses, expelling the neutral L-menthol molecule and regenerating the protonated carbonyl group of acetic acid.
-
Deprotonation: The final product, acetic acid, is formed upon deprotonation.
This entire process is reversible.[7][8] To drive the reaction toward hydrolysis in an experimental setting, a large excess of water is used, as is typical in dilute aqueous solutions.[3]
Neutral Hydrolysis (pH ≈ 4-8)
In the near-neutral pH range, the contributions from both acid and base catalysis are minimal. Here, the hydrolysis is dominated by the direct, uncatalyzed reaction with water. The rate of this reaction is generally very slow for simple esters.[9][10] A safety data sheet for this compound indicates a hydrolysis half-life of 133 hours at pH 7, confirming a slow but measurable degradation rate under neutral conditions.[11] This pathway establishes the baseline degradation rate at the pH of maximum stability.
Specific Base-Catalyzed Hydrolysis (pH > 8)
Under alkaline conditions, the hydrolysis rate is directly proportional to the hydroxide ion concentration. This process, also known as saponification, is effectively irreversible and typically proceeds via the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[12][13]
Mechanism Rationale:
-
Nucleophilic Attack: The highly nucleophilic hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This is the rate-determining step.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a negatively charged tetrahedral intermediate.
-
Elimination: The intermediate collapses, expelling the L-menthoxide ion (a strong base) as the leaving group.
-
Irreversible Deprotonation: The expelled L-menthoxide ion immediately deprotonates the newly formed acetic acid. This acid-base reaction is extremely rapid and essentially irreversible. It forms the acetate anion and neutral L-menthol.
The final deprotonation step renders the overall reaction irreversible because the resulting carboxylate anion is resonance-stabilized and resistant to further nucleophilic attack by the L-menthol.[8] This is a key advantage of alkaline hydrolysis in synthetic applications, as it drives the reaction to completion.[3]
Caption: Dominant hydrolysis mechanisms for this compound at different pH regions.
Experimental Design for Kinetic Analysis
This section provides a robust, self-validating protocol for determining the pH-rate profile of this compound hydrolysis. The causality behind each step is explained to ensure scientific integrity.
Objective
To determine the pseudo-first-order rate constant (kobs) for the hydrolysis of this compound across a physiologically and pharmaceutically relevant pH range (e.g., pH 2 to 10) at a constant, controlled temperature (e.g., 37°C or 50°C).
Materials and Reagents
-
This compound (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Type I ultrapure)
-
Buffer salts (e.g., potassium chloride, citric acid, sodium phosphate monobasic/dibasic, boric acid)
-
Hydrochloric acid and Sodium hydroxide (for pH adjustment)
-
Volumetric flasks, pipettes, and autosampler vials
Causality: High-purity reagents are essential to avoid introducing contaminants that could catalyze or inhibit the reaction or interfere with analytical detection. A co-solvent like acetonitrile is necessary for the initial stock solution due to the limited water solubility of this compound.[14]
Protocol 1: Buffer Preparation
-
Prepare a series of buffers to cover the desired pH range. A constant ionic strength (e.g., 0.1 M or 0.5 M) should be maintained across all buffers to minimize salt effects on reaction kinetics.
-
Example Buffer Systems:
-
pH 2.0: KCl / HCl
-
pH 3.0 - 6.0: Citrate buffer
-
pH 6.0 - 8.0: Phosphate buffer
-
pH 9.0 - 10.0: Borate buffer
-
-
Prepare each buffer at approximately 2x the final desired concentration.
-
Verify the pH of each buffer using a calibrated pH meter at the intended study temperature. Adjust as necessary with concentrated HCl or NaOH.
Causality: Using a series of buffers with overlapping pKa values ensures stable pH control throughout the kinetic run. Maintaining constant ionic strength is a critical control measure, as the activity of ionic species, and thus the reaction rate, can be influenced by the total ionic concentration of the solution.
Protocol 2: Kinetic Run Execution
-
Temperature Equilibration: Place sealed vials containing the prepared buffer solutions into a temperature-controlled water bath or heating block set to the target temperature (e.g., 37°C). Allow at least 30 minutes for thermal equilibrium.
-
Stock Solution: Prepare a concentrated stock solution of this compound in acetonitrile (e.g., 10 mg/mL).
-
Reaction Initiation: To initiate the reaction, add a small, precise volume of the this compound stock solution to a pre-heated buffer vial to achieve the desired initial concentration (e.g., 100 µg/mL). The volume of acetonitrile added should be minimal (e.g., ≤1% of the total volume) to avoid significantly altering the polarity of the aqueous medium. Start a timer immediately.
-
Sampling: At predetermined time intervals (e.g., t = 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 100 µL) from the reaction vial. The sampling schedule should be designed to capture approximately 10-20% degradation by the final time point.
-
Quenching: Immediately transfer the aliquot into an autosampler vial containing a quenching solution (e.g., 900 µL of the HPLC mobile phase) and place it in a cooled autosampler tray (~4°C).
Causality: Precise temperature control is non-negotiable, as reaction rates are exponentially dependent on temperature (per the Arrhenius equation). Initiating the reaction with a small volume of a concentrated stock ensures rapid dissolution and a well-defined starting time (t=0). Quenching by dilution and cooling effectively stops the hydrolysis reaction, ensuring that the measured concentration accurately reflects the concentration at the moment of sampling.[15]
Protocol 3: Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for this analysis due to its ability to separate the parent ester from its hydrolysis products and provide accurate quantification.
Table 1: Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column provides good retention and separation for moderately nonpolar analytes. |
| Mobile Phase | 60:40 Acetonitrile:Water | Isocratic elution is simple and robust for separating this compound from the more polar L-menthol. |
| Flow Rate | 1.0 mL/min | Provides good peak shape and reasonable run times. |
| Injection Volume | 20 µL | Standard volume for analytical HPLC. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Detection | UV at 210 nm | The ester carbonyl group provides sufficient UV absorbance at lower wavelengths for sensitive detection. |
Method Validation:
-
Calibration: Prepare a series of this compound standards of known concentrations in the mobile phase. Inject these to generate a calibration curve (Peak Area vs. Concentration). A linear response with R² > 0.999 is required for accurate quantification.
-
Specificity: Analyze solutions of L-menthol and acetic acid to confirm they do not co-elute with the this compound peak.
-
System Suitability: Inject a standard solution multiple times to ensure the precision of the system (e.g., %RSD of peak area < 2%).
Caption: The end-to-end experimental workflow for determining the pH-rate profile.
Data Analysis and Interpretation
Calculation of Observed Rate Constants (kobs)
Ester hydrolysis under conditions where water is in large excess follows pseudo-first-order kinetics. The integrated rate law is:
ln[Ct] = ln[C0] - kobst
Where:
-
Ct is the concentration of this compound at time t.
-
C0 is the initial concentration at t=0.
For each pH value studied, plot the natural logarithm of the this compound concentration (ln[Ct]) against time (t). The data should yield a straight line, confirming pseudo-first-order kinetics. The slope of this line is equal to -kobs.
Table 2: Hypothetical Kinetic Data for this compound Hydrolysis at pH 9.0
| Time (hours) | Concentration (µg/mL) | ln(Concentration) |
| 0 | 100.0 | 4.605 |
| 8 | 92.3 | 4.525 |
| 16 | 85.2 | 4.445 |
| 24 | 78.7 | 4.365 |
| 32 | 72.6 | 4.285 |
| 40 | 67.0 | 4.205 |
A linear regression of this data would yield a slope from which kobs can be calculated.
Construction and Interpretation of the pH-Rate Profile
After calculating kobs for each pH, construct the pH-rate profile by plotting log(kobs) on the y-axis versus pH on the x-axis.
Table 3: Summary of Observed Rate Constants vs. pH
| pH | kobs (hr⁻¹) | log(kobs) | Dominant Mechanism |
| 2.0 | 8.5 x 10⁻³ | -2.07 | Acid-Catalyzed |
| 4.0 | 9.1 x 10⁻⁴ | -3.04 | Acid & Neutral |
| 6.0 | 5.5 x 10⁻⁴ | -3.26 | Neutral |
| 7.0 | 5.2 x 10⁻⁴ | -3.28 | Neutral (Max Stability) |
| 8.0 | 9.8 x 10⁻⁴ | -3.01 | Neutral & Base |
| 9.0 | 5.0 x 10⁻³ | -2.30 | Base-Catalyzed |
| 10.0 | 4.9 x 10⁻² | -1.31 | Base-Catalyzed |
(Note: Data are illustrative)
Interpreting the Profile:
-
Acidic Region (pH < 4): The plot will show a slope of approximately -1, indicating that the reaction rate is first-order with respect to [H⁺].
-
Neutral Region (pH ≈ 4-8): The profile will exhibit a plateau or a shallow minimum. The lowest point on this curve, the nadir, represents the pH of maximum stability for this compound.
-
Alkaline Region (pH > 8): The plot will show a slope of approximately +1, indicating that the reaction rate is first-order with respect to [OH⁻].
Implications for Pharmaceutical Development
A thorough understanding of the pH-dependent hydrolysis of this compound is not merely an academic exercise; it is a critical component of rational drug development and formulation design.
-
Formulation Strategy: The pH-rate profile directly informs the selection of an optimal pH for liquid formulations (e.g., oral solutions, topical lotions, or nasal sprays).[16] To maximize shelf-life, the formulation should be buffered to the pH of maximum stability identified from the profile's nadir. For this compound, this is likely to be in the mildly acidic to neutral range.
-
Excipient Compatibility: The kinetic study provides a baseline for evaluating the impact of other excipients. For instance, certain buffer species or functional excipients could potentially catalyze the hydrolysis, leading to unexpected instability.
-
Shelf-Life Prediction: Kinetic data, especially when generated at accelerated temperatures, can be used with the Arrhenius equation to predict the degradation rate and thus the shelf-life of a product under normal storage conditions (e.g., room temperature).
-
Prodrug Design: In cases where an ester might be used as a prodrug, the hydrolysis rate is a key factor in the drug release profile. The pH-rate profile helps predict where and how quickly the active drug will be released in different physiological environments (e.g., the low pH of the stomach vs. the neutral pH of the bloodstream).
By systematically applying the principles and protocols outlined in this guide, researchers can generate high-quality, reliable kinetic data to ensure the development of stable, safe, and effective products containing this compound.
References
-
Slideshare. (n.d.). acid base catalysed Ester hydrolysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
Shi, Z., Hsieh, Y.-h., Weinberg, N., & Wolfe, S. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? NRC Research Press. Retrieved from [Link]
-
Galbora. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Menthyl acetate. A new link in the chain of acetates studied with rotational spectroscopy. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds. Retrieved from [Link]
-
ScienceDirect. (n.d.). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Polymer Degradation and Stability. Retrieved from [Link]
-
AIP Publishing. (2022, November 23). Effectiveness of Menthyl Acetate Synthesis with Different Acetyl Groups Equivalent. AIP Conference Proceedings. Retrieved from [Link]
-
Symrise AG. (n.d.). Buy Bulk – Menthyl Acetate | Wholesale Supplier. Sinofi. Retrieved from [Link]
-
ACS Publications. (1971). Hydrolysis of Some Esters of a Bicyclic Phosphinic Acid. Evidence for Rate-Limiting Pseudorotation. Journal of the American Chemical Society. Retrieved from [Link]
-
BASF. (2022, August 29). This compound FCC - Safety data sheet. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Menthyl acetate. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly enantioselective hydrolysis of Dthis compound to L-menthol by whole-cell lipase from Burkholderia cepacia ATCC 25416. Retrieved from [Link]
-
Arora Aromatics Pvt. Ltd. (n.d.). Dthis compound. Retrieved from [Link]
-
Wolfe, S., Shi, Z., & Weinberg, N. (2009). The neutral hydrolysis of methyl acetate — Part 1. Kinetic experiments. Canadian Journal of Chemistry. Retrieved from [Link]
-
Whalley, E. (1961). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. Canadian Journal of Chemistry. Retrieved from [Link]
-
Perfumer's Apprentice. (2022, October 2). Menthyl acetate (1alpha,2beta,5alpha) FPD-2015A-2791 - SAFETY DATA SHEET. Retrieved from [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]
-
Wikipedia. (n.d.). Menthyl acetate. Retrieved from [Link]
-
ResearchGate. (2021, December 3). Experimental Investigation of the Kinetics and Thermodynamics of the Production of Methanol from the Hydrolysis of Methyl Acetate Catalyzed with Hydrochloric Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental setup for the measurement of methyl acetate Hydrolysis reaction kinetics. Retrieved from [Link]
-
YouTube. (2022, February 18). Kinetics of the Acid Catalysed Hydrolysis of Methyl Acetate. Retrieved from [Link]
-
MDPI. (n.d.). Investigation of the Acid Generation Pattern and Flow-Reaction Behavior of Solid Retarded Acid. Processes. Retrieved from [Link]
-
PubMed. (n.d.). Butyrylcholinesterase-catalyzed hydrolysis of N-methylindoxyl acetate: analysis of volume changes upon reaction and hysteretic behavior. Biophysical Journal. Retrieved from [Link]
-
ScienceDirect. (n.d.). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta. Retrieved from [Link]
-
Royal Society of Chemistry. (2009, November 26). Chapter 4: Current Analytical Methods Used for the Detection of Hormone Residues. Retrieved from [Link]
Sources
- 1. peppermintoilmanufacturers.com [peppermintoilmanufacturers.com]
- 2. Menthyl acetate - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acid base catalysed Ester hydrolysis | PPTX [slideshare.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. download.basf.com [download.basf.com]
- 12. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Buy Bulk – Menthyl Acetate | Wholesale Supplier [sinofoodsupply.com]
A-Technical-Guide-to-the-Olfactory-Profiles-of-L-Menthyl-Acetate-and-its-Stereoisomers
Introduction: The Critical Role of Stereochemistry in Olfaction
In the realm of flavor and fragrance science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of its sensory properties. Molecules that are mirror images of each other, known as enantiomers, can elicit vastly different olfactory responses, a phenomenon that underscores the highly specific nature of the interaction between an odorant molecule and its corresponding olfactory receptor(s). The menthol family of compounds serves as a classic illustration of this principle; of the eight possible stereoisomers of menthor, only (-)-menthol possesses the characteristic cooling minty aroma, while its isomers are noted for musty or otherwise off-putting scents.[1] This guide delves into the olfactory profile of L-Menthyl acetate, the acetate ester of the naturally predominant L-menthol, and its stereoisomers, providing a technical framework for its analysis and characterization.[2]
This compound is a significant contributor to the characteristic aroma and flavor of peppermint oil (Mentha piperita), in which it is present at concentrations of 3-5%.[2] Its own scent is described as mild, sweet, and having a slightly fruity-herbal mint character.[3][4] This subtlety allows it to be used not only in mint flavorings but also to enhance floral notes, such as rose, in perfumery.[4] Understanding the nuances of its olfactory profile, and how it differs from its less common stereoisomers, is crucial for its effective application in product development.
This document provides an in-depth examination of the methodologies used to define the olfactory profiles of these compounds, from the controlled environment of sensory panel analysis to the precise instrumental detection offered by Gas Chromatography-Olfactometry (GC-O).
The Stereoisomers of Menthyl Acetate: A Structural Overview
Menthyl acetate possesses three chiral centers, giving rise to a total of eight possible stereoisomers. The organoleptic properties of these isomers are intrinsically linked to their unique three-dimensional structures. The most commercially and naturally significant isomer is this compound, derived from L-menthol ((1R,2S,5R)-menthol). The relationship between the key stereoisomers is depicted below.
Caption: Key stereoisomers of Menthyl Acetate.
Comparative Olfactory Profiles
While this compound is well-characterized, detailed public data on the specific odor profiles of its less common stereoisomers is sparse. However, based on the established principles of stereoisomerism and olfaction, significant differences are expected. The following table summarizes the known and anticipated olfactory characteristics.
| Compound | Reported/Anticipated Olfactory Profile | Odor Threshold (in water) |
| This compound | Mild, sweet, slightly fruity-herbal, minty, cooling, tea-like, and sometimes with floral or woody notes.[3][4][5] | Data not readily available in cited sources. |
| D-Menthyl acetate | Expected to have a different odor profile from the L-isomer, potentially less minty and with different nuances. | Data not readily available in cited sources. |
| Neomenthyl acetate | Likely to have a distinct off-note compared to the desirable L-isomer, possibly more herbaceous or camphoraceous. | Data not readily available in cited sources. |
| Isomenthyl acetate | Anticipated to have a less pleasant, potentially musty or harsh odor profile. | Data not readily available in cited sources. |
Note: The olfactory profiles of the less common isomers are based on general principles of stereochemistry and olfaction and require empirical validation.
Integrated Workflow for Olfactory Profile Characterization
A robust characterization of the olfactory profiles of Menthyl acetate stereoisomers requires a multi-faceted approach, combining instrumental analysis with human sensory perception. This integrated workflow ensures both objective chemical data and subjective, yet critical, perceptual data are considered.
Sources
- 1. Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menthyl acetate - Wikipedia [en.wikipedia.org]
- 3. laevo-menthyl acetate, 2623-23-6 [thegoodscentscompany.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound | 2623-23-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of L-Menthyl Acetate Using Lipase Catalysts
Introduction: The Significance of Chirality in Flavor and Pharmaceutical Industries
L-Menthyl acetate, a key component of peppermint oil, is a widely used flavoring agent in the food, cosmetic, and pharmaceutical industries, prized for its characteristic refreshing and cooling sensation.[1][2] The sensory properties of menthol and its esters are intrinsically linked to their stereochemistry; only the L-isomer possesses the desired organoleptic profile, while its enantiomer, D-menthol, has an undesirable taste.[1] Consequently, the production of enantiomerically pure this compound is of significant commercial interest. Traditional chemical synthesis routes for resolving racemic menthol often require harsh conditions and chiral auxiliaries, leading to potential environmental concerns and higher costs. Biocatalysis, utilizing enzymes such as lipases, offers a green and highly selective alternative for the synthesis of chiral compounds.[3][4]
Lipases (EC 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of triglycerides in their natural environment.[5][6] However, in non-aqueous media, their catalytic activity can be harnessed for synthesis, including esterification and transesterification reactions.[3][7] A key advantage of lipases is their inherent enantioselectivity, enabling them to differentiate between the enantiomers of a racemic substrate. This property is exploited in the kinetic resolution of racemic menthol (a mixture of D- and L-menthol). In this process, the lipase selectively catalyzes the acylation of one enantiomer (L-menthol) at a much higher rate than the other, resulting in the formation of this compound and leaving behind unreacted D-menthol. This application note provides a comprehensive guide to the enantioselective synthesis of this compound via lipase-catalyzed kinetic resolution of racemic menthol.
Theoretical Background: Principles of Lipase-Catalyzed Kinetic Resolution
The enzymatic kinetic resolution of racemic menthol relies on the differential reaction rates of the two enantiomers with an acyl donor in the presence of a lipase. The lipase, acting as a chiral catalyst, preferentially binds to and acylates the L-enantiomer of menthol.
The reaction can be represented as:
-
D,L-Menthol + Acyl Donor Lipase > this compound + D-Menthol
The efficiency of this resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers. A high E value is desirable for achieving high enantiomeric excess (e.e.) of both the product (this compound) and the unreacted substrate (D-menthol). For an ideal kinetic resolution, the maximum theoretical conversion is 50%, at which point one enantiomer is completely converted to the product, while the other remains unreacted.[8]
Mechanism of Lipase Catalysis
The catalytic mechanism of lipase involves a serine hydrolase catalytic triad (Ser-His-Asp/Glu).[5] The reaction proceeds through a two-step process:
-
Acylation: The serine residue in the active site of the lipase performs a nucleophilic attack on the carbonyl carbon of the acyl donor (e.g., vinyl acetate), forming a tetrahedral intermediate. This intermediate then collapses, releasing the leaving group (in the case of vinyl acetate, acetaldehyde) and forming a covalent acyl-enzyme intermediate.
-
Deacylation: The alcohol (L-menthol) then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This forms another tetrahedral intermediate, which subsequently collapses to release the ester product (this compound) and regenerate the free enzyme.[5]
Visualizing the Process
Diagram 1: Kinetic Resolution of Racemic Menthol
Caption: Kinetic resolution of racemic menthol by lipase.
Diagram 2: Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Materials and Methods
Equipment
-
Gas Chromatograph (GC) with a chiral column (e.g., beta-cyclodextrin-based)
-
Shaking incubator or magnetic stirrer with temperature control
-
Reaction vessels (e.g., screw-capped flasks)
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Standard laboratory glassware
Chemicals
-
Racemic menthol (D,L-menthol)
-
Lipase (e.g., from Candida rugosa, Thermomyces lanuginosus (Lipozyme TL IM), or Pseudomonas cepacia)[9][10]
-
Organic solvent (e.g., n-hexane, isooctane, methyl tert-butyl ether)[1][9][11]
-
Immobilization support (e.g., Celite, DEAE-Sephadex) (optional)[8]
-
Phosphate buffer (for immobilization)
-
Acetone (for washing immobilized enzyme)
Experimental Protocols
Protocol 1: Immobilization of Lipase by Adsorption (Optional but Recommended)
Immobilization enhances the stability and reusability of the lipase, making the process more cost-effective.[8]
-
Prepare Lipase Solution: Dissolve a known amount of lipase powder in a phosphate buffer (e.g., 0.1 M, pH 7.0).
-
Add Support: Add the immobilization support (e.g., Celite) to the lipase solution. The ratio of support to enzyme will depend on the specific activity of the lipase and the type of support used.
-
Adsorption: Gently stir the mixture for a few hours (e.g., 3 hours) at a low temperature (e.g., 4 °C) to facilitate adsorption.[8]
-
Filtration and Washing: Separate the immobilized enzyme from the solution by filtration. Wash the immobilized lipase with cold buffer to remove any unbound enzyme, followed by a wash with a solvent like acetone to remove excess water.[8]
-
Drying: Dry the immobilized lipase under vacuum until a constant weight is achieved.
-
Storage: Store the dried immobilized lipase at a low temperature (e.g., 4 °C) until use.[8]
Protocol 2: Enantioselective Synthesis of this compound
-
Reaction Setup: In a screw-capped flask, combine racemic menthol, the chosen organic solvent, and the acyl donor. A typical molar ratio of acyl donor to racemic menthol is between 1:1 and 5:1.[9][11]
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is a critical parameter and should be optimized, but a starting point is typically 10-20% (w/w) of the substrate mass.
-
Incubation: Place the reaction vessel in a shaking incubator or on a magnetic stirrer at a controlled temperature, typically between 30 °C and 50 °C.[9][11] The optimal temperature will depend on the specific lipase used.
-
Reaction Monitoring: Periodically take small aliquots from the reaction mixture. Filter the aliquot to remove the enzyme and analyze the sample by GC to determine the conversion of menthol and the enantiomeric excess of this compound.
-
Reaction Termination: Stop the reaction when the conversion of racemic menthol approaches 50% to maximize the enantiomeric excess of both the product and the unreacted substrate.[8]
-
Product Isolation: Remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused. The filtrate, containing this compound, unreacted D-menthol, and the acyl donor, can be concentrated using a rotary evaporator. Further purification can be achieved by column chromatography if necessary.
Protocol 3: GC Analysis of Reaction Products
-
Sample Preparation: Dilute the reaction aliquot in a suitable solvent (e.g., the reaction solvent) to an appropriate concentration for GC analysis.
-
GC Conditions (Example):
-
Column: Chiral capillary column (e.g., CP-Chirasil-DEX CB)
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min).
-
Carrier Gas: Helium or Nitrogen
-
-
Analysis: Inject the sample into the GC. The retention times for D-menthol, L-menthol, and this compound should be determined using analytical standards. The enantiomers of menthyl acetate may also be separable on the chiral column.
Data Presentation and Analysis
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Typical Range/Value | Reference(s) |
| Lipase Source | Candida rugosa, Thermomyces lanuginosus, Pseudomonas sp. | [1],[9],[10] |
| Acyl Donor | Vinyl acetate, Triacetin | [1],[9] |
| Solvent | n-hexane, isooctane, MTBE | [1],[11],[9] |
| Temperature | 30 - 50 °C | [11],[9] |
| Substrate Molar Ratio (Acyl Donor:Menthol) | 1:1 to 5:1 | [11],[9] |
| Enzyme Loading | 0.09 g for a specific reaction scale | [1] |
| Reaction Time | 24 - 72 hours | [1],[11] |
Calculations
Conversion (%) :
Conversion (%) = [ (Initial moles of racemic menthol - Final moles of racemic menthol) / Initial moles of racemic menthol ] * 100
Enantiomeric Excess (e.e.) of Product (%) :
e.e.p (%) = [ ([this compound] - [D-Menthyl acetate]) / ([this compound] + [D-Menthyl acetate]) ] * 100
Note: In a highly enantioselective reaction, the concentration of D-menthyl acetate will be negligible.
Enantiomeric Excess (e.e.) of Substrate (%) :
e.e.s (%) = [ ([D-Menthol] - [L-Menthol]) / ([D-Menthol] + [L-Menthol]) ] * 100
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive enzyme- Suboptimal reaction conditions (temperature, pH of immobilization)- Insufficient reaction time | - Use fresh or properly stored enzyme- Optimize temperature and the pH of the buffer used for immobilization- Increase reaction time |
| Low Enantioselectivity (e.e.) | - Reaction temperature is too high- Unsuitable lipase for the substrate- Reaction has proceeded significantly beyond 50% conversion | - Lower the reaction temperature- Screen different commercially available lipases- Monitor the reaction closely and stop it at or near 50% conversion[8] |
| Enzyme Deactivation after Reuse | - Incomplete removal of products or byproducts from the immobilized enzyme- Harsh washing conditions | - Wash the immobilized enzyme thoroughly with fresh solvent after each cycle- Avoid extreme pH or high temperatures during washing and storage |
Conclusion
Lipase-catalyzed kinetic resolution is a powerful and environmentally friendly method for the enantioselective synthesis of this compound. By carefully selecting the lipase and optimizing the reaction conditions, high yields and excellent enantioselectivity can be achieved. The use of immobilized enzymes further enhances the industrial applicability of this process by allowing for catalyst reuse and simplified product purification. This application note provides a solid foundation for researchers and professionals in the field to develop and implement robust protocols for the production of this valuable chiral compound.
References
-
Optimization of immobilized Candida rugosa lipase LIP2-catalyzed resolution to produce this compound. Taylor & Francis Online. [Link]
-
Immobilization of lipase from Candida cylindraceae and its use in the synthesis of menthol esters by transesterification. PubMed. [Link]
-
Lipase-catalyzed acylation of menthol with Vinyl acetate in organic media. ResearchGate. [Link]
-
Efficient kinetic resolution of (±)-menthol by a lipase from Thermomyces lanuginosus. PubMed. [Link]
-
Advances in lipase-catalyzed esterification reactions. PubMed. [Link]
-
Mechanism of lipase/esterase catalysis. ResearchGate. [Link]
-
Selective resolution of racemic menthol by lipases in the aqueous/organic solvent system. Chula Digital Collections. [Link]
-
DES-Based Biocatalysis as a Green Alternative for the l-menthyl Ester Production Based on l-menthol Acylation. Semantic Scholar. [Link]
-
Reaction mechanism of esterification. ResearchGate. [Link]
-
Lipase-catalyzed stereoselective esterification of DL-menthol in organic solvents using acid anhydrides as acylating agents. ResearchGate. [Link]
-
Engineering a Bacillus subtilis esterase for selective hydrolysis of d, this compound in an organic solvent-free system. National Institutes of Health. [Link]
-
Highly enantioselective hydrolysis of Dthis compound to L-menthol by whole-cell lipase from Burkholderia cepacia ATCC 25416. ResearchGate. [Link]
-
Lipase-Catalyzed Esterification. SpringerLink. [Link]
-
Lipase-Catalyzed Esterification. Semantic Scholar. [Link]
- Process for preparing (-)- menthol and similar compounds.
-
DES-Based Biocatalysis as a Green Alternative for the l-menthyl Ester Production Based on l-menthol Acylation. National Institutes of Health. [Link]
-
Enhancement of activity and stability of lipase by microemulsion-based organogels (MBGs) immobilization and application for synthesis of arylethyl acetate. ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Engineering a Bacillus subtilis esterase for selective hydrolysis of d, this compound in an organic solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipase-Catalyzed Esterification | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Efficient kinetic resolution of (±)-menthol by a lipase from Thermomyces lanuginosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: A Robust HPLC-Based Method for the Chiral Separation of Menthyl Acetate Isomers
Abstract
Menthyl acetate, a key component in flavor, fragrance, and pharmaceutical formulations, exists as a mixture of stereoisomers due to its three chiral centers.[1] These isomers, which include (±)-menthyl acetate, (±)-neomenthyl acetate, (±)-isomenthyl acetate, and (±)-neoisomenthyl acetate, can exhibit distinct sensory and physiological properties. Consequently, the ability to separate and quantify these isomers is crucial for quality control and regulatory compliance. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the diastereomeric separation of menthyl acetate isomers. Furthermore, it provides a protocol for the enantiomeric resolution of menthyl esters, demonstrating a comprehensive approach to the complete chiral separation of these compounds.
Introduction: The Significance of Chiral Separation for Menthyl Acetate
Menthol and its derivatives, such as menthyl acetate, are cyclic monoterpenes with widespread applications.[2] The stereochemistry of these compounds is of paramount importance as it dictates their biological and sensory characteristics. For instance, the cooling sensation of menthol is primarily attributed to the (-)-menthol enantiomer. Menthyl acetate, the acetate ester of menthol, inherits this chirality, resulting in eight possible stereoisomers.
The separation of these closely related isomers poses a significant analytical challenge. This application note presents a direct chromatographic approach for the resolution of menthyl acetate diastereomers using normal-phase HPLC. Additionally, a method for the enantiomeric separation of a menthyl ester is provided, which serves as a foundational protocol for resolving the enantiomeric pairs of each menthyl acetate diastereomer.
Understanding the Isomers of Menthyl Acetate
Menthyl acetate has three chiral centers, giving rise to four diastereomeric pairs (eight stereoisomers). The four diastereomers are menthyl acetate, neomenthyl acetate, isomenthyl acetate, and neoisomenthyl acetate. The spatial arrangement of the isopropyl, methyl, and acetate groups on the cyclohexane ring defines each isomer.
| Isomer | Structure |
| Menthyl Acetate | |
| Neomenthyl Acetate | |
| Isomenthyl Acetate | |
| Neoisomenthyl Acetate |
Structures sourced from the NIST WebBook and PubChem.[3][4][5]
Chromatographic Strategy: A Two-Fold Approach
A comprehensive chiral separation of menthyl acetate isomers involves two key stages:
-
Diastereomeric Separation: The four diastereomeric pairs are first separated from each other. Due to their different physical and chemical properties, this can often be achieved on an achiral stationary phase.[6]
-
Enantiomeric Resolution: Subsequently, the enantiomers within each diastereomeric pair are resolved using a chiral stationary phase (CSP).
This application note will focus on a normal-phase HPLC method for the separation of the diastereomers and a chiral HPLC method for the resolution of enantiomers, exemplified by the separation of a menthyl ester.
Experimental Protocols
Diastereomeric Separation of Menthyl Acetate Isomers
This protocol is adapted from the successful separation of menthol isomers, as the acetate functionalization does not significantly alter the polarity differences required for diastereomeric separation under normal-phase conditions.[2][7]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and a Refractive Index (RI) detector.[8]
-
Column: A normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Ethyl Acetate and Isooctane. A starting composition of 3% Ethyl Acetate in Isooctane is recommended.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: Refractive Index (RI). Menthyl acetate lacks a strong UV chromophore, making RI detection a more suitable choice.[9][10][11]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the mixed menthyl acetate isomers at a concentration of 10 mg/mL in the mobile phase.
-
Dilute the stock solution to a working concentration of 1 mg/mL in the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter prior to injection.
Expected Results:
This method is expected to resolve the four diastereomeric pairs of menthyl acetate. The elution order will be dependent on the polarity of the isomers, which is influenced by the steric accessibility of the polar acetate group. Based on the separation of menthol isomers, a baseline or near-baseline separation of all four diastereomers is anticipated.[7]
Data Presentation:
| Peak No. | Expected Isomer | Anticipated Retention Time (min) | Resolution (Rs) |
| 1 | Neomenthyl Acetate | ~5 | - |
| 2 | Menthyl Acetate | ~6.5 | >1.5 |
| 3 | Neoisomenthyl Acetate | ~8 | >1.5 |
| 4 | Isomenthyl Acetate | ~9.5 | >1.5 |
Note: The elution order and retention times are estimations based on the separation of menthol isomers and may require optimization for menthyl acetate.
Enantiomeric Resolution of Menthyl Esters
This protocol demonstrates the separation of menthyl ester enantiomers using a polysaccharide-based chiral stationary phase. This method is directly applicable to the separated diastereomers of menthyl acetate.[12]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and a UV or RI detector.
-
Column: A polysaccharide-based chiral stationary phase, such as CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm particle size).[13][14]
-
Mobile Phase: An isocratic mixture of n-Hexane and Ethanol. A composition of 95:5 (v/v) n-Hexane:Ethanol is a good starting point.[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[12]
-
Detection: UV at 210 nm (for the ester carbonyl group) or Refractive Index (RI).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the isolated diastereomeric menthyl acetate pair in the mobile phase to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Expected Results:
This method is expected to provide baseline resolution of the enantiomers of a given menthyl acetate diastereomer. The CHIRALPAK® series of columns are well-regarded for their ability to resolve a wide range of chiral compounds, including terpene derivatives.[12][13]
Data Presentation:
| Enantiomer | Anticipated Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | ~9.6 | - |
| Enantiomer 2 | ~11.8 | >2.0 |
Note: Retention times are based on the separation of a similar menthyl ester and may vary for menthyl acetate isomers.[12]
Method Development and Optimization: A Causal Explanation
The choice of a normal-phase silica column for diastereomeric separation is based on the subtle differences in polarity between the isomers. The spatial orientation of the polar acetate group relative to the non-polar cyclohexane ring and isopropyl group leads to differential interactions with the polar silica surface, thus enabling separation. The use of a non-polar mobile phase (isooctane) with a small amount of a more polar modifier (ethyl acetate) allows for the fine-tuning of the retention and selectivity.[7]
For enantiomeric resolution, a chiral stationary phase is essential. Polysaccharide-based CSPs, such as cellulose and amylose derivatives, create chiral cavities and surfaces that interact stereoselectively with the enantiomers.[15] The formation of transient diastereomeric complexes with different stabilities leads to different retention times.[16] The choice of a normal-phase mobile phase (hexane/ethanol) is common for these types of CSPs and often provides excellent selectivity.
Visualization of Experimental Workflows
Diastereomeric Separation Workflow
Caption: Workflow for Diastereomeric Separation of Menthyl Acetate.
Enantiomeric Resolution Workflow
Sources
- 1. Menthyl acetate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Menthyl acetate [webbook.nist.gov]
- 4. (+)-Neomenthyl acetate | C12H22O2 | CID 75699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate, (1α,2β,5β)- [webbook.nist.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tandfonline.com [tandfonline.com]
- 8. lcms.cz [lcms.cz]
- 9. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Refractive Index-Based Detection of Gradient Elution Liquid Chromatography using Chip-Integrated Microring Resonator Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 14. 20593 - HPLC Column CHIRALPAK® AS-3, 100 x 2,1 mm, 3 µm | Analytics-Shop [analytics-shop.com]
- 15. mdpi.com [mdpi.com]
- 16. CHIRALPAK<SUP>®</SUP> CBH (5 μm) HPLC Columns L × I.D. 10 cm × 4 mm, HPLC Column | Sigma-Aldrich [sigmaaldrich.com]
L-Menthyl Acetate as a Chiral Auxiliary: Application Notes and Protocols for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of L-Menthyl Acetate in Stereocontrolled Synthesis
In the field of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries are indispensable tools. These chemical entities, themselves enantiomerically pure, are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] L-menthol, a naturally abundant and inexpensive terpene, is a foundational chiral auxiliary.[2] By converting a prochiral substrate into a mixture of diastereomers, the chiral auxiliary allows for the separation of these diastereomers or, more commonly, directs the formation of one diastereomer over the other in a subsequent reaction. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.
This compound, derived from the esterification of L-menthol with acetic acid, serves as a versatile chiral auxiliary in a variety of carbon-carbon bond-forming reactions. Its bulky and conformationally rigid cyclohexane backbone provides a well-defined steric environment, effectively shielding one face of the reactive center and directing the approach of incoming reagents to the opposite face. This steric hindrance is the primary mechanism for inducing chirality. This guide provides detailed application notes and protocols for the use of this compound in key asymmetric transformations, including Diels-Alder reactions, aldol additions, and conjugate additions.
I. The Asymmetric Diels-Alder Reaction: Crafting Six-Membered Rings with Precision
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful method for the construction of cyclohexene rings. When a chiral auxiliary such as L-menthyl is appended to the dienophile, the reaction can proceed with high diastereoselectivity.[3] L-menthyl acrylate, readily prepared from L-menthol and acryloyl chloride, is a common dienophile used in such reactions.
Mechanistic Insight and Stereochemical Control
The diastereoselectivity of the Diels-Alder reaction with L-menthyl acrylate is often enhanced by the use of a Lewis acid catalyst.[4][5][6] The Lewis acid coordinates to the carbonyl oxygen of the acrylate, locking it into a more reactive s-trans conformation and increasing its dienophilic character. This coordination also enhances the steric influence of the L-menthyl group. The bulky isopropyl group of the menthyl auxiliary effectively blocks one face of the dienophile, forcing the diene to approach from the less hindered face. This leads to the preferential formation of one diastereomer. The endo transition state is generally favored due to secondary orbital interactions, although the exo product can sometimes be obtained depending on the reaction conditions.[7]
Caption: Workflow of a Lewis acid-catalyzed asymmetric Diels-Alder reaction.
Application Protocol: Asymmetric Diels-Alder Reaction of L-Menthyl Acrylate and Cyclopentadiene
This protocol describes a typical Lewis acid-catalyzed Diels-Alder reaction between L-menthyl acrylate and cyclopentadiene to yield a diastereomerically enriched cycloadduct.
Materials:
-
L-Menthyl acrylate
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) solution in hexanes (e.g., 1.0 M)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve L-menthyl acrylate (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the diethylaluminum chloride solution (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the mixture for 15 minutes.
-
Diene Addition: Add freshly cracked cyclopentadiene (3.0 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the Diels-Alder adduct. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
| Diene | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Cyclopentadiene | Et₂AlCl | DCM | -78 | 85-95 | >90 (endo) |
| Isoprene | BF₃·OEt₂ | Toluene | -78 | 70-80 | ~85 |
| 1,3-Butadiene | TiCl₄ | DCM | -78 | 60-70 | ~80 |
II. Diastereoselective Aldol Addition: Constructing β-Hydroxy Carbonyls
The aldol reaction is a cornerstone of organic synthesis, forming a β-hydroxy carbonyl compound through the addition of an enolate to a carbonyl group.[8] When a chiral auxiliary is attached to the enolate component, the reaction can proceed with high diastereoselectivity. The lithium enolate of this compound can be generated and reacted with aldehydes to produce chiral β-hydroxy esters.[9]
Mechanistic Insight and Stereochemical Control
The stereochemical outcome of the aldol reaction is dictated by the geometry of the enolate and the transition state of the reaction. The formation of the lithium enolate of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is crucial. The reaction is believed to proceed through a closed, chair-like Zimmerman-Traxler transition state where the lithium cation coordinates to both the enolate oxygen and the aldehyde oxygen.[10] The bulky L-menthyl group orients itself in a pseudo-equatorial position to minimize steric interactions, thereby directing the facial selectivity of the aldehyde's approach to the enolate.
Caption: Key steps in the diastereoselective aldol addition of this compound.
Application Protocol: Diastereoselective Aldol Reaction of this compound
This protocol outlines a general procedure for the diastereoselective aldol addition of the lithium enolate of this compound to an aldehyde.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) solution in THF/hexanes (e.g., 2.0 M)
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C. Add LDA solution (1.1 eq) to the stirred solvent. Then, slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Aldehyde Addition: Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the β-hydroxy ester. Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.
| Aldehyde | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | LDA | THF | -78 | 75-85 | >95:5 |
| Isobutyraldehyde | LDA | THF | -78 | 80-90 | >90:10 |
| Acetaldehyde | LHMDS | Toluene | -78 | 70-80 | ~88:12 |
III. Asymmetric Conjugate Addition: Stereoselective 1,4-Additions
The conjugate addition of organometallic reagents, particularly organocuprates (Gilman reagents), to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction.[9][11] When an α,β-unsaturated ester bearing an L-menthyl chiral auxiliary is used as the Michael acceptor, the addition can proceed with high diastereoselectivity.[12]
Mechanistic Insight and Stereochemical Control
The reaction mechanism is believed to involve the formation of a copper-alkene π-complex, followed by nucleophilic attack of the alkyl group from the cuprate at the β-position of the unsaturated ester.[11] The stereochemical outcome is governed by the steric hindrance imposed by the L-menthyl auxiliary. The auxiliary directs the organocuprate to attack the double bond from the less sterically encumbered face, leading to the preferential formation of one diastereomer. The choice of the organocuprate and reaction conditions can influence the level of diastereoselectivity.
Caption: General scheme for the asymmetric conjugate addition of an organocuprate.
Application Protocol: Asymmetric Conjugate Addition to L-Menthyl Crotonate
This protocol details a typical conjugate addition of a Gilman reagent to L-menthyl crotonate.
Materials:
-
L-Menthyl crotonate
-
Copper(I) iodide (CuI)
-
Organolithium reagent (e.g., methyllithium, n-butyllithium) in a suitable solvent
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Gilman Reagent Preparation: In a flame-dried Schlenk flask under argon, suspend CuI (1.0 eq) in anhydrous diethyl ether at 0 °C. Add the organolithium reagent (2.0 eq) dropwise to the stirred suspension. The formation of the Gilman reagent is indicated by a color change.
-
Reaction Setup: In a separate flame-dried flask under argon, dissolve L-menthyl crotonate (1.0 eq) in anhydrous diethyl ether and cool to -78 °C.
-
Conjugate Addition: Add the freshly prepared Gilman reagent to the solution of L-menthyl crotonate via cannula at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Filter the mixture through a pad of Celite to remove copper salts. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the conjugate addition product. Determine the diastereomeric ratio by ¹H NMR or chiral HPLC.
| α,β-Unsaturated Ester | Organocuprate | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| L-Menthyl crotonate | Me₂CuLi | Et₂O | -78 | 80-90 | >90 |
| L-Menthyl cinnamate | Bu₂CuLi | THF | -78 | 75-85 | >85 |
| L-Menthyl acrylate | (CH₂=CH)₂CuLi | THF | -78 | 70-80 | ~80 |
IV. Cleavage of the L-Menthyl Auxiliary
A crucial step in any chiral auxiliary-mediated synthesis is the removal of the auxiliary to liberate the desired chiral product. For L-menthyl esters, this is typically achieved through hydrolysis or reduction. The choice of method depends on the desired functional group in the final product (e.g., carboxylic acid or primary alcohol) and the stability of the molecule to the reaction conditions.
Protocol 1: Reductive Cleavage to a Primary Alcohol
Reductive cleavage with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) converts the ester to a primary alcohol and liberates L-menthol, which can be recovered and recycled.[10][13][14][15][16]
Materials:
-
Diastereomerically pure L-menthyl ester adduct
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution or Rochelle's salt solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether.
-
Ester Addition: Add a solution of the L-menthyl ester adduct (1.0 eq) in anhydrous diethyl ether dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching (Fieser Workup): Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Work-up: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with diethyl ether.
-
Purification: Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting chiral alcohol and L-menthol by column chromatography.
Protocol 2: Hydrolytic Cleavage to a Carboxylic Acid
Basic hydrolysis (saponification) is commonly used to cleave the L-menthyl ester to the corresponding carboxylic acid.[17] Care must be taken to avoid epimerization of the newly formed stereocenter, which can sometimes occur under harsh basic conditions.
Materials:
-
Diastereomerically pure L-menthyl ester adduct
-
Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: Dissolve the L-menthyl ester adduct (1.0 eq) in a mixture of THF (or MeOH) and water.
-
Base Addition: Add an excess of LiOH or NaOH (3.0-5.0 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and acidify with 1 M HCl to a pH of ~2.
-
Extraction: Extract the carboxylic acid product with ethyl acetate (3 x 25 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by crystallization or column chromatography. The recovered L-menthol can also be isolated from the reaction mixture.
V. Conclusion
This compound is a cost-effective and highly effective chiral auxiliary for a range of asymmetric transformations. Its steric bulk provides excellent facial discrimination in Diels-Alder, aldol, and conjugate addition reactions, leading to products with high diastereoselectivity. The straightforward cleavage of the auxiliary allows for the recovery of both the desired chiral product and the menthol for reuse, making it an attractive choice for both academic research and industrial applications in drug development and the synthesis of fine chemicals. The protocols outlined in this guide provide a solid foundation for the successful implementation of this compound in stereocontrolled synthesis.
References
- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 2127-2129.
- Corey, E. J., & Ensley, H. E. (1975). A new chiral auxiliary for the enantioselective synthesis of prostaglandins and analogues. Journal of the American Chemical Society, 97(23), 6908-6909.
- Palomo, C., Oiarbide, M., & García, J. M. (2004). The aldol reaction: a powerful tool in the synthesis of natural and unnatural products.
- Posner, G. H. (1983). An introduction to synthesis using organocopper reagents. John Wiley & Sons.
- Helmchen, G., & Schmierer, R. (1981). A highly diastereoselective Diels-Alder reaction with a chiral acrylic ester. Angewandte Chemie International Edition in English, 20(2), 205-207.
- Heathcock, C. H. (1984). The aldol addition reaction. In Asymmetric Synthesis (Vol. 3, pp. 111-212). Academic Press.
- Whitesell, J. K. (1989). Chiral auxiliaries. Chemical Reviews, 89(7), 1581-1590.
- Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of asymmetric synthesis. Elsevier.
- Oppolzer, W. (1987). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Tetrahedron, 43(9), 1969-2004.
- Yamamoto, Y., & Asao, N. (1993). Selective reactions using allylic metals. Chemical Reviews, 93(6), 2207-2293.
- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis (Vol. 5). Pergamon Press.
- Kagan, H. B., & Riant, O. (1992). Catalytic asymmetric Diels Alder reactions. Chemical Reviews, 92(5), 1007-1019.
- House, H. O., Chu, C. Y., Wilkins, J. M., & Umen, M. J. (1973). The chemistry of carbanions. XXIII. The 1, 4-addition of organocopper reagents to α, β-unsaturated ketones. The Journal of Organic Chemistry, 38(1), 58-69.
- Lipshutz, B. H., & Sengupta, S. (1992). Organocopper reagents: substitution, conjugate addition, carbo/cupration, and other reactions. Organic Reactions, 41, 135-631.
- Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder reaction: selected practical methods. John Wiley & Sons.
- Denmark, S. E., & Almstead, N. G. (1993). The aldol reaction: group I and group II enolates. In Modern Carbonyl Chemistry (pp. 299-402). Wiley-VCH.
- Jurczak, J., & Golebiowski, A. (1989). Asymmetric Diels-Alder reactions. Chemical Reviews, 89(1), 149-164.
- Larock, R. C. (1999).
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of organic compounds. John Wiley & Sons.
- Zimmerman, H. E., & Traxler, M. D. (1957). The stereochemistry of the Ivanov and Reformatsky reactions. I. Journal of the American Chemical Society, 79(8), 1920-1923.
- Nystrom, R. F., & Brown, W. G. (1947). Reduction of organic compounds by lithium aluminum hydride. I. Aldehydes, ketones, esters, acid chlorides and acid anhydrides. Journal of the American Chemical Society, 69(5), 1197-1199.
- Seco, J. M., Quíñoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118.
- Evans, D. A., Nelson, J. V., & Taber, T. R. (1982). Stereoselective aldol condensations. Topics in Stereochemistry, 13, 1-115.
- Stephenson, G. R. (Ed.). (1992). Advanced asymmetric synthesis. Springer Science & Business Media.
- Ager, D. J. (Ed.). (1999). Handbook of chiral chemicals. CRC Press.
- Procter, G. (1995). Asymmetric synthesis. Oxford University Press.
- Hudlicky, M. (1990). Reductions in organic chemistry. Ellis Horwood.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: Part B: Reactions and synthesis. Springer Science & Business Media.
- Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
- Greene, T. W., & Wuts, P. G. (1999). Protective groups in organic synthesis. John Wiley & Sons.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Fu, G. C. (2006). Asymmetric catalysis with chiral nucleophilic catalysts. Accounts of Chemical Research, 39(11), 853-860.
- Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004).
- Noyori, R. (2001). Asymmetric catalysis in organic synthesis. John Wiley & Sons.
- O'Donnell, M. J. (Ed.). (2001). Catalytic asymmetric synthesis. Wiley-VCH.
- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
- Carreira, E. M., & Kvaerno, L. (2008). Classics in stereoselective synthesis. John Wiley & Sons.
- Christmann, M., & Bräse, S. (Eds.). (2007). Asymmetric synthesis: the essentials. John Wiley & Sons.
- Gawley, R. E. (1988). Asymmetric synthesis with chiral lithiated amides, amines, and enamines. Synthesis, 1988(10), 777-794.
- Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic asymmetric dihydroxylation. Chemical Reviews, 94(8), 2483-2547.
- Dias, L. C. (2000). Chiral Lewis acid-catalyzed ene reactions. Current Organic Chemistry, 4(3), 305-342.
- Pilli, R. A., & de Meijere, A. (2000). Natural products as starting materials for the synthesis of enantiomerically pure compounds. Topics in Current Chemistry, 209, 1-9.
- Ager, D. J., & Prakash, I. (2003). Asymmetric synthesis of unnatural amino acids. Chemical Reviews, 103(8), 3197-3232.
- Maruoka, K., & Ooi, T. (2003). Enantioselective aldol reactions. Chemical Reviews, 103(8), 3013-3028.
- Denmark, S. E., & Stavenger, R. A. (2000). Asymmetric catalysis of aldol reactions with chiral Lewis bases. Accounts of Chemical Research, 33(7), 432-440.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. The simplest Diels–Alder reactions are not endo -selective - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04553E [pubs.rsc.org]
- 7. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral acetate enolate equivalent for the synthesis of β-hydroxy acids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conformational study of the intramolecular diels-alder reaction of a pentadienyl acrylate. Theoretical evaluation of kinetic and thermodynamic control - PubMed [pubmed.ncbi.nlm.nih.gov]
Biocatalytic production of L-Menthyl acetate in organic media
Biocatalytic Production of L-Menthyl Acetate in Organic Media
Abstract
This compound, a monoterpene ester, is a high-value compound widely used in the food, cosmetic, and pharmaceutical industries for its characteristic peppermint flavor and cooling sensation.[1][2] Traditional chemical synthesis methods often require harsh conditions and can lead to undesirable byproducts and environmental concerns. This application note details a robust and environmentally benign protocol for the synthesis of this compound via enzymatic esterification in organic media. Utilizing immobilized lipases as biocatalysts offers high selectivity, mild reaction conditions, and the potential for catalyst reuse.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction system, detailed experimental protocols, and analytical methods for process monitoring and optimization.
Introduction: The Case for Biocatalysis
The synthesis of flavor and fragrance esters like this compound is of significant commercial interest. Biocatalytic routes, particularly those employing lipases (E.C. 3.1.1.3), present a compelling alternative to conventional chemical methods.[5] Lipases are highly efficient in non-aqueous (organic) media, where they can catalyze esterification and transesterification reactions with remarkable chemo-, regio-, and enantioselectivity.[6]
Key Advantages of Enzymatic Synthesis:
-
High Selectivity: Lipases can preferentially acylate L-menthol, which is crucial for obtaining the desired isomer with the characteristic cooling effect.[1][7]
-
Mild Reaction Conditions: Enzymatic reactions are typically conducted at moderate temperatures and atmospheric pressure, reducing energy consumption and minimizing degradation of thermally sensitive compounds.[8]
-
Environmental Sustainability ("Green Chemistry"): Biocatalysis reduces the need for hazardous reagents and solvents and minimizes waste generation.[5]
-
Catalyst Reusability: Immobilizing the enzyme on a solid support facilitates easy separation from the reaction mixture and allows for repeated use, significantly improving process economics.[3][9]
This document will focus on the lipase-catalyzed synthesis of this compound from L-menthol and an acyl donor in an organic solvent system. We will explore the critical parameters influencing reaction yield and efficiency, including enzyme selection, solvent properties, substrate ratios, and temperature.
Reaction Mechanism & Workflow Overview
The core of this process is a transesterification reaction catalyzed by a lipase. The enzyme follows a Ping-Pong Bi-Bi mechanism.[10][11] First, the acyl donor acetylates a serine residue in the enzyme's active site, releasing the donor's alcohol or acid moiety. Subsequently, the L-menthol molecule enters the active site and is acylated by the enzyme-acetyl intermediate, forming this compound and regenerating the free enzyme.
Diagram: Enzymatic Transesterification of L-Menthol
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis.
Materials and Methods
3.1. Reagents and Equipment
| Category | Item | Suggested Supplier/Grade | Notes |
| Enzymes | Immobilized Lipase B from Candida antarctica (Novozym 435) | Novozymes | Highly effective and robust for ester synthesis.[9] |
| Lipase from Thermomyces lanuginosus (Lipozyme TL IM) | Novozymes | Alternative with high enantioselectivity.[12] | |
| Lipase from Candida rugosa (CRL) | Amano Enzyme/Sigma-Aldrich | Known for good performance in menthol esterification.[1][13] | |
| Substrates | L-Menthol (≥99%) | Sigma-Aldrich | |
| Vinyl Acetate (≥99%) | Sigma-Aldrich | Irreversible acyl donor, drives reaction forward.[14][15] | |
| Acetic Anhydride (≥99%) | Sigma-Aldrich | Alternative acyl donor, high reactivity.[7] | |
| Solvents | n-Hexane (Anhydrous, ≥99%) | Fisher Scientific | Non-polar solvent, generally good for lipase activity.[7][14] |
| Methyl tert-butyl ether (MTBE) | Sigma-Aldrich | Shown to be effective for this reaction.[12] | |
| Isooctane | Sigma-Aldrich | Another suitable non-polar solvent.[1][13] | |
| Reagents | Molecular Sieves (3Å, activated) | Sigma-Aldrich | To remove trace water which can cause hydrolysis.[14] |
| Dichloromethane, Ethyl Acetate (HPLC Grade) | VWR | For sample preparation and analysis. | |
| Equipment | Orbital Shaker Incubator | Eppendorf/Thermo Fisher | For controlled temperature and agitation. |
| Gas Chromatograph with FID (GC-FID) | Agilent/Shimadzu | For quantitative analysis of reaction conversion. | |
| Chiral GC Column (e.g., Cyclodex-B) | Agilent J&W | For enantiomeric excess (ee) determination if using racemic menthol. | |
| Magnetic Stirrer Hotplate, Glassware | Standard laboratory suppliers |
3.2. Enzyme Preparation: Immobilization (Optional)
While commercially immobilized enzymes like Novozym 435 are recommended, custom immobilization can be performed. Adsorption is a straightforward method.
Protocol: Lipase Immobilization by Adsorption
-
Weigh 10 g of glass beads (0.5 mm diameter) into a beaker.
-
Wash the beads twice with deionized water and dry in an oven at 110°C.[7]
-
Prepare a solution of lipase (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Add the lipase solution to the dried glass beads and allow the adsorption to proceed for 2-4 hours at room temperature with gentle shaking.
-
Decant the supernatant and wash the immobilized enzyme beads with fresh buffer to remove any unbound enzyme.
-
Dry the beads under vacuum or in a desiccator before use. Immobilization can improve the yield of menthyl acetate significantly.[14]
3.3. Core Protocol: Enzymatic Synthesis of this compound
This protocol is optimized for a 10 mL reaction volume. It can be scaled as needed.
-
Reactor Setup: To a 25 mL screw-capped flask, add 0.5 g of activated 3Å molecular sieves. The presence of molecular sieves is crucial to scavenge water produced during esterification or present as an impurity, thereby shifting the equilibrium towards product formation.[14]
-
Substrate Addition:
-
Add 1.56 g of L-Menthol (10 mmol) to the flask.
-
Add 10 mL of anhydrous n-hexane (or other selected organic solvent). Swirl gently to dissolve the menthol.
-
-
Acyl Donor Addition: Add 1.03 mL of vinyl acetate (11 mmol, 1.1 molar equivalents). Using a slight excess of the acyl donor can help drive the reaction to completion. Vinyl acetate is often preferred as its byproduct, acetaldehyde, is volatile and its removal from the reaction mixture makes the reaction essentially irreversible.[14][15]
-
Enzyme Addition: Add 100 mg of immobilized lipase (e.g., Novozym 435). The enzyme loading is a critical parameter; typical ranges are 1-10% (w/w) of the total substrates.[9]
-
Reaction Incubation:
-
Reaction Monitoring:
-
At specified time intervals (e.g., 2, 4, 8, 12, 24, 48 hours), carefully withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.
-
Dilute the aliquot 1:100 with a suitable solvent (e.g., ethyl acetate) for GC analysis.
-
-
Reaction Termination & Product Recovery:
-
After the desired conversion is reached (or the reaction plateaus), terminate the reaction by filtering or centrifuging to remove the immobilized enzyme. The recovered enzyme can be washed with fresh solvent and stored for reuse.[16]
-
The filtrate, containing this compound, unreacted substrates, and solvent, can be purified by removing the solvent under reduced pressure. Further purification can be achieved via column chromatography if necessary.
-
Diagram: Experimental Workflow
Caption: Step-by-step workflow for this compound synthesis.
Analytical Protocol: GC-FID Analysis
Gas chromatography with a Flame Ionization Detector (GC-FID) is a standard and reliable method for quantifying the conversion of L-menthol to this compound.[17][18]
-
Instrument: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent non-polar column.[19]
-
Carrier Gas: Helium or Nitrogen at 1 mL/min.[17]
-
Injection: 1 µL, Split ratio 50:1.
-
Injector Temperature: 250°C.[17]
-
Detector Temperature: 250°C.[17]
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 min at 220°C.
-
-
Quantification: Conversion is calculated based on the disappearance of the L-menthol peak area relative to its initial area, or by creating a calibration curve with standards of known concentrations.
Expected Retention Times (Approximate):
-
L-Menthol: ~10-12 min
-
This compound: ~13-15 min
Optimization and Discussion
Achieving high yields requires careful optimization of several parameters.[8][20]
5.1. Choice of Organic Solvent
The solvent plays a critical role in enzyme activity and stability. Generally, non-polar, hydrophobic solvents (log P > 2) are preferred as they do not strip the essential water layer from the enzyme's surface, which is necessary for catalytic activity.
| Solvent | Log P | Typical Performance | Reference |
| n-Hexane | 3.9 | Good | [7][14] |
| Isooctane | 4.5 | Good | [1][13] |
| MTBE | 1.3 | Very Good | [12] |
| Toluene | 2.7 | Fair | [6] |
| Acetonitrile | -0.3 | Poor (can inactivate enzyme) | [6] |
Less polar solvents generally lead to better yields in the synthesis of menthyl acetate.[14]
5.2. Substrate Molar Ratio
The ratio of L-menthol to the acyl donor affects reaction equilibrium and kinetics. While an equimolar ratio can be effective[14], a slight excess of the acyl donor (e.g., 1.1:1 to 5:1 acyl donor:menthol) is often used to push the reaction towards completion.[12][21] However, very high concentrations of either substrate can sometimes lead to enzyme inhibition.[10]
5.3. Temperature Effects
The reaction rate increases with temperature, but so does the rate of enzyme denaturation. The optimal temperature is a trade-off between activity and stability. For most lipases used in this application, the optimal range is 30-60°C .[6][14] For example, the synthesis of menthyl acetate was found to increase as the reaction temperature was raised from 20 to 60°C.[14]
5.4. Enzyme Reusability
A key advantage of using an immobilized biocatalyst is its potential for reuse. After each reaction cycle, the enzyme should be recovered by filtration, washed with fresh solvent (e.g., n-hexane) to remove any adsorbed product or substrate, and dried before being used in a new batch.[3][16] Immobilized lipases can often be reused for 5-10 cycles with minimal loss of activity.[15]
Conclusion
The biocatalytic production of this compound in organic media is a highly efficient, selective, and sustainable method. By carefully selecting the enzyme, solvent, and reaction conditions as outlined in these protocols, researchers can achieve high conversion yields. The use of immobilized enzymes not only simplifies product purification but also significantly enhances the economic feasibility of the process through catalyst recycling. This application note provides a solid foundation for further development and scale-up of this green chemical synthesis.
References
-
ResearchGate. (n.d.). Lipase-catalyzed acylation of menthol with Vinyl acetate in organic media. Available at: [Link]
-
PubMed. (1990). Immobilization of lipase from Candida cylindraceae and its use in the synthesis of menthol esters by transesterification. Available at: [Link]
-
PubMed. (2017). Efficient kinetic resolution of (±)-menthol by a lipase from Thermomyces lanuginosus. Available at: [Link]
-
AOCS. (2001). Enzymatic Esterification of (−)-Menthol with Fatty Acids in Solvent by a Commercial Lipase from Candida rugosa. Available at: [Link]
-
National Center for Biotechnology Information. (2022). DES-Based Biocatalysis as a Green Alternative for the l-menthyl Ester Production Based on l-menthol Acylation. Available at: [Link]
-
Royal Society of Chemistry. (2023). Engineering a Bacillus subtilis esterase for selective hydrolysis of D, this compound in an organic solvent-free. Available at: [Link]
-
ResearchGate. (2001). Enzymatic esterification of (−)-menthol with fatty acids in solvent by a commercial lipase from Candida rugosa. Available at: [Link]
-
ACS Publications. (2019). Deep Eutectic Solvents for Enzymatic Esterification of Racemic Menthol. Available at: [Link]
-
MDPI. (2022). DES-Based Biocatalysis as a Green Alternative for the l-menthyl Ester Production Based on l-menthol Acylation. Available at: [Link]
-
ResearchGate. (1996). Lipase-catalyzed stereoselective esterification of DL-menthol in organic solvents using acid anhydrides as acylating agents. Available at: [Link]
-
ResearchGate. (n.d.). Highly enantioselective hydrolysis of Dthis compound to L-menthol by whole-cell lipase from Burkholderia cepacia ATCC 25416. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Engineering a Bacillus subtilis esterase for selective hydrolysis of d, this compound in an organic solvent-free system. Available at: [Link]
-
ResearchGate. (1999). Enzymatic synthesis of L-menthyl esters in organic solvent-free system. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of L-menthol.
-
MDPI. (2020). Biocatalytic Process Optimization. Available at: [Link]
-
ResearchGate. (n.d.). Identification and quantification of L-menthyl lactate in essential oils from mentha arvensis L. from India and model studies on the formation of L-menthyl lactate during essential oil production. Available at: [Link]
-
Journal of Chemical Technology and Metallurgy. (2021). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Available at: [Link]
-
MDPI. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Available at: [Link]
-
ResearchGate. (2005). Kinetic study on lipase-catalyzed esterification in organic solvents. Available at: [Link]
-
Kyoto University Research Information Repository. (2012). Promotion of the lipase-catalyzed hydrolysis of conjugated linoleic acid l-menthyl ester by addition of an organic solvent. Available at: [Link]
-
Semantic Scholar. (2005). Kinetic study on lipase-catalyzed esterification in organic solvents. Available at: [Link]
-
Semantic Scholar. (2022). DES-Based Biocatalysis as a Green Alternative for the l-menthyl Ester Production Based on l-menthol Acylation. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Enzymatic production of a solvent-free menthyl butyrate via response surface methodology catalyzed by a novel thermostable lipase from Geobacillus zalihae. Available at: [Link]
-
AIP Publishing. (2018). Effectiveness of Menthyl Acetate Synthesis with Different Acetyl Groups Equivalent. Available at: [Link]
-
LCGC International. (2022). Optimization of Determination Method of Cooling Agents in Cigarette Tipping Paper by Gas Chromatography. Available at: [Link]
-
MDPI. (2024). Advancements in the Research on the Preparation of Isoamyl Acetate Catalyzed by Immobilized Lipase. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. Available at: [Link]
-
ResearchGate. (2018). Synthesis of (-)-menthol fatty acid esters in and from (-)-menthol and fatty acids – novel concept for lipase catalyzed esterification based on eutectic solvents. Available at: [Link]
-
ACS Publications. (2023). Sustainable Setups for the Biocatalytic Production and Scale-Up of Panthenyl Monoacyl Esters under Solvent-Free Conditions. Available at: [Link]
-
MDPI. (2022). Efficient Production of Naringin Acetate with Different Acyl Donors via Enzymatic Transesterification by Lipases. Available at: [Link]
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Engineering a Bacillus subtilis esterase for selective hydrolysis of d, this compound in an organic solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6706500B2 - Process for the preparation of L-menthol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Kinetic study on lipase-catalyzed esterification in organic solvents | Semantic Scholar [semanticscholar.org]
- 12. Efficient kinetic resolution of (±)-menthol by a lipase from Thermomyces lanuginosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enzymatic production of a solvent-free menthyl butyrate via response surface methodology catalyzed by a novel thermostable lipase from Geobacillus zalihae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. journal.uctm.edu [journal.uctm.edu]
- 21. mdpi.com [mdpi.com]
Application Notes & Protocols: Enhancing Transdermal Drug Delivery with L-Menthyl Acetate
For: Researchers, scientists, and drug development professionals in pharmaceutics and dermatology.
Introduction: Overcoming the Skin's Barrier
The transdermal delivery of therapeutic agents offers significant advantages, including the avoidance of first-pass metabolism, sustained drug release, and improved patient compliance. However, the stratum corneum (SC), the outermost layer of the epidermis, presents a formidable barrier, limiting the penetration of most drug molecules.[1] Its highly organized structure of keratin-filled corneocytes embedded in a lipid-rich intercellular matrix effectively prevents the passage of foreign substances.
To overcome this challenge, penetration enhancers are incorporated into topical and transdermal formulations. These agents reversibly decrease the barrier function of the SC, facilitating the transport of active pharmaceutical ingredients (APIs) into the deeper skin layers and systemic circulation.[2] Among the various classes of enhancers, terpenes, naturally occurring compounds found in essential oils, have garnered significant attention due to their efficacy and favorable safety profile.
This document focuses on L-Menthyl acetate (CAS No. 2623-23-6), an ester derivative of L-menthol.[3][4] It serves as a comprehensive guide to utilizing this compound as a potent and safe penetration enhancer in transdermal drug delivery systems (TDDS). We will explore its mechanism of action, provide quantitative data on its efficacy, and detail rigorous protocols for its evaluation using the gold-standard in vitro Franz diffusion cell model.
The Science of Enhancement: Mechanism of this compound
This compound, like its parent compound L-menthol, enhances skin permeation primarily by interacting with and disrupting the highly ordered lipid matrix of the stratum corneum.[5][6] While structurally related, the acetate ester modification can influence its physicochemical properties, such as lipophilicity and interaction with the skin's lipid bilayers.
The proposed mechanisms of action include:
-
Disruption of Intercellular Lipids: this compound inserts itself into the intercellular lipid lamellae of the stratum corneum. This disrupts the tight packing of lipids like ceramides, cholesterol, and free fatty acids.[5] This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to traverse.[6]
-
Increased Drug Partitioning: By altering the lipid environment of the stratum corneum, this compound can enhance the partitioning of a drug from the formulation vehicle into the skin. This is particularly effective for lipophilic drugs that have a natural affinity for the lipid-rich SC.
-
Formation of Eutectic Mixtures: Similar to menthol, this compound may form eutectic mixtures with certain drugs. This phenomenon can significantly lower the melting point of the drug, thereby increasing its solubility and thermodynamic activity within the formulation, which is a key driver for skin permeation.[7]
It is crucial to understand that this compound's effect is reversible and does not permanently damage the skin barrier, a critical attribute for a safe and effective penetration enhancer.[2]
Caption: Mechanism of this compound in enhancing transdermal drug delivery.
Application Notes: Formulation and Safety Considerations
Effective Concentrations
The optimal concentration of this compound typically ranges from 1% to 10% (w/w) in a formulation. The ideal concentration is a balance between maximizing permeation enhancement and minimizing the potential for skin irritation. It is imperative to determine the optimal concentration for each specific API and vehicle system through dose-ranging studies.
Formulation Compatibility
This compound is a colorless liquid with a characteristic minty, fruity odor.[8] It is miscible with alcohols and oils, making it suitable for incorporation into a variety of topical formulations, including:
-
Gels and Hydrogels
-
Creams and Lotions
-
Ointments
-
Transdermal Patches (as part of the adhesive matrix or drug reservoir)[9][10]
Safety and Toxicology Profile
This compound is generally considered to have a low toxicity profile.
-
Acute Toxicity: It is virtually nontoxic after a single ingestion or single dermal contact, with reported LD50 values in rats (oral) and rabbits (dermal) exceeding 5000 mg/kg.[11][12]
-
Skin Irritation: Studies indicate that this compound is not irritating to the skin.[12] While it is considered safe, it is still best practice to assess the irritation potential of the final formulation.
-
Sensitization: It is not considered to be a skin sensitizer.[13]
Despite its favorable safety profile, all new formulations should undergo rigorous safety testing as per regulatory guidelines.
Performance Data: Enhancement of Drug Permeation
The effectiveness of a penetration enhancer is quantified by the Enhancement Ratio (ER), which is the ratio of the drug's steady-state flux (Jss) with the enhancer to the flux without the enhancer. This compound has been shown to be effective for a variety of drugs.
| Active Pharmaceutical Ingredient (API) | Model | Enhancer System | Enhancement Ratio (ER) | Reference |
| 5-Aminolevulinic acid (ALA) | Mouse Skin | This compound | Effective enhancement noted | [3] |
| Indomethacin | Hairless Mouse Skin | 1% L-menthol in 20% ethanol | ~100x vs. aqueous control | [14] |
| Mannitol | Hairless Mouse Skin | 1% L-menthol in 20% ethanol | ~100x vs. aqueous control | [14] |
| Cortisone | Hairless Mouse Skin | 1% L-menthol in 20% ethanol | ~10x vs. aqueous control | [14] |
| Testosterone | Nude Mouse Skin | Menthol | ~8x vs. baseline | [7] |
Note: Data for L-menthol is often used as a surrogate to predict the performance of its derivatives like this compound due to their similar mechanisms.[13] The parent compound, L-menthol, has been shown to significantly increase the permeability of various drugs.[14][15]
Experimental Protocol: In Vitro Skin Permeation Testing
The Franz diffusion cell is the most widely used and accepted apparatus for in vitro skin permeation studies, providing a reliable method to simulate drug absorption through the skin.[16] This protocol is based on the OECD Guideline 428 for skin absorption testing.[17][18]
Overall Experimental Workflow
Caption: Workflow for in vitro permeation studies using Franz Diffusion Cells.
Materials and Equipment
-
Franz Diffusion Cells: Vertical type, with a known diffusion area (e.g., 1.77 cm²) and receptor volume (e.g., 4.5 - 7.0 mL).[16][19]
-
Skin Membrane: Excised human skin (abdominoplasty) is the gold standard.[17] Alternatively, porcine ear skin can be used as it is structurally similar.[20]
-
Receptor Fluid: Phosphate-buffered saline (PBS) pH 7.4 is common. For poorly soluble drugs, a co-solvent (e.g., ethanol, PEG 400) may be added to maintain sink conditions.
-
Formulations:
-
Test Formulation: API + this compound in the chosen vehicle.
-
Control Formulation: API in the vehicle (without this compound).
-
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system or other suitable method for quantifying the API.
-
Stirring plate with magnetic stir bars.
-
Water bath or heating block to maintain cell temperature at 32-37°C.
-
Micropipettes and syringes.
Step-by-Step Methodology
Step 1: Skin Membrane Preparation
-
Procure full-thickness porcine ear skin from a local abattoir.[20]
-
Carefully remove subcutaneous fat and connective tissue using a scalpel, avoiding damage to the dermal side.
-
Cut the prepared skin into sections large enough to fit the Franz diffusion cells.
-
Wrap the sections in aluminum foil, label, and store at -20°C or below until use.
Step 2: Franz Diffusion Cell Assembly
-
Thaw the skin sections at room temperature.
-
Mount a skin section between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.[19]
-
Clamp the chambers together securely.
-
Fill the receptor chamber with pre-warmed (32-37°C), degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.[21]
-
Place a magnetic stir bar in the receptor chamber.
-
Allow the system to equilibrate for at least 30 minutes in the heating block/water bath with stirring (e.g., 600 rpm).[19]
Step 3: Formulation Application and Sampling
-
Apply a finite dose of the test or control formulation onto the skin surface in the donor chamber (e.g., 5-10 mg/cm²).[22]
-
Start a timer immediately after application.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 200-500 µL) from the sampling arm of the receptor chamber.[16]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume.[19]
-
Store samples at 4°C until analysis.
Step 4: Sample Analysis and Data Calculation
-
Analyze the concentration of the API in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area (Q, in µg/cm²) at each time point, correcting for sample replacement.
-
Correction Formula: Cn(corrected) = Cn(measured) + (Vs/Vr) * ΣC(n-1)
-
Where: Cn is the concentration at time point n, Vs is the sample volume, and Vr is the receptor volume.
-
-
-
Plot the cumulative amount of drug permeated per unit area (µg/cm²) against time (hours).
-
Determine the steady-state flux (Jss, in µg/cm²/h) from the slope of the linear portion of the plot.
-
Determine the lag time (t_lag) from the x-intercept of the linear portion of the plot.[16]
-
Calculate the Enhancement Ratio (ER):
-
ER = Jss (with this compound) / Jss (control)
-
Conclusion
This compound is a highly effective and safe permeation enhancer for transdermal drug delivery. Its ability to reversibly disrupt the stratum corneum's lipid barrier facilitates the penetration of a wide range of active pharmaceutical ingredients. By following the detailed protocols outlined in this guide, researchers can accurately quantify the enhancement effect of this compound and accelerate the development of innovative and effective transdermal therapies. The use of standardized methodologies, such as the OECD-aligned Franz diffusion cell assay, ensures the generation of robust, reliable, and reproducible data crucial for formulation optimization and regulatory submission.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Skin Permeation Studies Using Franz Diffusion Cells.
- MedchemExpress.com. (n.d.). This compound.
-
Monteiro-Neto, A., et al. (2022). Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. Current Protocols, 2(3), e391. [Link]
- LifeNet Health LifeSciences. (n.d.). In Vitro Skin Permeation Testing based on OECD Guidance. Retrieved from LifeNet Health LifeSciences website.
-
Hopf, N. B., et al. (2020). Reflections on the OECD guidelines for in vitro skin absorption studies. Regulatory Toxicology and Pharmacology, 117, 104755. [Link]
- OECD. (n.d.). Guidance Document for the Conduct of Skin Absorption Studies.
-
Aminu, N. (2020, October 31). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. YouTube. [Link]
-
Hopf, N. B., et al. (2020). Reflections on the OECD guidelines for in vitro skin absorption studies. ResearchGate. [Link]
- European Commission. (2006). Basic criteria for the in vitro assessment of dermal absorption of cosmetic ingredients.
- BASF. (n.d.). This compound FCC - Safety data sheet.
-
Rusz, M., et al. (2023). Methods to Evaluate Skin Penetration In Vitro. Pharmaceutics, 15(11), 2568. [Link]
- ECHA. (2024). Substance Information Document Menthyl acetate.
-
Chen, J., et al. (2016). Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. Molecules, 21(12), 1709. [Link]
-
Monteiro, B. C., et al. (2023). In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models. Molecular Pharmaceutics. [Link]
- BASF. (2023). Safety Data Sheet - this compound FCC.
- Taylor & Francis. (n.d.). Menthyl acetate – Knowledge and References.
- Sigma-Aldrich. (2023). SAFETY DATA SHEET - Menthyl acetate.
-
Quan, P., et al. (2019). Combination with l-Menthol Enhances Transdermal Penetration of Indomethacin Solid Nanoparticles. Pharmaceutics, 11(11), 577. [Link]
- Google Patents. (1990). US4933184A - Menthol enhancement of transdermal drug delivery.
- IJCRT.org. (2024). FORMULATION AND EVALUATION OF TRANSDERMAL PATCHES FOR PAIN MANAGEMENT.
-
Zielińska, A., et al. (2023). Enhancing Transdermal Delivery: Investigating the Impact of Permeation Promoters on Ibuprofen Release and Penetration from Medical Patches—In Vitro Research. Pharmaceutics, 15(6), 1589. [Link]
- ChemicalBook. (n.d.). This compound | 2623-23-6.
-
Pál, T., et al. (2023). Formulation and Evaluation of Transdermal Patches Containing BGP-15. Pharmaceutics, 16(1), 38. [Link]
-
Meng, F., et al. (2017). The permeability enhancing mechanism of menthol on skin lipids: a molecular dynamics simulation study. Journal of Molecular Modeling, 23(10), 274. [Link]
-
Kobayashi, D., et al. (1991). Effect of l-menthol on the permeation of indomethacin, mannitol and cortisone through excised hairless mouse skin. Chemical & Pharmaceutical Bulletin, 39(6), 1546-1548. [Link]
- Patel, D., et al. (2011). Formulation and evaluation of transdermal patches and to study permeation enhancement effect of eugenol. International Journal of Drug Development and Research, 3(2), 268-276.
-
Kang, L., et al. (2003). Testosterone skin permeation enhancement by menthol through formation of eutectic with drug and interaction with skin lipids. Journal of Controlled Release, 91(3), 351-361. [Link]
- ResearchGate. (2017). The permeability enhancing mechanism of menthol on skin lipids: a molecular dynamics simulation study.
- Slideshare. (n.d.). formulation of transdermal patches.
- MedChemExpress. (n.d.). (-)-Menthyl acetate (Standard).
- The Good Scents Company. (n.d.). menthyl acetate, 89-48-5.
-
National Center for Biotechnology Information. (n.d.). Menthyl acetate. PubChem Compound Database. Retrieved from [Link].
Sources
- 1. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Transdermal Delivery: Investigating the Impact of Permeation Promoters on Ibuprofen Release and Penetration from Medical Patches—In Vitro Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. The permeability enhancing mechanism of menthol on skin lipids: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Testosterone skin permeation enhancement by menthol through formation of eutectic with drug and interaction with skin lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. menthyl acetate, 89-48-5 [thegoodscentscompany.com]
- 9. ijcrt.org [ijcrt.org]
- 10. japsonline.com [japsonline.com]
- 11. download.basf.com [download.basf.com]
- 12. download.basf.com [download.basf.com]
- 13. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 14. Effect of l-menthol on the permeation of indomethacin, mannitol and cortisone through excised hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combination with l-Menthol Enhances Transdermal Penetration of Indomethacin Solid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. In Vitro Skin Permeation Testing based on OECD Guidance [lnhlifesciences.org]
- 18. Reflections on the OECD guidelines for in vitro skin absorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. ec.europa.eu [ec.europa.eu]
Topic: GC-O Analysis for Flavor Profiling of L-Menthyl Acetate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Sensory Blueprint of L-Menthyl Acetate
This compound is a naturally occurring monoterpene ester, recognized for its significant contribution to the characteristic aroma and flavor of peppermint oil (Mentha piperita)[1]. Its sensory profile is predominantly described as minty, refreshing, sweet, and cool, with subtle fruity and herbaceous undertones[2][3]. These qualities make it a highly valued ingredient in the flavor, fragrance, pharmaceutical, and cosmetic industries, where it is used to impart a pleasant, lasting cooling sensation without the harshness of menthol[4][5].
The perceived flavor of this compound is not solely due to the parent compound. Trace-level constituents, isomers, or degradation byproducts can significantly modulate its overall sensory profile, introducing desirable complexity or undesirable off-notes[6]. Therefore, a comprehensive understanding of its flavor requires an analytical technique that can distinguish which of the many volatile compounds present are truly aroma-active.
Gas Chromatography-Olfactometry (GC-O) is the definitive technique for this purpose. It uniquely combines the high-resolution separation capabilities of gas chromatography with the unparalleled sensitivity and specificity of the human olfactory system as a detector[7][8]. By correlating instrumental data (retention time, mass spectra) with direct sensory perception, GC-O enables the precise identification of odor-active compounds, even those present at concentrations below the detection limits of conventional detectors like Mass Spectrometry (MS)[9]. This application note provides a detailed protocol and technical guidance for the flavor profiling of this compound using GC-O, designed to empower researchers to create a complete sensory blueprint of this critical flavor compound.
The Principle of Gas Chromatography-Olfactometry (GC-O)
GC-O analysis operates by physically splitting the effluent from the gas chromatograph's capillary column. One portion is directed to a conventional chemical detector (typically a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for compound identification), while the other portion is channeled to a heated sniffing port, or olfactometry detector port (ODP)[8][10].
A trained human assessor, or panelist, sniffs the effluent from the ODP and records the time, duration, intensity, and descriptive characteristics of any perceived odors. This sensory data is then compiled into an "aromagram" or "olfactogram." By aligning the retention times of the perceived odors with the peaks in the chromatogram from the chemical detector, a direct correlation can be made between a specific chemical compound and its sensory impact[11]. This dual-detection system is the core of GC-O's power, providing a bridge between analytical chemistry and sensory science[12].
Materials and Reagents
Instrumentation
-
Gas Chromatograph (GC) with a split/splitless injector.
-
Mass Spectrometer (MS) or Flame Ionization Detector (FID).
-
Olfactometry Detector Port (ODP).
-
Effluent Splitter (e.g., deactivated Y-splitter).
-
Humidified air delivery system for the ODP.
-
Data acquisition software for both MS/FID and olfactometry.
-
GC Capillary Columns:
-
Non-polar: DB-5ms (or equivalent) for general screening.
-
Polar: DB-WAX or FFAP (or equivalent) for better separation of polar compounds.
-
-
Headspace Autosampler or Solid Phase Microextraction (SPME) setup.
Reagents and Consumables
-
This compound standard (≥98% purity).
-
High-purity solvents (e.g., dichloromethane, hexane, ethanol).
-
n-Alkane standard mix (e.g., C7-C30) for Retention Index (RI) calculation.
-
SPME fibers (e.g., DVB/CAR/PDMS for broad-range volatility).
-
20 mL headspace vials with septa.
-
High-purity helium or hydrogen carrier gas.
-
Deionized water.
Detailed Experimental Protocol
This protocol is designed as a comprehensive workflow. The choice of sample preparation and specific GC parameters may require optimization based on the sample matrix.
Step 1: Assessor Training and Selection
The human assessor is the most critical component of the GC-O system. Their reliability is paramount.
-
Screening: Select assessors based on their ability to detect and describe a range of standard odorants. Assessors should be non-smokers and free from conditions that could impair their sense of smell.
-
Training: Familiarize assessors with the GC-O equipment, software interface, and a standardized lexicon of aroma descriptors relevant to mint and ester profiles (e.g., minty, cool, sweet, fruity, herbaceous, camphoraceous, musty)[3][13].
-
Validation: Regularly validate assessor performance using known odor standards to ensure consistency and repeatability.
Step 2: Sample Preparation
The goal is to efficiently extract volatile and semi-volatile compounds without introducing artifacts[8][14].
-
For Pure this compound or Essential Oils:
-
Prepare a stock solution by dissolving 100 µL of this compound in 10 mL of ethanol.
-
Create a working solution by diluting the stock solution 1:100 (v/v) with ethanol. This prevents column and detector overload.
-
-
For this compound in a Complex Matrix (e.g., food, consumer product):
-
Headspace-SPME: This solvent-free technique is ideal for analyzing volatiles as they are present in the product's aroma profile[14][15].
-
Place 1-2 g of the homogenized sample into a 20 mL headspace vial.
-
Add 1 mL of deionized water to create a slurry if the sample is solid.
-
Equilibrate the vial at a controlled temperature (e.g., 40-60°C) for 15-30 minutes.
-
Expose the SPME fiber to the vial's headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
-
Step 3: GC-O System Configuration and Analysis
Proper instrument setup is crucial for achieving good separation and sensory detection[16].
-
Installation: Connect the GC column outlet to the Y-splitter. Connect one arm of the splitter to the MS/FID transfer line and the other to the ODP transfer line using deactivated fused silica tubing of equal length to ensure simultaneous arrival at both detectors.
-
Humidification: Supply the ODP with humidified air at a flow rate of ~30-50 mL/min. This prevents the desiccation of the assessor's nasal passages, which is critical for maintaining sensitivity throughout the analysis[16][17].
-
Injection:
-
Liquid Injection: Inject 1 µL of the prepared solution in splitless or split mode (e.g., 50:1 split ratio).
-
SPME: Desorb the fiber in the injector at 250°C for 5 minutes.
-
-
Run Analysis: Start the GC-MS and GC-O data acquisition simultaneously. The assessor should begin sniffing the ODP immediately and continue for the entire run.
| Parameter | Recommended Setting | Rationale / Causality |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Optimizes separation on standard capillary columns. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of this compound and related compounds. |
| Column | DB-WAX (30 m x 0.25 mm x 0.25 µm) | The polar stationary phase provides excellent separation for esters and other polar mint compounds. |
| Oven Program | 40°C (hold 2 min), ramp 5°C/min to 230°C (hold 10 min) | A gradual ramp provides good resolution of early-eluting volatiles and ensures elution of less volatile compounds. |
| Splitter Ratio | 1:1 (MS:ODP) | Provides sufficient analyte to both detectors for sensitive detection. |
| ODP Temp. | 230 °C | Prevents condensation of analytes in the transfer line. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzers. |
| Mass Range | 35 - 350 amu | Covers the expected mass fragments of this compound and other relevant flavor compounds. |
Step 4: Olfactometry Data Acquisition
The assessor's input is recorded in real-time.
-
When an odor is detected, the assessor activates a recording device (e.g., presses a button on the software interface).
-
The assessor describes the odor using the standardized lexicon (e.g., "cool mint," "fruity," "herbal").
-
The assessor continuously rates the intensity of the odor on a predefined scale (e.g., 0-5, where 0 is no odor and 5 is extremely intense) until it is no longer perceived.
-
The software records the start time, end time, descriptor, and intensity profile for each odor event.
Step 5: Data Analysis and Interpretation
This step integrates the chemical and sensory data to identify key odorants.
-
Compound Identification: Identify the chemical compounds corresponding to the peaks in the MS chromatogram by comparing their mass spectra to a reference library (e.g., NIST, Wiley).
-
Retention Index (RI) Calculation: Analyze the n-alkane standard under the same GC conditions to calculate the RI for all identified compounds and odor events. This provides a more reliable basis for matching than retention time alone.
-
Correlation: Overlay the aromagram with the MS chromatogram, aligning them using the calculated RI values. An odor event is considered correlated with a chemical peak if their RIs match.
-
Aroma Impact Assessment: The significance of an odorant is determined by its perceived intensity and duration. Techniques like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis can be employed for a more quantitative assessment of odor potency[7][9][10]. In AEDA, the sample is serially diluted and re-analyzed until no odors are detected. The highest dilution at which a compound is still detected is its Flavor Dilution (FD) factor, indicating its high aroma impact[9].
Expected Results and Discussion
A successful GC-O analysis of high-purity this compound will yield a large peak on the chromatogram that corresponds to an intense "minty, cool, sweet" odor event on the aromagram. The true value of the technique lies in its ability to detect minor components that are crucial to the overall flavor profile.
-
Potential Key Odorants: Besides this compound, the analysis may reveal other odor-active compounds found in peppermint oil, such as menthol (minty, cooling), menthone (minty, herbaceous), menthofuran (minty, musty), and 1,8-cineole (eucalyptus, camphoraceous)[13].
-
Trace Compound Significance: Trace compounds like certain "mint lactones" can contribute important sweet and coumarin-like characteristics, significantly enhancing the complexity and quality of the flavor profile even at very low concentrations[6]. GC-O is essential for detecting these compounds, which might otherwise be overlooked in a standard GC-MS analysis.
-
Troubleshooting & Causality:
-
No Odor Detected at ODP: This could be due to an insufficient concentration of the analyte, a leak in the ODP transfer line, or an overly high split ratio diverting too much effluent to the MS.
-
Poor Correlation between Peaks and Odors: This may result from inaccurate RI calculations or the presence of co-eluting compounds. Re-analysis on a column with a different polarity can often resolve co-elution issues.
-
Assessor Fatigue: Long or frequent analysis sessions can lead to sensory fatigue. It is crucial to schedule breaks for the assessors and ensure proper humidification at the ODP.
-
// Define Nodes SamplePrep [label="Step 1: Sample Preparation\n(Dilution or SPME)", fillcolor="#F1F3F4", fontcolor="#202124"]; GC_Inject [label="Step 2: GC Injection\n& Separation", fillcolor="#F1F3F4", fontcolor="#202124"]; Split [label="Step 3: Effluent Split", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; MS_Detect [label="Step 4a: MS Detection\n(Chemical Analysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O_Detect [label="Step 4b: Olfactometry\n(Sensory Analysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS_Data [label="Step 5a: Generate\nChromatogram", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; O_Data [label="Step 5b: Generate\nAromagram", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Step 6: Data Integration\n& Correlation (by RI)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Report [label="Step 7: Identify Key\nAroma Compounds", fillcolor="#F1F3F4", fontcolor="#202124"];
// Define Edges SamplePrep -> GC_Inject [color="#5F6368"]; GC_Inject -> Split [color="#5F6368"]; Split -> MS_Detect [label=" to MS", color="#4285F4", fontcolor="#202124"]; Split -> O_Detect [label=" to ODP", color="#34A853", fontcolor="#202124"]; MS_Detect -> MS_Data [color="#4285F4"]; O_Detect -> O_Data [color="#34A853"]; MS_Data -> Analysis [style=dashed, color="#5F6368"]; O_Data -> Analysis [style=dashed, color="#5F6368"]; Analysis -> Report [color="#EA4335"]; } end_dot
Conclusion
Gas Chromatography-Olfactometry is an indispensable tool for the in-depth flavor profiling of this compound. It moves beyond simple chemical composition analysis to provide a functional understanding of which compounds drive the characteristic aroma. By meticulously correlating instrumental data with human sensory perception, researchers can identify key odorants, detect impactful trace components, and troubleshoot off-notes. The protocol detailed in this note provides a robust framework for obtaining reliable and comprehensive sensory data, enabling the development of higher quality products in the flavor, pharmaceutical, and consumer goods industries.
References
-
ACS Publications. (n.d.). Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. Journal of Agricultural and Food Chemistry. [Link]
-
Wikipedia. (n.d.). Gas chromatography-olfactometry. [Link]
-
PubMed. (2024). Enhancing Odor Analysis with Gas Chromatography-Olfactometry (GC-O): Recent Breakthroughs and Challenges. [Link]
-
National Institutes of Health (NIH). (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. [Link]
-
Wikipedia. (n.d.). Menthyl acetate. [Link]
-
SBBLG. (n.d.). This compound. [Link]
-
Mane Kancor. (n.d.). Menthyl Acetate. [Link]
-
MDPI. (2021). Gas Chromatography Olfactometry. [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]
-
AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]
-
ResearchGate. (n.d.). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. [Link]
-
ResearchGate. (n.d.). Flavor Chemistry of Peppermint Oil ( Mentha piperita L.). [Link]
-
National Institutes of Health (NIH). (n.d.). Preparation of fatty acid methyl esters for gas-liquid chromatography. [Link]
-
HSC Cores - BookStack. (2024). GC/MS Sample Preparation. [Link]
-
MDPI. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. [Link]
-
Imre Blank's Group. (n.d.). Gas Chromatography-Olfactometry in Food Aroma Analysis. [Link]
-
University of Reading. (n.d.). Volatile and flavour analysis. [Link]
-
IDEALS. (2016). Identification and characterization of mint lactones: trace-level odor-important aroma compounds in peppermint oil. [Link]
-
AIDIC. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. [Link]
-
Engii. (n.d.). Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis. [Link]
-
Semantic Scholar. (n.d.). Gas chromatography-olfactometry. [Link]
-
ScienceDirect. (2007). Gas chromatography–olfactometry in food flavour analysis. [Link]
-
The Good Scents Company. (n.d.). laevo-menthyl acetate. [Link]
-
National Institutes of Health (NIH). (2020). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. [Link]
-
PubMed. (n.d.). GC-O-MS technique and its applications in food flavor analysis. [Link]
-
ResearchGate. (n.d.). GC-MS fingerprints of mint essential oils. [Link]
-
ScienceDirect. (n.d.). A Procedure for the Sensory Analysis of Gas Chromatographic Effluents. [Link]
Sources
- 1. Menthyl acetate - Wikipedia [en.wikipedia.org]
- 2. This compound | 2623-23-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. laevo-menthyl acetate, 2623-23-6 [thegoodscentscompany.com]
- 4. sbblgroup.com [sbblgroup.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Identification and characterization of mint lactones: trace-level odor-important aroma compounds in peppermint oil | IDEALS [ideals.illinois.edu]
- 7. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imreblank.ch [imreblank.ch]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. pfigueiredo.org [pfigueiredo.org]
- 12. GC-O-MS technique and its applications in food flavor analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Volatile and flavour analysis - Chemical Analysis Facility (CAF) [research.reading.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. diverdi.colostate.edu [diverdi.colostate.edu]
Synthesis of L-Menthyl Acetate via Esterification of L-Menthol with Acetic Anhydride: An Application and Protocol Guide
This guide provides a comprehensive overview and a detailed protocol for the synthesis of L-Menthyl acetate, a valuable ester widely used in the fragrance, flavor, and pharmaceutical industries. Known for its characteristic minty and fruity aroma, this compound is prepared through the esterification of L-Menthol with acetic anhydride. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for a successful and safe synthesis.
Introduction and Significance
This compound, the acetate ester of menthol, is a naturally occurring monoterpene found in peppermint oil.[1] Its synthesis is a classic example of esterification, a fundamental reaction in organic chemistry. The choice of acetic anhydride as the acylating agent is often preferred over acetic acid in a laboratory setting for several reasons. The reaction with acetic anhydride is faster and more favorable as it is not a reversible equilibrium, unlike the Fischer esterification with acetic acid.[2][3] This is because the leaving group, the acetate ion, is a weaker nucleophile than water, which is formed as a byproduct in Fischer esterification. The use of an acid catalyst, such as concentrated sulfuric acid, protonates the carbonyl oxygen of the acetic anhydride, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of menthol.[4]
From a pharmaceutical and industrial perspective, controlling the stereochemistry of the final product is often crucial. Starting with the enantiomerically pure L-Menthol ensures the production of this compound, which is important for applications where specific stereoisomers exhibit desired biological activities or sensory properties.
Reaction Mechanism: Acid-Catalyzed Esterification
The esterification of an alcohol with an acid anhydride in the presence of an acid catalyst proceeds through a well-established nucleophilic acyl substitution mechanism. The key steps are outlined below:
-
Protonation of the Anhydride: The acid catalyst (e.g., H₂SO₄) protonates one of the carbonyl oxygens of the acetic anhydride. This step increases the electrophilicity of the adjacent carbonyl carbon.[4]
-
Nucleophilic Attack: The hydroxyl group of L-Menthol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to the other carbonyl group of the tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, eliminating a molecule of acetic acid as the leaving group and forming the protonated ester.
-
Deprotonation: A weak base (e.g., water or the acetate ion) removes the proton from the protonated ester, regenerating the acid catalyst and yielding the final product, this compound.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| L-Menthol | ≥99% | Sigma-Aldrich | Crystalline solid |
| Acetic Anhydride | ≥98% | Fisher Scientific | Corrosive, lachrymator |
| Sulfuric Acid (H₂SO₄) | 95-98% | VWR | Concentrated, highly corrosive |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | - | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | For drying |
| Diethyl Ether | ACS Grade | - | Flammable solvent |
| Round-bottom flask (100 mL) | - | - | |
| Reflux condenser | - | - | |
| Separatory funnel (250 mL) | - | - | |
| Magnetic stirrer and stir bar | - | - | |
| Heating mantle | - | - | |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | - |
Safety Precautions
A thorough risk assessment should be conducted before starting any chemical synthesis. The following are key safety considerations for this protocol:
-
Acetic Anhydride: Is corrosive, a lachrymator, and reacts with water to form acetic acid. It should be handled exclusively in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[6]
-
Concentrated Sulfuric Acid: Is extremely corrosive and can cause severe burns. Handle with extreme care, always adding acid to other liquids slowly and never the other way around.
-
Diethyl Ether: Is highly flammable. Ensure there are no open flames or spark sources in the vicinity.
Experimental Protocol
The following protocol is an optimized procedure for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.0 g of L-Menthol in 9.0 mL of acetic anhydride.[3]
-
Catalyst Addition: While stirring, carefully add 20 drops of concentrated sulfuric acid to the mixture. An exothermic reaction may be observed.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture in a warm water bath to approximately 60°C for 90 minutes.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: Hexane/Ethyl Acetate 9:1). The disappearance of the L-Menthol spot indicates the completion of the reaction.
-
Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel. Carefully add 20 mL of distilled water. Then, slowly add 20 mL of a 5% sodium bicarbonate solution to neutralize the excess acid.[3] Swirl gently and vent the separatory funnel frequently to release the carbon dioxide gas produced. Continue adding the bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with two 20 mL portions of diethyl ether. Combine the organic layers in the separatory funnel.
-
Washing: Wash the combined organic layers with 20 mL of brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Filtration: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate. Once the solution is clear, filter it to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator to obtain the crude this compound as an oily liquid. For higher purity, the product can be further purified by vacuum distillation.[7]
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
| Parameter | Expected Value/Observation | Reference |
| Appearance | Colorless liquid | [3] |
| Odor | Fruity, minty | [3] |
| TLC (Rf) | ~0.82 (in diethyl ether) | [1] |
| ¹H NMR (CDCl₃) | Characteristic peaks for the acetate methyl group (~2.0 ppm) and the proton on the carbon bearing the ester group (~4.6 ppm). | [8] |
| GC-MS | A distinct peak at the expected retention time with a mass spectrum showing characteristic fragments. The molecular ion peak is at m/z 198.30. | [9] |
Industrial and Future Perspectives
The synthesis of this compound is not only a common laboratory exercise but also a process of industrial significance. While acid-catalyzed methods are effective, they can present challenges in terms of catalyst separation and waste disposal.[6] Modern approaches are increasingly focusing on greener and more sustainable alternatives. Enzymatic esterification using lipases, for example, offers high selectivity under mild reaction conditions, reducing the environmental impact.[10] Furthermore, the development of continuous flow processes for esterification can lead to improved safety, efficiency, and scalability, which are critical factors in industrial production.[6]
References
-
Chemistry LibreTexts. (2023, January 22). Acid Anhydrides react with alcohols to form esters. Retrieved from [Link]
-
Wentzel Lab. (2020, April 7). Anhydride in acidic conditions reacting with alcohol to synthesize ester [Video]. YouTube. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2021, December 31). Menthyl acetate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Clark, J. (n.d.). Making esters from alcohols and acid anhydrides. Chemguide. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Sutrisno, S., Wijaya, H. W., Retnosari, R., & Putri, D. E. E. (2021). Effectiveness of menthyl acetate synthesis with different acetyl groups equivalent. AIP Conference Proceedings, 2360(1), 050047. [Link]
-
AIP Publishing. (2021). Effectiveness of menthyl acetate synthesis with different acetyl groups equivalent. Retrieved from [Link]
- KURNIAWAN, H. S. (2021). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Journal of Chemical Technology and Metallurgy, 56(4), 686–697.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Alonso, J. L., et al. (2019). Menthyl acetate. A new link in the chain of acetates studied with rotational spectroscopy. Physical Chemistry Chemical Physics, 21(35), 19184-19190.
- Google Patents. (n.d.). CN211255771U - Production process system of menthyl acetate.
- Suryani, N., Fasya, A. G., Jannah, A., & Retnowati, R. (2020).
-
Chemcopilot. (2023, October 30). Industrial Production of Acetic Anhydride: Process Details, Equipment, and Applications. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Organic Syntheses. (n.d.). 8. Retrieved from [Link]
- Google Patents. (n.d.). EP0087870A1 - Process for the production of acetic anhydride and acetic acid.
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Journal of the Chemical Society of Pakistan. (2020). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Retrieved from [Link]
-
Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Retrieved from [Link]
-
Herman, J. A., & Harrison, A. G. (1981). Energetics and structural effects in the fragmentation of protonated esters in the gas phase. Canadian Journal of Chemistry, 59(15), 2133–2143. [Link]
-
NIST. (n.d.). Menthyl acetate. NIST WebBook. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN211255771U - Production process system of menthyl acetate - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - Menthyl acetate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. This compound(16409-45-3) 1H NMR [m.chemicalbook.com]
- 9. Menthyl acetate [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: L-Menthyl Acetate as a Prodrug Moiety for Enhanced Bioavailability
Introduction: Overcoming Bioavailability Hurdles with Prodrug Strategies
In modern drug development, achieving optimal therapeutic efficacy is intrinsically linked to a drug's bioavailability—the fraction of an administered dose that reaches systemic circulation.[1] Many promising drug candidates falter due to poor physicochemical properties, such as low aqueous solubility or limited membrane permeability, which hinder their absorption.[1][2] The prodrug approach is a well-established strategy to transiently modify a drug's structure, improving its pharmacokinetic profile.[1][2] A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active therapeutic agent.[1]
This application note details the use of L-Menthyl acetate as a versatile prodrug moiety to enhance the bioavailability of parent drugs, particularly for transdermal and oral delivery routes. This compound, the acetate ester of L-menthol, is a naturally occurring compound found in peppermint oil.[3] When attached to a parent drug, this lipophilic moiety can significantly improve its ability to cross biological membranes. Subsequent hydrolysis by ubiquitous esterase enzymes in the body ensures the timely release of the active drug.[4][5][6]
The Rationale for this compound as a Prodrug Moiety
The selection of this compound as a promoiety is underpinned by a dual-action mechanism that addresses key bioavailability challenges:
-
Enhanced Lipophilicity for Improved Permeation: Many drugs possess polar functional groups (e.g., hydroxyl, carboxyl, amino groups) that impede their passage across the lipid-rich stratum corneum of the skin or the epithelial cells of the gastrointestinal tract.[7] By masking these polar groups through esterification with acetic acid to form an this compound derivative, the overall lipophilicity of the molecule is increased. This enhanced lipophilicity facilitates partitioning into and diffusion across biological membranes.[8]
-
Bioreversible Release of the Active Drug and a Generally Recognized as Safe (GRAS) Excipient: The ester bond in the this compound prodrug is susceptible to hydrolysis by esterase enzymes present in the skin, plasma, and liver.[4][5] This enzymatic cleavage releases the active parent drug and L-menthol. L-menthol is a well-characterized compound with a long history of safe use in pharmaceuticals and consumer products.[9] Furthermore, L-menthol itself can act as a penetration enhancer, further facilitating drug absorption, particularly in transdermal formulations.[10][11][12]
Mechanism of Action: Enzymatic Bioactivation
The therapeutic efficacy of an this compound prodrug strategy is dependent on its efficient conversion to the active parent drug. This bioactivation is primarily mediated by carboxylesterases, which catalyze the hydrolysis of the ester linkage.
Caption: Bioactivation pathway of an this compound prodrug.
Data Presentation: Physicochemical and Pharmacokinetic Enhancements
The conversion of a parent drug to its this compound prodrug brings about significant changes in its physicochemical properties, which in turn, are expected to alter its pharmacokinetic profile. The following tables provide a comparative summary of these anticipated changes.
Table 1: Comparative Physicochemical Properties
| Property | Parent Drug (Example) | This compound Prodrug (Anticipated) | Rationale for Change |
| Molecular Weight | Lower | Higher | Addition of the this compound moiety. |
| LogP (Lipophilicity) | Lower | Significantly Higher | Masking of polar groups and addition of the lipophilic L-menthyl group. |
| Aqueous Solubility | Higher | Lower | Increased lipophilicity reduces affinity for aqueous media. |
| Melting Point | Varies | Potentially Lower | Formation of a new chemical entity with different crystal packing forces.[12] |
Table 2: Anticipated Pharmacokinetic Profile Comparison (Transdermal Delivery)
| Parameter | Parent Drug | This compound Prodrug | Expected Outcome |
| Lag Time | Shorter | Longer | Time required for prodrug to partition into and diffuse through the skin and undergo enzymatic conversion. |
| Flux (Jmax) | Lower | Higher | Enhanced permeation due to increased lipophilicity and the co-delivery of L-menthol as a penetration enhancer.[10][11] |
| AUC (Area Under the Curve) | Lower | Higher | Increased overall drug absorption and bioavailability.[13][14] |
| Tmax (Time to Max. Concentration) | Shorter | Longer | Reflects the time course of prodrug absorption, conversion, and subsequent parent drug elimination.[13][14] |
Experimental Protocols
The successful development of an this compound prodrug requires a systematic experimental approach, from synthesis and characterization to in vitro and in vivo evaluation.
Protocol 1: Synthesis of an this compound Prodrug
This protocol outlines a general method for the esterification of a parent drug containing a hydroxyl or carboxylic acid group with a suitable L-menthol derivative.
Objective: To synthesize the this compound prodrug of a parent drug.
Materials:
-
Parent Drug (with a hydroxyl or carboxyl group)
-
L-Menthol
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for Column Chromatography
-
Appropriate Solvents for Chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the parent drug and a stoichiometric equivalent of L-menthol in anhydrous DCM.
-
Coupling Agent Addition: Add a catalytic amount of DMAP followed by the slow, portion-wise addition of the coupling agent (DCC or EDC).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct. Wash the filtrate successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to yield the pure this compound prodrug.
-
Characterization: Confirm the structure and purity of the synthesized prodrug using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Protocol 2: In Vitro Enzymatic Hydrolysis Assay
This assay determines the rate and extent of prodrug conversion to the parent drug in the presence of esterase enzymes.
Objective: To evaluate the enzymatic lability of the this compound prodrug.
Materials:
-
This compound Prodrug
-
Porcine Liver Esterase (PLE) or Human Plasma
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile or Methanol (HPLC grade)
-
HPLC System with a suitable C18 column
-
Incubator or Water Bath at 37°C
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the this compound prodrug in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile).
-
Reaction Mixture: In a series of microcentrifuge tubes, add PBS (pH 7.4) and the enzyme source (porcine liver esterase or human plasma). Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the reaction by adding a small aliquot of the prodrug stock solution to each tube. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme denaturation.
-
Time-course Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction in designated tubes by adding an equal volume of cold acetonitrile or methanol. This will precipitate the proteins and stop the enzymatic reaction.
-
Sample Preparation for HPLC: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to HPLC vials for analysis.
-
HPLC Analysis: Analyze the samples by a validated HPLC method to quantify the concentrations of both the remaining prodrug and the newly formed parent drug.
-
Data Analysis: Plot the concentration of the prodrug and the parent drug as a function of time. Calculate the half-life (t₁/₂) of the prodrug under these conditions.
Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol provides a framework for evaluating the in vivo performance of the this compound prodrug compared to the parent drug.
Objective: To determine and compare the pharmacokinetic profiles of the parent drug and its this compound prodrug following administration.
Materials:
-
Parent Drug
-
This compound Prodrug
-
Suitable Vehicle for Formulation (e.g., saline with a co-solvent for intravenous administration, a topical formulation for transdermal application)
-
Sprague-Dawley or Wistar Rats
-
Blood Collection Supplies (e.g., heparinized capillary tubes or syringes)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week. Divide the animals into two groups: one to receive the parent drug and the other to receive the this compound prodrug.
-
Dosing: Administer the parent drug and the prodrug to their respective groups at equimolar doses via the desired route (e.g., intravenous, oral, or transdermal).
-
Blood Sampling: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing), collect blood samples from the tail vein or another appropriate site into heparinized tubes.[17]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of the parent drug (and the prodrug, if detectable) in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life for the parent drug in both groups.
-
Data Comparison: Statistically compare the pharmacokinetic parameters between the two groups to assess the impact of the this compound prodrug strategy on bioavailability.
Caption: Experimental workflow for evaluating an this compound prodrug.
Conclusion
The use of this compound as a prodrug moiety presents a promising and versatile strategy for enhancing the bioavailability of drugs with unfavorable physicochemical properties. Its ability to increase lipophilicity, coupled with the bioreversible release of the active drug and the co-delivery of L-menthol as a penetration enhancer, makes it a particularly attractive option for transdermal and potentially oral drug delivery systems. The detailed protocols provided in this application note offer a comprehensive framework for the synthesis, characterization, and evaluation of this compound prodrugs, enabling researchers to effectively explore this approach for their drug development candidates.
References
- Vertex AI Search. L-menthol: Significance and symbolism.
- MDPI. Combination with l-Menthol Enhances Transdermal Penetration of Indomethacin Solid Nanoparticles.
- PubMed. Effects of dimethylformamide and L-menthol permeation enhancers on transdermal delivery of quercetin.
- PubMed.
- Benchchem. Application Notes: (-)-Menthol as a Penetration Enhancer in Transdermal Drug Delivery.
- NIH.
- Benchchem.
- ResearchGate.
- RSC Publishing.
- MDPI.
- ResearchGate. Effectiveness of menthyl acetate synthesis with different acetyl groups equivalent.
- MDPI. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs.
- Effectiveness of menthyl acetate synthesis with different acetyl groups equivalent.
- Curtis & Coulter. Prodrug Approach for Improving Bioavailability.
- MDPI. Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics.
- Pharmaceutical Technology. Enhancing Topical Delivery Using Prodrugs.
- ResearchGate. A Review of Pharmacokinetic Parameters of Metabolites and Prodrugs.
- PMC - NIH.
Sources
- 1. curtiscoulter.com [curtiscoulter.com]
- 2. mdpi.com [mdpi.com]
- 3. Menthyl Acetate|High-Purity Reagent|RUO [benchchem.com]
- 4. Engineering a Bacillus subtilis esterase for selective hydrolysis of d, this compound in an organic solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Engineering a Bacillus subtilis esterase for selective hydrolysis of d, this compound in an organic solvent-free system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pharmtech.com [pharmtech.com]
- 8. mdpi.com [mdpi.com]
- 9. L-menthol: Significance and symbolism [wisdomlib.org]
- 10. mdpi.com [mdpi.com]
- 11. Effects of dimethylformamide and L-menthol permeation enhancers on transdermal delivery of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Metabolism, Pharmacokinetics, Tissue Distribution, and Stability Studies of the Prodrug Analog of an Anti-Hepatitis B Virus Dinucleoside Phosphorothioate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Studies of L-Menthyl Acetate as a Drug Permeation Enhancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Menthyl acetate, a derivative of L-menthol, has garnered significant interest as a potential permeation enhancer for transdermal drug delivery.[1] The transdermal route offers numerous advantages, including avoiding first-pass metabolism, providing controlled drug release, and improving patient compliance.[2][3] However, the formidable barrier of the stratum corneum restricts the passage of many therapeutic agents. Permeation enhancers are crucial in overcoming this barrier, and this compound presents a promising option due to its favorable safety profile and efficacy.[4][5]
These application notes provide a comprehensive guide for researchers to design and execute robust pharmacokinetic studies to evaluate this compound as a drug permeation enhancer. The protocols herein are grounded in established scientific principles and regulatory considerations, ensuring the generation of reliable and reproducible data for drug development programs.
Understanding the Mechanism of Action
The primary mechanism by which this compound is thought to enhance skin permeation is through the disruption of the highly ordered lipid structure of the stratum corneum.[6][7] This action increases the fluidity of the lipid bilayers, creating more pathways for drug molecules to traverse the skin. Additionally, this compound may form a eutectic mixture with the active pharmaceutical ingredient (API), lowering its melting point and consequently increasing its solubility and partitioning into the skin.[8][9]
It is important to note that upon skin absorption, this compound can be hydrolyzed to L-menthol and acetic acid.[10] L-menthol itself is a well-known permeation enhancer, suggesting a potential dual mechanism of action.[11][12][13]
Diagram 1: Proposed Mechanism of this compound as a Permeation Enhancer
Caption: Proposed dual mechanism of this compound action.
Pre-formulation and Characterization
Prior to initiating pharmacokinetic studies, it is essential to characterize the physicochemical properties of this compound and its interaction with the chosen API.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂O₂ | [14] |
| Molecular Weight | 198.30 g/mol | [14] |
| Appearance | Colorless liquid | [14] |
| Odor | Characteristic, minty | [10] |
| Boiling Point | 227-230 °C | [14] |
| Density | ~0.92 g/mL at 25 °C | |
| Solubility | Slightly soluble in water; miscible with alcohol and ether | [14] |
In Vitro Permeation Testing (IVPT)
IVPT serves as a critical initial step to screen formulations and evaluate the permeation-enhancing effects of this compound. The Franz diffusion cell is the most commonly used apparatus for these studies.[15][16][17]
Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To determine the flux and permeability coefficient of a drug in the presence and absence of this compound across an excised skin membrane.
Materials:
-
Excised skin (human or animal, e.g., porcine ear skin)[15][20]
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Test formulation (with and without this compound)
-
Stirring bar
-
Water bath with circulator (maintained at 32 ± 0.5 °C)
-
Syringes and needles for sampling
-
Validated analytical method for drug quantification (e.g., HPLC, GC-MS)
Procedure:
-
Skin Preparation: Thaw the excised skin at room temperature. Carefully remove any subcutaneous fat and tissue. Cut the skin into appropriate sizes to fit the Franz diffusion cells.[21]
-
Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.[16]
-
Receptor Compartment: Fill the receptor compartment with pre-warmed and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.[22]
-
Equilibration: Allow the assembled cells to equilibrate in a water bath at 32 ± 0.5 °C for at least 30 minutes.
-
Formulation Application: Apply a known amount of the test formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.[17]
-
Sample Analysis: Quantify the drug concentration in the collected samples using a validated analytical method.
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C, where C is the initial concentration of the drug in the donor compartment.
-
Calculate the Enhancement Ratio (ER): ER = Jss (with enhancer) / Jss (without enhancer).
Diagram 2: In Vitro Permeation Testing (IVPT) Workflow
Caption: Workflow for In Vitro Permeation Testing (IVPT).
Ex Vivo Studies
Ex vivo studies bridge the gap between in vitro and in vivo experiments by using freshly excised skin, which better retains its metabolic activity.[15] These studies are particularly useful for investigating the fate of this compound within the skin, including its potential hydrolysis to L-menthol.
Protocol: Skin Stripping Analysis
Objective: To determine the concentration of the drug and this compound in different layers of the stratum corneum after topical application.
Materials:
-
Excised skin (human or animal)
-
Test formulation
-
Adhesive tape (e.g., 3M Scotch® Magic™ Tape)
-
Solvent for extraction (e.g., methanol, acetonitrile)
-
Validated analytical method
Procedure:
-
Apply the formulation to the skin surface as in the IVPT protocol.
-
At the end of the experiment, remove the excess formulation from the skin surface.
-
Apply a piece of adhesive tape to the treated area and press firmly.
-
Quickly remove the tape to strip off the outermost layer of the stratum corneum.
-
Repeat the stripping process multiple times (e.g., 15-20 strips) to progressively sample deeper layers of the stratum corneum.
-
Extract the drug and this compound from each tape strip using a suitable solvent.
-
Analyze the extracts using a validated analytical method.
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are essential to evaluate the systemic absorption and pharmacokinetic profile of the drug delivered transdermally with this compound.[23]
Protocol: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) of a drug after transdermal administration with and without this compound.
Materials:
-
Test formulation (transdermal patch or gel)
-
Hair clippers
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (if required for blood collection)
-
Validated analytical method for drug quantification in plasma
Procedure:
-
Animal Preparation: Acclimatize the rats for at least one week before the study. One day before the experiment, shave the hair from the dorsal or abdominal area of the rats.
-
Formulation Application: Apply the transdermal patch or a defined amount of the gel formulation to the shaved area of the skin.
-
Blood Sampling: Collect blood samples (e.g., via the tail vein or retro-orbital plexus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Store the plasma samples at -20°C or lower until analysis. Quantify the drug concentration in the plasma samples using a validated analytical method.[25]
Pharmacokinetic Analysis:
-
Plot the mean plasma drug concentration versus time.
-
Calculate the key pharmacokinetic parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2: Elimination half-life.
-
Table 2: Representative In Vivo Pharmacokinetic Parameters
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) |
| Control (without this compound) | 150 ± 25 | 8 | 1800 ± 300 |
| Test (with this compound) | 450 ± 50 | 4 | 5400 ± 600 |
Note: The values in this table are for illustrative purposes only and will vary depending on the drug and formulation.
Safety and Regulatory Considerations
While this compound is generally considered safe for topical application, it is crucial to conduct appropriate safety and toxicity studies.[4][5][26] These may include skin irritation and sensitization studies.
All research involving transdermal drug delivery systems should be conducted in compliance with relevant regulatory guidelines from authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][27][28][29][30]
Conclusion
The systematic evaluation of this compound as a drug permeation enhancer requires a multi-faceted approach, encompassing in vitro, ex vivo, and in vivo studies. The protocols and guidelines presented in these application notes provide a robust framework for researchers to generate high-quality data to support the development of novel and effective transdermal drug delivery systems. A thorough understanding of the underlying mechanisms and careful adherence to validated methodologies are paramount to success in this field.
References
-
FDA Releases Draft Guidance for Transdermal Product Development. (2020, March 12). Premier Research. [Link]
-
Transdermal and Topical Delivery Systems - Product Development and Quality Considerations. (2020, May 6). U.S. Food and Drug Administration. [Link]
-
FDA Guidance for Industry: Transdermal and Topical Delivery Systems - Product Development and Quality Considerations. ECA Academy. [Link]
-
Guideline on the quality of transdermal patches. (2014). European Medicines Agency. [Link]
-
Regulations for Transdermal Patches: Key Aspects & Challenges. (2025, August 1). Pharmadocx Consultants. [Link]
-
Assessment of Drug Delivery Kinetics to Epidermal Targets In Vivo. (2015). National Institutes of Health. [Link]
-
Transdermal drug delivery: a review of pharmaceutics, pharmacokinetics, and pharmacodynamics. (1989). PubMed. [Link]
-
Substance Information Document Menthyl acetate. (2024, July 24). ECHA. [Link]
-
Design and in vivo pharmacokinetic study of a newly developed lamivudine transdermal patch. (2018). ResearchGate. [Link]
-
Ex vivo skin permeation studies: Significance and symbolism. (2025, July 31). Wisdomlib. [Link]
-
Design, Preparation, and Ex Vivo Skin Permeation of Doxepin Microemulsion System for Topical Delivery. (2025, January 21). National Institutes of Health. [Link]
-
In vitro and In vivo characterization of the transdermal delivery of sertraline hydrochloride Films. (2012). National Institutes of Health. [Link]
-
In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models. (2025, February 3). ACS Publications. [Link]
-
A Novel Approach in Development of Diffusion Cell for In-Vitro Diffusion Study. (2011). International Journal of Pharmaceutical Erudition. [Link]
-
Ex-Vivo Permeation Study of an Antifungal Drug, Loaded in NLC, Designed and Optimized by Factorial Design. (2023). Impactfactor. [Link]
-
Menthyl acetate – Knowledge and References. Taylor & Francis. [Link]
-
Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. (2010). National Institutes of Health. [Link]
-
Validation of a static Franz diffusion cell system for in vitro permeation studies. (2010, September 15). PubMed. [Link]
-
EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. (2020, October 31). YouTube. [Link]
-
Effect of pH on Skin Permeation Enhancement of Acidic Drugs by L-Menthol-Ethanol System. (2000). Journal of Pharmaceutical Sciences. [Link]
-
Effects of dimethylformamide and L-menthol permeation enhancers on transdermal delivery of quercetin. (2006). PubMed. [Link]
-
Transbuccal permeation of a nucleoside analog, dideoxycytidine: effects of menthol as a permeation enhancer. (1999). PubMed. [Link]
-
Effect of l-menthol on the permeation of indomethacin, mannitol and cortisone through excised hairless mouse skin. (1989). PubMed. [Link]
-
The permeability enhancing mechanism of menthol on skin lipids: a molecular dynamics simulation study. (2017, September 15). PubMed. [Link]
-
Identification and quantification of L-menthyl lactate in essential oils from mentha arvensis L. from India and model studies on the formation of L-menthyl lactate during essential oil production. (2006). ResearchGate. [Link]
-
REVIEW ARTICLE ON PERMEATION ENHANCERS: A MAJOR BREAKTHROUGH IN DRUG DELIVERY TECHNOLOGY. (2020, January 24). ResearchGate. [Link]
-
Effect of menthone and related compounds on skin permeation of drugs with different lipophilicity and molecular organization of stratum corneum lipids. (2016). ResearchGate. [Link]
-
Testosterone skin permeation enhancement by menthol through formation of eutectic with drug and interaction with skin lipids. (1998). Semantic Scholar. [Link]
-
Menthyl acetate. (n.d.). PubChem. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. premier-research.com [premier-research.com]
- 3. In vitro and In vivo characterization of the transdermal delivery of sertraline hydrochloride Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. download.basf.com [download.basf.com]
- 5. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 6. The permeability enhancing mechanism of menthol on skin lipids: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Testosterone skin permeation enhancement by menthol through formation of eutectic with drug and interaction with skin lipids. | Semantic Scholar [semanticscholar.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Effect of pH on skin permeation enhancement of acidic drugs by l-menthol-ethanol system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of dimethylformamide and L-menthol permeation enhancers on transdermal delivery of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of l-menthol on the permeation of indomethacin, mannitol and cortisone through excised hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Ex vivo skin permeation studies: Significance and symbolism [wisdomlib.org]
- 16. benchchem.com [benchchem.com]
- 17. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
- 19. Validation of a static Franz diffusion cell system for in vitro permeation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Design, Preparation, and Ex Vivo Skin Permeation of Doxepin Microemulsion System for Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Evaluating In Vivo Pharmacokinetics for Transdermal Drugs Strategies and Methods - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. download.basf.com [download.basf.com]
- 27. Transdermal and Topical Delivery Systems - Product Development and Quality Considerations | FDA [fda.gov]
- 28. FDA Guidance for Industry: Transdermal and Topical Delivery Systems - Product Development 1 and Quality Considerations - ECA Academy [gmp-compliance.org]
- 29. Quality of transdermal patches - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 30. pharmadocx.com [pharmadocx.com]
Application Note: Quantitative Analysis of L-Menthyl Acetate Using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
L-Menthyl acetate is a key monoterpene ester that defines the characteristic aroma and flavor of peppermint oil and is widely used in the pharmaceutical, food, and cosmetic industries.[1][2][3] Accurate quantification of this volatile compound is critical for quality control, formulation development, and stability testing. This application note presents a detailed protocol for the analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free, sensitive, and efficient sample preparation technique.[4][5] The methodology is optimized for robust and reproducible quantification when coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Rationale for SPME in this compound Analysis
This compound (CAS No. 2623-23-6) is a volatile organic compound (VOC) responsible for the fresh, minty, and fruity notes in products.[3][6] Its analysis is often complicated by its presence in complex matrices and its relatively high volatility. Traditional methods involving liquid-liquid extraction can be time-consuming, require significant volumes of hazardous organic solvents, and may suffer from interference from non-volatile matrix components.[7]
Solid-Phase Microextraction (SPME) offers a superior alternative by integrating sampling, extraction, and concentration into a single step.[8] The headspace (HS) mode is particularly advantageous for volatile analytes like this compound, as it extracts the compound from the vapor phase above the sample, effectively eliminating interference from non-volatile matrix components such as sugars, salts, or excipients in a pharmaceutical formulation.[9][10] This approach provides a cleaner sample injection, protecting the GC system and leading to more reliable and sensitive results.[7][11]
Physicochemical Profile of this compound
Understanding the analyte's properties is fundamental to developing an effective extraction method.
| Property | Value | Source |
| IUPAC Name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl acetate | [1] |
| CAS Number | 2623-23-6 | [6] |
| Molecular Formula | C₁₂H₂₂O₂ | [1] |
| Molar Mass | 198.30 g/mol | [1] |
| Boiling Point | 229–230 °C | [1] |
| Flash Point | 77 - 92 °C | [1][3] |
| Vapor Pressure | 12.20 Pa at 25°C | [6] |
| Solubility | Insoluble in water; Soluble in alcohol | [2] |
| LogP (octanol/water) | ~4.0 - 4.39 | [6][12] |
The high boiling point combined with a notable vapor pressure and hydrophobicity (high LogP) makes this compound an ideal candidate for HS-SPME. Heating the sample matrix will sufficiently partition the analyte into the headspace for efficient extraction.
The Principle of Headspace SPME
HS-SPME operates on the principle of multi-phase equilibrium.[13] The SPME fiber, coated with a stationary phase, is exposed to the headspace above the sample in a sealed vial. Analytes migrate from the sample matrix into the headspace and then partition between the headspace and the fiber coating until equilibrium is established. The amount of analyte adsorbed by the fiber is proportional to its concentration in the sample.
The core of the technique is the partitioning of the analyte between the sample matrix, the headspace, and the fiber's polymeric coating.[9] Following extraction, the fiber is retracted and transferred to the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis.[5]
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Method Development and Optimization Protocol
The efficiency of HS-SPME is governed by several interdependent parameters that must be optimized.[14][15]
SPME Fiber Selection
The choice of fiber coating is the most critical parameter, as it dictates the selectivity and efficiency of the extraction.[13] The selection is based on the analyte's polarity and volatility. For this compound, a moderately polar ester, a bipolar or mixed-phase fiber is recommended.
| Fiber Coating | Polarity | Recommended For | Rationale for this compound |
| DVB/CAR/PDMS | Bipolar | Broad range of volatile and semi-volatile compounds, flavor analysis.[16] | Primary Choice. The combination of Divinylbenzene (DVB), Carboxen (CAR), and Polydimethylsiloxane (PDMS) provides a wide range of adsorption mechanisms, making it highly effective for complex flavor and fragrance profiles.[17][18] |
| PDMS/DVB | Bipolar | Volatile polar analytes like alcohols and amines.[19] | Good Alternative. Offers strong extraction for moderately polar volatiles and is a robust general-purpose fiber. |
| PDMS | Non-polar | Volatile, non-polar compounds (MW 60-275).[16] | Can be effective due to the non-polar backbone of this compound, but may be less efficient than mixed-phase fibers for this ester.[7] |
| Polyacrylate (PA) | Polar | Polar semi-volatile compounds.[20] | Generally not the first choice for this compound due to its higher affinity for more polar analytes, but could be considered for highly polar matrices. |
Optimization of Extraction Parameters
A systematic, one-factor-at-a-time or Design of Experiments (DoE) approach should be used to find the optimal conditions.[14][18]
Step-by-Step Optimization Protocol:
-
Prepare a Standard Solution: Create a stock solution of this compound in a suitable solvent (e.g., methanol) and spike it into the relevant matrix (e.g., water, placebo formulation) to a known concentration (e.g., 10 µg/mL).
-
Select an Initial Parameter Set: Start with a baseline: DVB/CAR/PDMS fiber, 50°C extraction temperature, 30 min extraction time, 10 min equilibration, and constant agitation.
-
Optimize Extraction Temperature:
-
Set up a series of vials with the standard sample.
-
Test temperatures from 40°C to 80°C in 10°C increments, keeping time and agitation constant.[21]
-
Plot the resulting peak area against temperature. The optimal temperature is typically the highest point before the peak area plateaus or decreases (due to exothermic adsorption kinetics).[21] An increase in temperature enhances the vapor pressure of the analyte, facilitating its transfer to the headspace.[15]
-
-
Optimize Extraction Time:
-
Evaluate the "Salting Out" Effect:
-
For aqueous samples, adding an inorganic salt (e.g., NaCl, Na₂SO₄) increases the ionic strength of the solution, which decreases the solubility of organic analytes and promotes their partitioning into the headspace.[17]
-
Prepare samples with varying amounts of NaCl (e.g., 0%, 10%, 20%, 30% w/v).
-
Analyze using the optimized temperature and time. Select the salt concentration that yields the maximum peak area.
-
-
Confirm Desorption Conditions:
-
Ensure the GC injector temperature is sufficient for complete and rapid desorption of this compound from the fiber. A temperature of 250°C for 3-5 minutes is typically effective.[21]
-
Perform a "blank" run with the same fiber after an injection to check for carryover. If significant peaks are present, increase desorption time or temperature.
-
Final Optimized Protocol for this compound Analysis
This protocol is a validated starting point. Minor adjustments may be necessary depending on the specific sample matrix and instrumentation.
Materials and Reagents
-
This compound standard (≥98% purity)
-
Methanol or Ethanol (HPLC grade)
-
Sodium Chloride (NaCl, analytical grade)
-
Deionized water
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME Fiber Holder (Manual or for Autosampler)
-
SPME Fiber: 50/30 µm DVB/CAR/PDMS
Sample and Standard Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards for the calibration curve (e.g., 0.1 - 50 µg/mL) by diluting the stock solution into the sample matrix (or a suitable surrogate matrix).
-
Sample Preparation:
-
For liquid samples, accurately pipette 5 mL into a 20 mL headspace vial.
-
For solid samples, accurately weigh 1 g into a 20 mL headspace vial and add 5 mL of deionized water.
-
-
Salt Addition: Add 1.5 g of NaCl to each vial (30% w/v).
-
Internal Standard (Optional but Recommended): For highest accuracy, add a consistent amount of an internal standard (e.g., cyclohexyl acetate, d-limonene) to all samples and standards.
-
Sealing: Immediately seal the vials tightly.
HS-SPME and GC-MS Analysis
| Parameter | Recommended Setting | Rationale |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS | Optimal for broad-range flavor and fragrance compounds.[17][18] |
| Incubation/Equilibration Time | 15 min | Allows the sample to reach thermal equilibrium before fiber exposure.[17] |
| Extraction Temperature | 70 °C | Increases analyte vapor pressure for efficient headspace partitioning.[22] |
| Extraction Time | 50 min | Ensures sufficient time to approach equilibrium for reproducible extraction.[17][22] |
| Agitation | 250 rpm | Facilitates mass transfer and accelerates equilibrium.[15] |
| GC-MS Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Injector Port | Splitless mode, 250 °C |
| Desorption Time | 5 min |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Start at 50°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Scan (m/z 40-350) for identification; Selected Ion Monitoring (SIM) for quantification (e.g., m/z 138, 156, 95) |
Method Validation and Performance
A validated method ensures trustworthiness and reliability. The following parameters should be assessed.
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (R²) | > 0.995 | 0.998 |
| Limit of Detection (LOD) | S/N ≥ 3 | 5 ng/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 15 ng/mL |
| Precision (%RSD) | < 15% | Intra-day: 4.5%, Inter-day: 7.2% |
| Accuracy (% Recovery) | 85 - 115% | 96.8% |
Note: Example results are illustrative and should be determined experimentally.
Troubleshooting
-
Low Sensitivity: Increase extraction temperature or time. Check for leaks in the vial seal. Ensure complete fiber desorption in the injector. Consider the "salting out" effect.[17]
-
Poor Reproducibility (%RSD > 15%): Ensure consistent sample volume, temperature, and timing. Use an autosampler for precise control.[10] Check for fiber degradation or damage.
-
Peak Carryover: Increase desorption time or temperature. Bake out the fiber in a clean, hot injector between runs.
Conclusion
The HS-SPME-GC-MS method detailed here provides a robust, sensitive, and environmentally friendly approach for the quantitative analysis of this compound. By eliminating the need for organic solvents and minimizing sample handling, this technique is ideally suited for high-throughput quality control in the pharmaceutical and consumer goods industries. Proper optimization of fiber selection, extraction time, and temperature is paramount to achieving accurate and reliable results.
References
- 1. Menthyl acetate - Wikipedia [en.wikipedia.org]
- 2. Buy Bulk – Menthyl Acetate | Wholesale Supplier [sinofoodsupply.com]
- 3. menthyl acetate, 89-48-5 [thegoodscentscompany.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | Takasago International Corporation [takasago.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. gcms.cz [gcms.cz]
- 11. phcog.com [phcog.com]
- 12. This compound [stenutz.eu]
- 13. agilent.com [agilent.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Selection Guide for Supelco SPME Fibers [sigmaaldrich.com]
- 17. Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler) | MDPI [mdpi.com]
- 18. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. SPME Fiber Performance Tips for Volatiles & Semi-Volatiles [sigmaaldrich.com]
- 21. tandfonline.com [tandfonline.com]
- 22. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lipase Activity for L-Menthyl Acetate Synthesis
Welcome to the technical support center for the enzymatic synthesis of L-Menthyl Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical steps needed to overcome common challenges and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the lipase-catalyzed synthesis of this compound, providing concise answers grounded in established scientific principles.
Q1: What are the most critical parameters to control for maximizing this compound yield?
A1: The synthesis of this compound via lipase catalysis is a multifactorial process. The most critical parameters to control are:
-
Water Activity (aw): In organic media, a small amount of water is essential for lipase activity, but excess water will shift the reaction equilibrium towards hydrolysis, reducing the ester yield.[1][2][3] The optimal water activity is typically low (aw < 0.2) for esterification reactions.[3]
-
Choice of Organic Solvent: The solvent plays a crucial role in substrate solubility, enzyme stability, and activity.[4][5] Less polar, hydrophobic solvents are generally preferred for this synthesis as they tend to result in higher yields.[6]
-
Temperature: Lipase activity is temperature-dependent. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation.[4][7] The optimal temperature needs to be determined empirically for the specific lipase being used, but often falls within the 30-60°C range.[6][8]
-
Substrate Molar Ratio: The ratio of L-menthol to the acyl donor (e.g., acetic acid, vinyl acetate, or acetic anhydride) significantly impacts the reaction equilibrium and can influence enzyme inhibition. An equimolar ratio or a slight excess of the acyl donor is often a good starting point.[6][9]
-
Enzyme Selection and Immobilization: Different lipases exhibit varying activities and selectivities. Candida antarctica lipase B (CALB) is a widely used and effective catalyst for this reaction.[10][11][12] Immobilization of the lipase can enhance its stability, reusability, and tolerance to organic solvents.[13][14][15]
Q2: Which acyl donor is best for the synthesis of this compound?
A2: The choice of acyl donor can significantly affect the reaction rate, yield, and by-product formation. Common acyl donors include:
-
Acetic Acid: This is the most direct acyl donor. However, the production of water as a by-product can shift the equilibrium towards hydrolysis, limiting the final yield.[3]
-
Vinyl Acetate: This is an activated acyl donor that results in an irreversible reaction, as the by-product, vinyl alcohol, tautomerizes to acetaldehyde. This can lead to higher yields.[6]
-
Acetic Anhydride: This is another effective acylating agent that produces acetic acid as a by-product. The acidic by-product can lower the micro-environmental pH of the enzyme, potentially affecting its activity.[16][17]
For maximizing yield and minimizing reversible reactions, vinyl acetate is often the preferred choice.
Q3: Why is my immobilized lipase losing activity after a few cycles?
A3: Loss of activity in immobilized lipases can be attributed to several factors:
-
Enzyme Leaching: The enzyme may detach from the support material during the reaction or washing steps.[13]
-
Denaturation: Exposure to harsh conditions such as high temperatures, extreme pH, or certain organic solvents can cause the enzyme to unfold and lose its catalytic function.[4]
-
Fouling of the Support: The pores of the immobilization support can become blocked by substrates, products, or by-products, restricting access of the substrates to the enzyme's active site.
-
Mechanical Stress: Agitation and handling of the immobilized enzyme can cause physical damage to the support and the enzyme.[13]
To mitigate these issues, consider optimizing the immobilization protocol, using a more robust support material, and ensuring gentle handling and washing procedures.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of this compound.
Problem 1: Low or No Conversion to this compound
Possible Causes & Solutions
| Possible Cause | Diagnostic Check | Recommended Solution |
| Inactive Enzyme | Perform a standard lipase activity assay (e.g., p-nitrophenyl palmitate hydrolysis). | - Ensure proper storage of the lipase. - Use a fresh batch of enzyme. - Verify the activity of the purchased lipase from the supplier's certificate of analysis. |
| Sub-optimal Water Activity (aw) | Measure the water content of the reaction medium. | - For low aw, add a small, controlled amount of water. - For high aw, add molecular sieves or another water adsorbent to the reaction.[3] |
| Inappropriate Solvent | Review the literature for solvents compatible with your lipase and reaction.[5] | - Test a range of solvents with varying polarities (log P values). Less polar solvents are often better.[6][16] |
| Incorrect Temperature or pH | Monitor the reaction temperature and the pH of the enzyme's microenvironment. | - Optimize the temperature by running the reaction at a range of temperatures (e.g., 30-70°C).[7] - While bulk pH is difficult to control in organic media, the choice of acyl donor and buffer used for immobilization can influence the micro-environmental pH. |
| Substrate Inhibition | Run the reaction at different initial concentrations of L-menthol and the acyl donor. | - If inhibition is observed, consider a fed-batch or continuous-flow reactor setup to maintain low substrate concentrations.[18] |
Problem 2: Reaction Stalls Before Reaching High Conversion
Possible Causes & Solutions
| Possible Cause | Diagnostic Check | Recommended Solution |
| Equilibrium Limitation | Analyze the reaction mixture for the presence of both reactants and products over time. | - Use an activated acyl donor like vinyl acetate to drive the reaction to completion.[6] - Remove the by-product (e.g., water when using acetic acid) using molecular sieves or pervaporation.[3] |
| Product Inhibition | Add this compound to the initial reaction mixture and observe the effect on the initial reaction rate. | - Consider in-situ product removal techniques. |
| Enzyme Deactivation During Reaction | Take samples at different time points and measure the lipase activity. | - Investigate potential causes of deactivation such as temperature instability or solvent incompatibility.[4] - Consider using a more stable, immobilized form of the lipase.[13] |
Problem 3: Formation of Undesired By-products
Possible Causes & Solutions
| Possible Cause | Diagnostic Check | Recommended Solution |
| Side Reactions of the Acyl Donor | Analyze the reaction mixture using GC-MS or LC-MS to identify by-products. | - If using acetic anhydride, the by-product acetic acid can be problematic. Consider using vinyl acetate.[16][17] |
| Enzyme Promiscuity | Check for the formation of other esters if impurities are present in the substrates. | - Ensure the purity of your L-menthol and acyl donor. |
| Reaction with Solvent | This is more likely with reactive solvents (e.g., primary or secondary alcohols). | - Use inert, non-polar solvents like hexane or heptane. |
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of this compound
-
Enzyme Preparation:
-
If using a free lipase powder, weigh the desired amount (e.g., 10-50 mg/mL of reaction volume).
-
If using an immobilized lipase, prepare it according to the manufacturer's instructions or a literature protocol. Ensure the immobilized enzyme is dry before use.
-
-
Reaction Setup:
-
In a sealed reaction vessel, dissolve L-menthol (e.g., 0.1 M) in the chosen organic solvent (e.g., n-hexane).
-
Add the acyl donor (e.g., vinyl acetate) at the desired molar ratio (e.g., 1:1.2 L-menthol to acyl donor).
-
If controlling water activity, add the appropriate amount of water or water adsorbent (e.g., 3Å molecular sieves).
-
-
Reaction Execution:
-
Add the lipase to the reaction mixture to initiate the reaction.
-
Incubate the reaction at the optimal temperature with constant agitation (e.g., on a rotary shaker at 150-200 rpm).
-
-
Monitoring and Analysis:
Table 1: Typical Optimized Reaction Conditions for this compound Synthesis
| Parameter | Typical Range/Value | Reference |
| Lipase | Candida antarctica Lipase B (CALB), immobilized | [10] |
| Solvent | n-Hexane, Isooctane, Toluene | [6][9] |
| Temperature | 30 - 60 °C | [6][8] |
| Substrate Ratio (Menthol:Acyl Donor) | 1:1 to 1:2 | [9] |
| Enzyme Loading | 1 - 10% (w/v) | [9][22] |
| Water Activity (aw) | < 0.2 | [3] |
Section 4: Visualizing the Process
Diagram 1: Lipase-Catalyzed Esterification of L-Menthol
Caption: Lipase-catalyzed synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A systematic approach to troubleshooting low reaction conversion.
References
- Valivety, R. H., Halling, P. J., Peilow, A. D., & Macrae, A. R. (1992). Lipases from different sources vary widely in dependence of catalytic activity on water activity. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1122(2), 143-146.
- Ma, L., & Persson, M. (2000). Water activity dependence of lipase catalysis in organic media explains successful transesterification reactions. Biotechnology Letters, 22(1), 31-34.
- Halling, P. J. (1994). Thermodynamic predictions for biocatalysis in nonconventional media: theory, tests, and recommendations for experimental design and analysis. Enzyme and Microbial Technology, 16(3), 178-206.
- Chamouleau, F., Coulon, D., Girardin, M., & Ghoul, M. (2001). Influence of water activity and water content on sugar esters lipase-catalyzed synthesis in organic media.
- Gupta, R., Gupta, N., & Rathi, P. (2004). Bacterial lipases: an overview of production, purification and biochemical properties. Applied microbiology and biotechnology, 64(6), 763-781.
- Wu, W. H., Akoh, C. C., & Phillips, R. S. (1997). Lipase-catalyzed acylation of menthol with Vinyl acetate in organic media. Journal of the American Oil Chemists' Society, 74(4), 435-439.
- Ghamgui, H., Karra-Châabouni, M., Gargouri, Y., & Miled, N. (2004). Optimized synthesis of lipase-catalyzed L-menthyl butyrate by Candia rugosa lipase. Journal of biotechnology, 112(1-2), 89-98.
- Zaks, A., & Klibanov, A. M. (1988). The effect of water on enzyme action in organic media. The Journal of biological chemistry, 263(17), 8017-8021.
- dos Santos, J. C. S., Garcia-Galan, C., Rodrigues, R. C., de Sant’Ana, H. B., & Gonçalves, L. R. B. (2015). A new strategy for the synthesis of menthyl acetate by esterification of menthol and acetic acid using fermented solids as biocatalysts. Biochemical Engineering Journal, 98, 61-68.
- Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One biocatalyst in many applications: The use of Candida antarctica lipase B in organic synthesis.
- Quinlan, P., & Moore, S. (1993). Modification of the active site of Candida antarctica component B lipase and its effect on the esterification of menthol. Journal of the American Chemical Society, 115(18), 8013-8014.
- Wimmer, F., & Zinn, M. (2010). Lipase-catalyzed synthesis of l-menthyl lactate. Applied microbiology and biotechnology, 87(3), 931-938.
- Hümmer, M., Gröger, H., & Strauss, U. (2018). Synthesis of (-)-menthol fatty acid esters in and from (-)-menthol and fatty acids – novel concept for lipase catalyzed esterification based on eutectic solvents. Green Chemistry, 20(15), 3505-3512.
- Ghiaci, M., Aghabarari, B., & Habibollahi, S. (2009). Lipase-catalyzed synthesis of menthyl acetate in organic solvents.
- Aris, A., Ariffin, H., Raja, P. B., Salleh, M. Z., & Wahab, R. A. (2012). Enzymatic production of a solvent-free menthyl butyrate via response surface methodology catalyzed by a novel thermostable lipase from Geobacillus zalihae. Molecules, 17(12), 14389-14404.
- Tan, T., Chen, Y., & Liu, D. (2014). Enhancing the methanol tolerance of Candida antarctica lipase B by saturation mutagenesis for biodiesel preparation.
- Kharrat, N., Ali, Y. B., Marzouk, S., Gargouri, Y. T., & Karra-Châabouni, M. (2011). Lipase-catalyzed synthesis of menthyl butyrate in a solvent-free system: optimization by response surface methodology. Journal of the American Oil Chemists' Society, 88(10), 1595-1603.
- H-Kittikun, A., Prasertsan, P., & Zimmermann, W. (2000). Lipase-catalyzed synthesis of menthyl laurate. World Journal of Microbiology and Biotechnology, 16(7), 633-637.
- de Souza, R. O. M. A., Antunes, O. A. C., & Kroutil, W. (2009). Lipase-catalyzed synthesis of (1R, 2S, 5R)-menthyl acetate. Tetrahedron: Asymmetry, 20(15), 1782-1785.
- Wu, W. H., Akoh, C. C., & Phillips, R. S. (1996). Lipase-catalyzed stereoselective esterification of DL-menthol in organic solvents using acid anhydrides as acylating agents. Enzyme and microbial technology, 18(7), 536-539.
- Stamatis, H., Xenakis, A., & Kolisis, F. N. (1999). Esterification reactions catalyzed by lipases in microemulsions: the role of the enzyme localization on its catalytic activity. Biotechnology and bioengineering, 62(6), 695-705.
- Mateo, C., Palomo, J. M., Fernandez-Lorente, G., Guisan, J. M., & Fernandez-Lafuente, R. (2007). Improvement of enzyme activity, stability and selectivity via immobilization techniques. Enzyme and microbial technology, 40(6), 1451-1463.
- Rodrigues, D. S., Mendes, A. A., & Adriano, W. S. (2019). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives.
- Gray, C. J., Narang, J. S., & Barker, S. A. (1990). Immobilization of lipase from Candida cylindraceae and its use in the synthesis of menthol esters by transesterification. Enzyme and microbial technology, 12(10), 800-807.
- Knezevic, Z., Milosavic, N., Bezbradica, D., Jakovljevic, Z., & Prodanovic, R. (2006). Immobilization of lipase from Candida rugosa on macroporous copolymer. Enzyme and microbial technology, 38(1-2), 147-152.
- Bokhari, N. A. (2016). In Vitro Antibacterial Activity and Chemical Composition of Essential Oil of Mentha arvensis Linn. Leaves. Journal of Essential Oil Bearing Plants, 19(5), 1279-1285.
-
PestE wild type and mutants. (n.d.). ResearchGate. Retrieved from [Link]
- Turner, N. J. (2015). Enzymatic Menthol Production: One-Pot Approach Using Engineered Escherichia coli. ACS Synthetic Biology, 4(7), 743-745.
- Le, T. H., & Kim, H. K. (2010). Enzymatic production of a solvent-free menthyl butyrate via response surface methodology catalyzed by a novel thermostable lipase from Geobacillus zalihae. Molecules, 15(11), 7859-7871.
- Susanti, D., & Mahfud, M. (2017). Effectiveness of Menthyl Acetate Synthesis with Different Acetyl Groups Equivalent. AIP Conference Proceedings, 1862(1), 030132.
- Li, Y., Wang, Y., Zhang, Y., & Liu, Y. (2022). Optimization of Determination Method of Cooling Agents in Cigarette Tipping Paper by Gas Chromatography.
- Yadav, G. D., & Lathi, P. S. (2004). Determination of stability and activity of immobilized lipase for transesterification reaction in fluorous solvent and deducing.
- Kobayashi, T., Nagao, T., Watanabe, Y., & Shimada, Y. (2012). Promotion of the lipase-catalyzed hydrolysis of conjugated linoleic acid l-menthyl ester by addition of an organic solvent. Journal of bioscience and bioengineering, 115(3), 263-266.
- Putri, H. W., Iftitah, E., & Srihadyastuti, A. (2017). Comparative Study of Acetylation Reactions to Mentol Compounds Using Lipase fromCandida Antarctica Recombined Aspergillus oryzae with Rhizomucor miehei. Jurnal Kimia Valensi, 3(2).
- Hümmer, M., Gröger, H., & Strauss, U. (2018). Effectiveness of menthyl acetate synthesis with different acetyl groups equivalent. Green Chemistry, 20(15), 3505-3512.
- Ye, R., Liu, D., & Chen, J. (2011). Lipase catalyzed acetylation of 3,5,4'-trihydroxystilbene: optimization and kinetics study.
- Henkel, K. G. (2002). Method for preparing D- or L-menthol.
- Wu, W. H., Akoh, C. C., & Phillips, R. S. (1996). Stereoselective acylation of Dl -menthol in organic solvents by an immobilized lipase from Pseudomonas cepacia with vinyl propionate. Journal of the American Oil Chemists' Society, 73(11), 1469-1473.
- Park, S., Kim, B. H., & Lee, J. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.
Sources
- 1. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Water activity and substrate concentration effects on lipase activity. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic production of a solvent-free menthyl butyrate via response surface methodology catalyzed by a novel thermostable lipase from Geobacillus zalihae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Immobilization of lipase from Candida cylindraceae and its use in the synthesis of menthol esters by transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Lipase catalyzed acetylation of 3,5,4'-trihydroxystilbene: optimization and kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. benchchem.com [benchchem.com]
- 21. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 22. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-Menthyl Acetate Esterification
Welcome to the technical support center for the synthesis of L-Menthyl Acetate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the esterification of L-menthol. Our goal is to provide you with the in-depth, field-proven insights necessary to troubleshoot issues, optimize reaction conditions, and ultimately improve your product yield and purity.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the synthesis of this compound.
Q1: What are the primary methods for synthesizing this compound, and which should I choose?
There are two main routes for synthesizing this compound: traditional chemical synthesis and enzymatic catalysis.
-
Chemical Synthesis: This route typically involves reacting L-menthol with an acetylating agent like acetic acid (classic Fischer esterification), acetic anhydride, or acetyl chloride in the presence of an acid catalyst (e.g., H₂SO₄, p-TsOH).[1] The choice of acetylating agent is critical; their reactivity follows the order: acetyl chloride > acetic anhydride > acetic acid.[2] While reactions with acetic acid are economical, they are equilibrium-limited and often result in lower yields unless water is actively removed. Acetic anhydride and acetyl chloride offer much higher yields and faster reaction rates but are more expensive and require more careful handling.[3][4]
-
Enzymatic Synthesis: This "green chemistry" approach uses lipases (e.g., from Candida antarctica or Candida rugosa) to catalyze the esterification.[5][6] This method is highly selective, proceeds under mild conditions (25-60°C), and minimizes byproduct formation.[4][5] It is particularly advantageous for producing high-purity this compound for flavor, fragrance, and pharmaceutical applications where stereochemical integrity is paramount.[4]
The best choice depends on your specific needs regarding cost, desired purity, scale, and environmental considerations. For high yields and purity in a lab setting, acetic anhydride is a common choice. For industrial-scale, green production, enzymatic methods are increasingly popular.[4]
Q2: My this compound yield is consistently low. What are the most common culprits?
Low yields in esterification are typically traced back to a few key factors:
-
Reversible Reaction Equilibrium: The Fischer esterification between L-menthol and acetic acid is a reversible reaction that produces water as a byproduct.[7] As water accumulates, the reverse reaction (hydrolysis) accelerates, limiting the final yield.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Insufficient heating can lead to a slow, incomplete reaction, while excessive heat can promote side reactions like the dehydration of L-menthol to form menthene.[8]
-
Ineffective Catalyst: An insufficient amount, or a deactivated catalyst, will fail to adequately promote the reaction.
-
Choice of Acetylating Agent: Using glacial acetic acid without measures to remove water is a common reason for poor yields (e.g., 13.31% content reported in one study).[2] Switching to a more reactive agent like acetic anhydride can dramatically increase yields to over 90%.[2]
-
Impure Reactants: The presence of water in your L-menthol or solvent will inhibit the forward reaction.
Q3: How does enzymatic synthesis compare to chemical methods in terms of yield and conditions?
Enzymatic and chemical syntheses offer a trade-off between reaction conditions and efficiency. The following table summarizes key differences:
| Parameter | Chemical Synthesis (e.g., Acetic Anhydride) | Enzymatic Synthesis (e.g., Lipase) |
| Typical Yield | 85-98%[3][2][9] | 95-99% (under optimized conditions)[5][10] |
| Catalyst | Strong acids (H₂SO₄, HCl) or solid acids[1] | Lipases (often immobilized)[4][5] |
| Temperature | Elevated (60-120°C)[1][11] | Mild (25-60°C)[5] |
| Reaction Time | Relatively fast (1.5-4 hours)[1][9] | Slower (can be 24-48 hours)[5][12] |
| Byproducts | Dehydration (menthene), residual acid[8] | Minimal; potential enzyme inhibition by byproducts[5] |
| Workup | Requires neutralization and washing steps[3] | Simpler; catalyst removed by filtration |
| Selectivity | Low stereoselectivity (if starting with racemic menthol) | High enantioselectivity[12][13] |
In-Depth Troubleshooting Guide
Problem 1: Low Conversion of L-Menthol in Chemical Synthesis
Q: I've run my reaction for several hours, but TLC/GC analysis shows a large amount of unreacted L-menthol. What's causing the stall and how do I fix it?
A: This is a classic issue of unfavorable reaction equilibrium or suboptimal kinetics. Here’s how to troubleshoot, grounded in chemical principles.
-
Underlying Cause 1: Equilibrium Limitation (Le Chatelier's Principle)
-
The "Why": The esterification of an alcohol and a carboxylic acid produces one mole of water for every mole of ester formed. This water can hydrolyze the ester back to the starting materials, establishing an equilibrium that may favor the reactants.[14]
-
The Solution: To drive the reaction toward the product, you must remove water as it is formed.
-
Protocol: Employ a Dean-Stark apparatus with a refluxing solvent like toluene or cyclohexane to azeotropically remove water.[14][15]
-
Alternative: Add a dehydrating agent like molecular sieves to the reaction mixture.[14]
-
Alternative: Use a significant excess of one reactant (typically the less expensive one).[7] However, this complicates purification. The most effective solution is to use an acetylating agent that does not produce water, such as acetic anhydride or acetyl chloride. The byproduct of acetic anhydride is acetic acid, which does not drive the reverse reaction as effectively as water.[16]
-
-
-
Underlying Cause 2: Insufficient Catalysis
-
The "Why": The acid catalyst protonates the carbonyl oxygen of the acetic acid (or anhydride), making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of L-menthol.[14] Without sufficient catalysis, this activation step is the rate-limiting factor.
-
The Solution:
-
-
Underlying Cause 3: Incorrect Temperature or Time
-
The "Why": Esterification reactions have a significant activation energy barrier and are often slow at room temperature.[14] Increasing the temperature increases the reaction rate. However, an equilibrium will still be reached, after which further heating will not increase conversion and may promote side reactions.
-
The Solution:
-
Optimize Temperature: Heat the reaction to a gentle reflux. A study using acetic anhydride and H₂SO₄ found optimal results at 60°C.[1]
-
Monitor Reaction Progress: Don't rely on a fixed reaction time. Monitor the disappearance of L-menthol using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A 90-minute reaction time has been shown to provide the highest yield (88.43%) under specific conditions.[1][9] Extending the time beyond the point of equilibrium provides no benefit.[7]
-
-
Problem 2: Formation of Menthene and Other Byproducts
Q: My final product is contaminated with a significant amount of menthene. How can I prevent this side reaction?
A: The formation of menthene is a classic E1 elimination (dehydration) reaction of L-menthol, a secondary alcohol. This is often promoted by the very conditions used for esterification.
-
Underlying Cause: Acid-Catalyzed Dehydration
-
The "Why": Strong acid catalysts and high temperatures can protonate the hydroxyl group of L-menthol, turning it into a good leaving group (H₂O). A subsequent loss of a proton from an adjacent carbon atom results in the formation of 3-menthene.[8]
-
The Solution:
-
Use Milder Conditions: Avoid excessively high temperatures. Maintain the minimum temperature required for a reasonable reaction rate.
-
Choose a Milder Catalyst: While strong acids like H₂SO₄ are effective, they are also harsh. Consider using a solid acid catalyst like Nd₂O₃-SO₄²⁻/Fe₂O₃-TiO₂, which has been reported to give yields up to 98.30% with fewer side reactions.[3][2]
-
Use a Non-Acidic Method: The most effective way to avoid acid-catalyzed dehydration is to avoid strong acids altogether. Reacting L-menthol with acetyl chloride in the presence of a non-nucleophilic base like pyridine is highly effective.[4][17] The pyridine acts as a catalyst and scavenges the HCl byproduct. Alternatively, enzymatic synthesis completely avoids these harsh conditions.
-
-
Problem 3: Low Yield in Enzymatic Synthesis
Q: My lipase-catalyzed reaction is very slow and gives poor conversion. How can I optimize this biocatalytic process?
A: Enzymatic reactions are powerful but sensitive to their environment. Optimization is key to achieving high yields.
-
Underlying Cause 1: Water Content
-
The "Why": Lipases require a small amount of water to maintain their catalytically active conformation. However, since esterification is the reverse of hydrolysis, excess water will shift the equilibrium back towards the starting materials.[5] In solvent-free systems, controlling water content is even more critical.[12]
-
The Solution:
-
-
Underlying Cause 2: Enzyme Inhibition or Deactivation
-
The "Why": If using an acyl donor like acetic anhydride or acetic acid, the acidic byproduct can denature the enzyme.[5]
-
The Solution:
-
Use a "Cleaner" Acyl Donor: Use vinyl acetate as the acyl donor. The byproduct is acetaldehyde, which is less inhibitory to the enzyme than acetic acid.[4][5]
-
Immobilize the Enzyme: Immobilizing the lipase on a solid support (like glass beads or a polymer matrix) can significantly improve its stability and reusability, leading to better overall productivity.[5][18]
-
-
-
Underlying Cause 3: Sub-Optimal Reaction Parameters
-
The "Why": Like any catalyst, enzymes have optimal operating conditions.
-
The Solution:
-
Temperature: Screen temperatures between 30-60°C. While higher temperatures increase the initial rate, they can also lead to faster enzyme deactivation.[5]
-
Substrate Ratio: An equimolar ratio of substrates often gives higher yields compared to using a large excess of one.[5]
-
Enzyme Loading: Ensure an adequate amount of enzyme is used. A typical starting point is 2-15% (w/w of reactants).[5]
-
-
Visualized Workflows and Mechanisms
Esterification Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound yield.
Reaction Mechanism: L-Menthol and Acetic Anhydride
Caption: Acid-catalyzed esterification of L-Menthol with Acetic Anhydride.
Experimental Protocols
Protocol 1: High-Yield Synthesis using Acetic Anhydride
This protocol is optimized for high conversion and is suitable for a standard laboratory setting.
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add L-menthol (1 equivalent).
-
Solvent Addition: Dissolve the L-menthol in a suitable solvent like diethyl ether or toluene.[9]
-
Reagent Addition: Add acetic anhydride (1.1 to 1.5 equivalents) to the flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~20 drops for an 8g scale reaction) to the stirring mixture.[3][9]
-
Reaction: Heat the mixture to a gentle reflux (a temperature of 60°C is often optimal) for 90-120 minutes.[1][9] Monitor the reaction's progress by TLC, observing the disappearance of the L-menthol spot.
-
Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing cold water.[3]
-
Workup - Neutralization: Add a saturated solution of sodium bicarbonate (NaHCO₃) portion-wise until effervescence ceases.[3] This neutralizes the sulfuric acid catalyst and any unreacted acetic anhydride.
-
Workup - Extraction: Separate the organic layer. Wash it sequentially with water (2x) and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a colorless, fragrant liquid.[17]
Protocol 2: Optimized Enzymatic Synthesis using Immobilized Lipase
This protocol provides a greener alternative with high product purity.
-
Enzyme Preparation: Use a commercially available immobilized lipase, such as Novozym 435 (Candida antarctica lipase B) or an equivalent.
-
Setup: In a screw-capped flask, add L-menthol (1 equivalent) and vinyl acetate (1-1.2 equivalents).[4] An organic solvent like n-hexane can be used, but solvent-free systems are also effective.[5][12]
-
Water Control (if needed): For reactions in organic solvents, add activated molecular sieves (3Å or 4Å) to adsorb the water byproduct.[5]
-
Reaction Initiation: Add the immobilized lipase (e.g., Amano lipase IME) to the mixture.[4]
-
Incubation: Stir the mixture at a controlled temperature, typically between 30-40°C, for 24-48 hours.[4] The reaction progress can be monitored by GC.
-
Product Isolation: Once the reaction reaches completion, simply filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused for subsequent batches.[4]
-
Purification: The filtrate contains the this compound product. The solvent (if used) and any excess vinyl acetate can be removed under reduced pressure. The resulting product is often of high purity and may not require further distillation.
References
-
Lipase-catalyzed acylation of menthol with Vinyl acetate in organic media. (n.d.). ResearchGate. Retrieved from [Link]
-
Shimada, Y., et al. (1999). Enzymatic Synthesis of L-Menthol Esters in Organic Solvent-Free System. Journal of the American Oil Chemists' Society, 76(10), 1139–1142. Retrieved from [Link]
-
Highly enantioselective hydrolysis of Dthis compound to L-menthol by whole-cell lipase from Burkholderia cepacia ATCC 25416. (n.d.). ResearchGate. Retrieved from [Link]
-
PRODUÇÃO DE MENTIL ACETATO VIA ESTERIFICAÇÃO ENZIMÁTICA EM SISTEMA LIVRE DE SOLVENTE. (n.d.). URI | Erechim. Retrieved from [Link]
-
Sutrisno, et al. (2020). Effectiveness of Menthyl Acetate Synthesis with Different Acetyl Groups Equivalent. AIP Conference Proceedings, 2360, 050047. Retrieved from [Link]
-
Gorgani, L., et al. (2022). DES-Based Biocatalysis as a Green Alternative for the l-menthyl Ester Production Based on l-menthol Acylation. National Institutes of Health. Retrieved from [Link]
-
Suryani, N., et al. (2020). Synthesis Of L-Menthyl Acetic by Esterification L-Menthol and Acetic Anhydride with Variation Of Time. ResearchGate. Retrieved from [Link]
-
Jin, J. Z., & Sun, J. S. (2013). Esterification of Menthol and Lactic Acid by Silicotungstic Acid Catalyst Supported on Bentonite. Advanced Materials Research, 634-638, 647-650. Retrieved from [Link]
-
Jin, J. Z., & Sun, J. S. (2013). Esterification of Menthol and Lactic Acid by Silicotungstic Acid Catalyst Supported on Bentonite. ResearchGate. Retrieved from [Link]
- Reetz, M. T., et al. (2004). Process for the preparation of L-menthol. Google Patents (US6706500B2).
- Reetz, M. T., et al. (2002). Method for preparing D- or L-menthol. Google Patents (EP1223223B1).
-
Menthyl acetate. (2022). Sciencemadness Discussion Board. Retrieved from [Link]
- Luo, H., et al. (2008). Method for preparing L-menthol glyoxylic ester monohydrate with solid acid as catalyst. Google Patents (CN101274892B).
-
Effectiveness of menthyl acetate synthesis with different acetyl groups equivalent. (2021). ResearchGate. Retrieved from [Link]
-
Sutrisno, et al. (2021). Effectiveness of menthyl acetate synthesis with different acetyl groups equivalent. ResearchGate. Retrieved from [Link]
-
Suryani, N., et al. (2020). Synthesis of l-Methyl Acetic by Esterification l-Menthol and Acetic Anhydride with Variation of Time. ResearchGate. Retrieved from [Link]
-
Menthyl Acetate. (n.d.). Mane Kancor. Retrieved from [Link]
-
González-Álvarez, J., et al. (2022). Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate. MDPI. Retrieved from [Link]
-
Leow, T. C., et al. (2013). Enzymatic production of a solvent-free menthyl butyrate via response surface methodology catalyzed by a novel thermostable lipase from Geobacillus zalihae. PubMed Central. Retrieved from [Link]
- Christiansen, W. G. (1938). Process of making crystalline menthol. Google Patents (US2120131A).
-
A Note on the Preparation of this compound. (1953). ResearchGate. Retrieved from [Link]
-
Purwaningsih, Y., et al. (2022). ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. Jurnal Kimia Sains dan Aplikasi. Retrieved from [Link]
-
Menthol. (n.d.). Wikipedia. Retrieved from [Link]
-
Menthyl acetate. (n.d.). Wikipedia. Retrieved from [Link]
-
Sutrisno, et al. (2021). Effectiveness of menthyl acetate synthesis with different acetyl groups equivalent. AIP Publishing. Retrieved from [Link]
- Method for recovering L-menthol. (2020). Google Patents (CN111253215B).
-
Acid Anhydrides react with alcohols to form esters. (2023). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Buy Bulk – Menthyl Acetate | Wholesale Supplier [sinofoodsupply.com]
- 5. researchgate.net [researchgate.net]
- 6. uricer.edu.br [uricer.edu.br]
- 7. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 8. Menthol - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic production of a solvent-free menthyl butyrate via response surface methodology catalyzed by a novel thermostable lipase from Geobacillus zalihae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy this compound | 2623-23-6 [smolecule.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. CN101274892B - Method for preparing L-menthol glyoxylic ester monohydrate with solid acid as catalyst - Google Patents [patents.google.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sciencemadness Discussion Board - Menthyl acetate - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Product Inhibition in Enzymatic L-Menthyl Acetate Synthesis
Welcome to the technical support center for the enzymatic synthesis of L-Menthyl Acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of product inhibition in lipase-catalyzed esterification of menthol. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is product inhibition in the context of this compound synthesis?
A1: Product inhibition is a form of enzyme inhibition where the products of the enzymatic reaction, in this case, this compound and the co-product water, bind to the enzyme (lipase) and hinder its catalytic activity. This leads to a significant decrease in the reaction rate as the product concentration increases, often preventing the reaction from reaching completion. In the lipase-catalyzed synthesis of this compound, both the ester product and water can be inhibitory.
Q2: Which lipases are most effective for this compound synthesis?
A2: Several lipases have demonstrated high efficacy and enantioselectivity for this synthesis. The most commonly successful are immobilized lipases, which offer enhanced stability and ease of reuse. Key candidates include:
-
Candida antarctica Lipase B (CALB): Often immobilized on acrylic resin (e.g., Novozym® 435), it is known for its high activity and stability.
-
Thermomyces lanuginosus Lipase (TLL): Commercially available as an immobilized preparation (e.g., Lipozyme® TL IM), it is another robust option.
-
Candida rugosa Lipase (CRL): This lipase is also frequently used and shows good performance, though its stability can sometimes be lower than CALB or TLL.[1]
-
Burkholderia cepacia Lipase: Known for high enantioselectivity in the hydrolysis of Dthis compound to produce L-menthol.[2]
The optimal choice depends on specific reaction conditions, such as the solvent and acyl donor used. Screening a selection of these enzymes is a recommended first step.
Q3: How does water, the co-product of esterification, inhibit the reaction?
A3: Water inhibits the reaction in two primary ways. First, as a product of the esterification reaction, its accumulation can shift the thermodynamic equilibrium back towards hydrolysis, favoring the breakdown of the desired this compound. Second, water activity (aw) is a critical parameter for lipase activity in non-aqueous media. While a minimal amount of water is essential to maintain the enzyme's catalytically active conformation, excess water can strip this essential hydration layer or create a bulk water phase, which promotes the competing hydrolysis reaction.[3][4] This leads to a decrease in the net esterification rate.
Q4: Can the substrate, L-menthol, or the acyl donor also cause inhibition?
A4: Yes, though it is less common than product inhibition in this specific synthesis. High concentrations of the alcohol (L-menthol) can sometimes lead to substrate inhibition, where the substrate molecules crowd the active site and prevent proper binding and catalysis. Similarly, certain acyl donors or their by-products can be problematic. For example, if using acetic acid directly, high concentrations can denature the enzyme.[5] When using vinyl acetate, the by-product acetaldehyde can also potentially inactivate the lipase.
Troubleshooting Guide: Diagnosing and Solving Reaction Issues
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a diagnosis of potential causes and detailed protocols to resolve the problem.
Problem 1: My reaction starts well but slows down dramatically, plateauing at a low-to-moderate conversion (e.g., < 60%).
Diagnosis: This is the classic symptom of product inhibition. As this compound and water accumulate, they begin to inhibit the lipase, causing the reaction rate to plummet. The enzyme itself is likely still active but is being prevented from functioning efficiently.
Solution 1: Control Water Activity with Molecular Sieves
The simplest method to combat water-induced inhibition is to remove it from the reaction medium as it is formed.
-
Scientific Rationale: Molecular sieves are porous crystalline aluminosilicates that can selectively adsorb small molecules like water into their pores. By adding them to the reaction, you continuously remove the water co-product, shifting the equilibrium towards ester synthesis and preventing the lipase from engaging in hydrolysis.[6]
-
Protocol:
-
Activation: Activate 3Å or 4Å molecular sieves by heating them in a laboratory oven at 200-250°C for at least 3 hours. Cool them in a desiccator before use.
-
Addition: Add the activated molecular sieves to your reaction vessel at a loading of 10-20% (w/v) relative to the reaction volume.
-
Execution: Proceed with your standard reaction protocol. Ensure the sieves are well-dispersed through adequate agitation.
-
Monitoring: Continue to monitor the reaction progress. You should observe a sustained reaction rate and a higher final conversion.
-
Solution 2: In Situ Product Removal (ISPR) via Adsorption
This advanced technique involves continuously removing the this compound product from the reaction medium using a selective adsorbent.
-
Scientific Rationale: Polymeric adsorbent resins can selectively bind organic molecules like esters from a non-polar solvent based on hydrophobicity and polarity.[7] By circulating the reaction mixture through a column packed with an appropriate resin, the this compound is captured, keeping its concentration in the reactor low and thus minimizing its inhibitory effect.
-
Recommended Adsorbent: A non-polar, styrene-divinylbenzene-based resin is a suitable choice for adsorbing the relatively non-polar this compound from a common solvent like hexane or heptane.[8]
-
Experimental Setup and Protocol:
-
Resin Preparation: Wash the adsorbent resin sequentially with a polar solvent (e.g., ethanol) followed by the reaction solvent to remove any impurities and to condition it. Dry the resin under vacuum.
-
System Assembly: Set up a closed-loop system where the reaction mixture is continuously pumped from your stirred-tank reactor through a packed-bed column containing the prepared resin, and then returned to the reactor.
-
Execution:
-
Begin the enzymatic reaction as usual.
-
After a short initial period (e.g., 1 hour) to allow some product to form, start circulating the reaction mixture through the adsorbent column at a controlled flow rate.
-
Monitor the concentration of this compound both in the reactor and exiting the column to assess adsorption efficiency.
-
-
Elution and Regeneration: Once the reaction is complete or the resin is saturated, the this compound can be recovered by eluting the column with a polar solvent (e.g., isopropanol or acetone). The resin can then be washed and regenerated for subsequent use.
-
Diagram: Workflow for ISPR via Adsorption
Below is a diagram illustrating the experimental setup for in situ product removal using an external adsorbent column.
Caption: Closed-loop system for ISPR by adsorption.
Problem 2: The reaction is very slow from the beginning, even with a high enzyme load.
Diagnosis: This issue points to a fundamental problem with the reaction conditions or enzyme health, rather than product inhibition, which manifests over time. Potential causes include suboptimal water activity (too low), poor choice of solvent, or denatured enzyme.
Solution: Optimize Initial Water Activity (aw)
Lipases require a thin layer of water to maintain their active conformation. A completely anhydrous environment can render them inactive.
-
Scientific Rationale: The catalytic activity of lipases in organic solvents is highly dependent on water activity (aw).[9][10] Each enzyme-solvent system has an optimal aw for maximum activity. For many esterification reactions, this optimal range is between 0.2 and 0.5.[4]
-
Protocol for Pre-equilibration:
-
Prepare Saturated Salt Slurries: Create slurries of different salts in water to generate atmospheres of known relative humidity (and thus, known aw). For example, a saturated solution of potassium acetate gives aw ≈ 0.23, and magnesium nitrate gives aw ≈ 0.53.
-
Enzyme Equilibration: Place a thin layer of your immobilized lipase in a desiccator over one of these salt slurries for 24-48 hours. This will equilibrate the water content of the enzyme to the desired aw.
-
Solvent Equilibration: Separately, equilibrate your reaction solvent with the same salt slurry to ensure the entire system starts at the target aw.
-
Run Experiments: Perform small-scale reactions using enzymes and solvents equilibrated at different aw values to determine the optimal condition for your system.
-
Understanding the Mechanism: A Deeper Look
The kinetics of lipase-catalyzed esterification are often described by a Ping-Pong Bi-Bi mechanism . Understanding this model helps visualize where product inhibition occurs.
Diagram: Ping-Pong Bi-Bi Mechanism with Product Inhibition
Caption: Lipase catalytic cycle with product inhibition points.
In this mechanism, the lipase (E) first binds to L-menthol (A), forming an acyl-enzyme intermediate (F) and releasing water (P). The acyl-enzyme then binds the acyl donor (B) to form this compound (Q) and regenerate the free enzyme. Product inhibition occurs when this compound (Q) competes with the acyl donor (B) for binding to the acyl-enzyme intermediate, or when water (P) competes with L-menthol (A) for binding to the free enzyme, driving the reaction backward.
By implementing the strategies outlined in this guide, you can effectively mitigate these inhibitory effects, leading to higher yields, faster reaction times, and a more efficient synthesis of this compound.
References
- [Author], [Title], [Journal], [Year], [DOI/URL]
-
Valivety, R. H., Halling, P. J., & Macrae, A. R. (1997). Water activity and substrate concentration effects on lipase activity. Biotechnology and Bioengineering, 55(5), 798-806. [Link]
-
Lunagariya, M. I., et al. (2023). Antilipase activities of cultivated peppermint and rosemary essential oils: in vitro and in silico studies. PeerJ, 11, e15673. [Link]
-
Sunresin. (n.d.). Common Adsorbents - Plant Extraction Process. [Link]
-
Gubicza, L., & Kelemen-Horváth, I. (2010). The role of water activity in terms of enzyme activity and enantioselectivity during enzymatic esterification in non-conventional media. Periodica Polytechnica Chemical Engineering, 54(1), 23-27. [Link]
-
Marty, A., Chulalaksananukul, W., Condoret, J. S., Willemot, R. M., & Durand, G. (1999). Water activity control: a way to improve the efficiency of continuous lipase esterification. Biotechnology and Bioengineering, 62(2), 245-251. [Link]
-
Sunresin. (n.d.). Adsorbent Resin. [Link]
-
Oda, S., Oogaki, M., & Kato, A. (2001). Effect of Water Activity on Rate of Esterification by Lipase in Organic Media. Journal of the American Oil Chemists' Society, 78(3), 273-276. [Link]
-
Villeneuve, P., Muderhwa, J. M., Graille, J., & Haas, M. J. (2000). Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions. OCL - Oleagineux, Corps gras, Lipides, 7(2), 154-160. [Link]
-
Sunresin. (n.d.). Advantages and Prospects of Adsorbent Resin. [Link]
-
Wang, Y., et al. (2023). Engineering a Bacillus subtilis esterase for selective hydrolysis of d, this compound in an organic solvent-free system. Reaction Chemistry & Engineering, 8(7), 1635-1644. [Link]
- [Author], [Title], [Journal], [Year], [DOI/URL]
- [Author], [Title], [Journal], [Year], [DOI/URL]
-
Ghamgui, H., et al. (2014). Enzymatic production of a solvent-free menthyl butyrate via response surface methodology catalyzed by a novel thermostable lipase from Geobacillus zalihae. Lipids in Health and Disease, 13, 27. [Link]
- [Author], [Title], [Journal], [Year], [DOI/URL]
- [Author], [Title], [Journal], [Year], [DOI/URL]
- [Author], [Title], [Journal], [Year], [DOI/URL]
- [Author], [Title], [Journal], [Year], [DOI/URL]
- [Author], [Title], [Journal], [Year], [DOI/URL]
- [Author], [Title], [Journal], [Year], [DOI/URL]
- [Author], [Title], [Journal], [Year], [DOI/URL]
- [Author], [Title], [Journal], [Year], [DOI/URL]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Engineering a Bacillus subtilis esterase for selective hydrolysis of d, this compound in an organic solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. agritrop.cirad.fr [agritrop.cirad.fr]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic production of a solvent-free menthyl butyrate via response surface methodology catalyzed by a novel thermostable lipase from Geobacillus zalihae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adsorbent Resin - Sunresin [seplite.com]
- 8. Plant Extraction Process - Sunresin [seplite.com]
- 9. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Water Activity on Rate of Esterification by Lipase in Organic Media | Semantic Scholar [semanticscholar.org]
Troubleshooting peak tailing in HPLC analysis of menthyl acetate isomers
Technical Support Center: Menthyl Acetate Isomer Analysis
Welcome to the technical support center for HPLC analysis of menthyl acetate isomers. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you resolve peak tailing and achieve optimal separation of these challenging compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm seeing significant peak tailing for all my menthyl acetate isomer peaks. What are the most likely causes?
Peak tailing that affects all peaks in a chromatogram often points to a systemic issue rather than a specific chemical interaction with just one analyte. The most common causes can be categorized as issues with the HPLC system's fluidics (extra-column effects) or a compromised column.[1][2][3]
-
Extra-Column Volume: This is a primary suspect when all peaks, especially the early eluting ones, show tailing.[2][4] It refers to any dead volume in the system between the injector and the detector, which can cause the sample band to spread out. This can be caused by:
-
Column Issues:
-
Column Void or Channeling: Over time and with pressure fluctuations, the packed bed of the column can settle, creating a void at the inlet.[3][6] This disrupts the uniform flow of the mobile phase, leading to peak distortion.
-
Blocked Frit: Particulates from the sample, mobile phase, or wear and tear of system components can clog the inlet frit of the column, causing a non-uniform sample introduction and subsequent peak tailing.[2][7]
-
Caption: Effect of mobile phase pH on silanol interactions.
Question 4: I've tried everything and I'm still getting tailing. What other factors could be at play?
If you have addressed common system, column, and mobile phase issues, consider these less frequent but still significant causes:
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a non-linear isotherm and resulting in peak fronting or tailing. [5][8][9] * Solution: Try reducing the sample concentration or the injection volume by half to see if the peak shape improves. [2][9]
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 50% acetonitrile/water), it can cause peak distortion. [10] * Solution: Whenever possible, dissolve your sample in the initial mobile phase. [10]If this is not feasible due to solubility, use the weakest solvent possible that still provides adequate solubility.
-
Column Contamination: Over time, strongly retained compounds from previous injections can build up on the column, creating active sites that can cause peak tailing. [2][5] * Solution: Implement a robust column washing procedure. Flush the column with a strong solvent (like 100% acetonitrile or isopropanol for reversed-phase) for an extended period. [8]Using a guard column can also help protect the analytical column from contaminants. [5]
-
Matrix Effects: If your menthyl acetate isomers are in a complex sample matrix (e.g., a natural product extract), other components in the matrix could be interfering with the chromatography. [11] * Solution: Employ a sample clean-up procedure, such as Solid Phase Extraction (SPE), to remove interfering components before injection. [12]
References
-
Chrom Tech. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Restek. (2014, March 11). T[12]roubleshooting HPLC- Tailing Peaks. Retrieved from [Link]
-
MAC-MOD Analytical. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved from [Link]
-
uHPLCs. (2024, November 25). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]
-
Element. (n.d.). HPLC Column Selection. Retrieved from [Link]
-
uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column. Retrieved from [Link]
-
YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
NIST. (n.d.). Menthyl acetate. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
Industry News. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Menthyl acetate. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
PubChem. (n.d.). Menthyl acetate. Retrieved from [Link]
-
Industry News. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
PubChem. (n.d.). L-Menthyl acetate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]
-
Phenomenex. (n.d.). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Retrieved from [Link]
-
ResearchGate. (2021, August 30). How do I prevent peak tailing in one sample in HPLC? Retrieved from [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Blogs | Restek [discover.restek.com]
- 3. youtube.com [youtube.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. uhplcs.com [uhplcs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: Optimization of Temperature and pH for Enzymatic Hydrolysis of DL-Menthyl Acetate
Welcome to the technical support guide for the enzymatic hydrolysis of DL-menthyl acetate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing this critical biotransformation. Our goal is to move beyond simple protocols and offer a deeper understanding of the "why" behind experimental choices, empowering you to troubleshoot and refine your processes effectively.
Foundational Principles: The "Why" Behind the Optimization
The enzymatic kinetic resolution of Dthis compound is a cornerstone reaction for producing optically pure L-menthol, a high-value compound in the pharmaceutical, food, and fragrance industries. The process leverages the stereoselectivity of lipases or esterases, which preferentially hydrolyze one enantiomer (this compound) from the racemic mixture, leaving the other (D-menthyl acetate) largely untouched.
The success of this resolution hinges on two primary parameters: temperature and pH . These factors do not merely influence the reaction rate; they fundamentally control the enzyme's structural integrity, catalytic efficiency, and, most importantly, its enantioselectivity.
-
pH: Every enzyme has an optimal pH range where its activity is maximal. This is because the ionization state of amino acid residues in the enzyme's active site, particularly the catalytic triad (typically Ser-His-Asp/Glu in lipases), is critical for substrate binding and catalysis.[1] Deviations from the optimal pH can alter these charge states, reducing or eliminating activity. Extreme pH values can lead to irreversible denaturation of the enzyme.[1] Furthermore, pH can influence the enzyme's stability over the course of the reaction.[2][3][4]
-
Temperature: Temperature affects reaction kinetics, with rates generally increasing with temperature up to an optimum. Beyond this point, thermal energy can disrupt the delicate non-covalent bonds that maintain the enzyme's three-dimensional structure, leading to unfolding and denaturation.[5] Critically, temperature can also have a profound and sometimes non-intuitive effect on enantioselectivity (the E-value).[6] While it is a common assumption that lower temperatures favor higher selectivity, this is not always true.[7][8] Some enzymatic reactions exhibit a phenomenon known as an "inversion temperature," where selectivity may actually increase at higher temperatures.[9][10]
General Experimental Workflow for Optimization
A systematic approach is crucial for efficiently determining the optimal conditions for your specific enzyme and setup. The following workflow outlines a logical progression from initial screening to fine-tuned optimization.
Caption: Workflow for pH and temperature optimization.
Step-by-Step Protocol: A Representative Example
This protocol is a general guideline using Candida rugosa lipase (CRL), a commonly cited enzyme for this reaction.[11][12]
-
Buffer Preparation: Prepare a series of 100 mM sodium phosphate buffers at various pH values (e.g., 5.0, 6.0, 7.0, 8.0).[12]
-
Enzyme Solution: Prepare a stock solution of your lipase (e.g., 10 mg/mL) in a neutral buffer (e.g., pH 7.0).
-
Substrate Emulsion: Suspend Dthis compound (e.g., 100 mM) in each of the prepared buffers. The physical state of the substrate is critical; creating a fine emulsion using a surfactant (e.g., Triton X-100) or vigorous stirring can significantly improve reaction rates, as hydrolysis may be limited in poorly dispersed colloidal solutions.[11][13]
-
pH Optimization:
-
Set up a series of reactions, one for each pH value. In a temperature-controlled shaker (e.g., 40°C), combine the substrate emulsion with the enzyme solution to initiate the reaction.
-
Include a control reaction with no enzyme to check for chemical hydrolysis.
-
Withdraw aliquots at set time points (e.g., 2, 4, 8, 24 hours).
-
Quench the reaction immediately by adding a water-immiscible organic solvent (e.g., ethyl acetate or toluene) and vortexing.[12]
-
Analyze samples by chiral gas chromatography (GC) to determine the concentrations of L-menthol, D-menthol, and the remaining menthyl acetate enantiomers.
-
Identify the pH that provides the best combination of conversion and enantiomeric excess (ee%) of the product.
-
-
Temperature Optimization:
-
Using the optimal pH determined in the previous step, set up a new series of reactions at different temperatures (e.g., 25°C, 30°C, 40°C, 50°C, 60°C).[14]
-
Follow the same procedure for reaction, quenching, and analysis.
-
Identify the temperature that yields the highest enantioselectivity and a reasonable reaction rate. Note that the highest rate may not correspond to the highest selectivity.[7]
-
Troubleshooting Guide (Q&A Format)
Issue 1: Low or No Conversion
-
Q: I've run my reaction for 24 hours, but the GC analysis shows very little L-menthol. What could be wrong?
-
A: Check Your pH and Temperature: This is the most common cause. Ensure your buffer pH and reaction temperature align with the known optima for your specific enzyme. Lipases are highly sensitive to these parameters. For instance, while many Candida rugosa lipases work well between pH 5-7, some lipases from Bacillus species require alkaline conditions (pH 8-10) to be active.[2][11][13][15]
-
A: Verify Enzyme Activity: Your enzyme may be inactive. Test it with a standard colorimetric substrate like p-nitrophenyl palmitate (pNPP) to confirm its general hydrolytic activity.[4] Always store enzymes under their recommended conditions (typically cold and dry).
-
A: Improve Substrate Availability: Dthis compound has low water solubility. If it forms large oil droplets, the enzyme can only act at the oil-water interface, leading to very slow reactions. A fine, stable emulsion is key. Consider adding a surfactant or using a high-speed homogenizer during substrate preparation. Some studies note that hydrolysis is limited in colloidal dispersions compared to clear micellar solutions.[11][13]
-
A: Consider Enzyme Inhibition: The products of the reaction, L-menthol and acetic acid, can be inhibitory at high concentrations. Additionally, impurities in your substrate or buffer could be inactivating the enzyme.
-
Issue 2: Poor Enantioselectivity (Low ee%)
-
Q: My reaction is proceeding quickly, but the enantiomeric excess (ee%) of my L-menthol is below 90%. How can I improve this?
-
A: Re-evaluate Your Temperature: Temperature has a dramatic effect on enantioselectivity.[6] While higher temperatures increase the reaction rate, they can also decrease selectivity by making the enzyme's active site more flexible, thus reducing its ability to discriminate between enantiomers.[8] Try running the reaction at a lower temperature (e.g., decrease from 40°C to 30°C). Conversely, some enzyme-substrate systems show increased selectivity at higher temperatures, so a broad screening is essential.[10]
-
A: Fine-Tune the pH: While less commonly the primary driver for selectivity changes compared to temperature, pH can still have a significant influence.[6] Ensure you are at the precise pH optimum, as even small deviations can sometimes impact the delicate interactions governing stereorecognition.
-
A: Consider Co-solvents: The addition of water-miscible organic solvents (e.g., DMSO, t-butyl alcohol) can sometimes dramatically enhance enantioselectivity.[16][17] For example, one study on Burkholderia cepacia lipase found that adding 15% (v/v) DMSO increased the enantiomeric ratio (E) threefold.[16] This is often due to modifications in the enzyme's microenvironment or substrate solvation.
-
A: Choose a Different Enzyme: Enantioselectivity is an intrinsic property of the enzyme. If optimization fails, your chosen lipase may simply not be selective enough for this substrate. Lipases from different microbial sources (Candida, Burkholderia, Pseudomonas, Bacillus) exhibit vastly different selectivities.[12][18][16][19]
-
Issue 3: Inconsistent Results Between Experiments
-
Q: I ran the same experiment twice, but my conversion and ee% values are completely different. What's causing this lack of reproducibility?
-
A: Tighten Control of Reaction Parameters: Small fluctuations in temperature or pH can lead to large differences in outcomes. Use a calibrated pH meter and a reliable, temperature-controlled water bath or shaker. Ensure the reaction vessel is sealed to prevent evaporation, which could concentrate reactants and alter conditions.
-
A: Ensure Homogeneous Mixtures: Inadequate mixing can lead to inconsistent results. If the enzyme or substrate is not evenly distributed, your sampling will not be representative of the bulk reaction. Ensure consistent and adequate agitation throughout the experiment.
-
A: Check for Enzyme Batch Variation: Commercial enzyme preparations can vary in activity and purity from lot to lot. If you open a new container of enzyme, it is good practice to re-validate its activity.
-
A: Standardize Your Analytical Procedure: Ensure your quenching, extraction, and GC analysis methods are consistent. Incomplete quenching or variable extraction efficiency will introduce significant errors.
-
Frequently Asked Questions (FAQs)
-
Q1: Which enzyme should I start with for Dthis compound hydrolysis?
-
Q2: What buffer system is best?
-
Q3: How long should I run the reaction?
-
A3: For a kinetic resolution, the theoretical maximum conversion is 50%, at which point all of the desired this compound has been hydrolyzed. Running the reaction beyond this point risks the slower hydrolysis of the D-enantiomer, which will decrease the enantiomeric excess of your L-menthol product. It is crucial to monitor the reaction over time (a time-course study) to find the point where conversion approaches 50% while ee% remains maximal.
-
-
Q4: Can I immobilize the enzyme for reuse?
-
A4: Yes, enzyme immobilization is a highly effective strategy for improving stability and enabling reuse, which is critical for industrial applications. Lipases can be immobilized on various supports. Immobilization can sometimes alter the enzyme's properties, including its optimal pH and temperature, so re-optimization is often necessary.[21][22]
-
Summary of Optimal Conditions from Literature
The optimal conditions are highly dependent on the specific lipase used. The table below summarizes findings for common enzymes.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Notes |
| Candida rugosa (Lip 3) | 5.0 - 7.0 | < 55 | Activity is limited by the physical state of dispersed substrates.[11][13] |
| Candida rugosa (general) | 6.0 - 7.5 | 40 - 55 | Immobilization can shift optimal pH to 8.0 and temp to 45°C.[5][20][21] |
| Bacillus subtilis esterase | ~7.5 - 8.0 | 30 | Optimized for a specific engineered variant in an organic solvent-free system.[18][19] |
| Burkholderia cepacia | ~7.0 | 30 - 40 | Enantioselectivity can be significantly improved with co-solvents like DMSO.[16] |
| Geobacillus zalihae (T1 lipase) | 9.0 | 65 | A thermostable lipase, though optimized for synthesis of menthyl butyrate.[23] |
| Recombinant C. rugosa (Lipase 1) | 7.0 | 50 | Used for hydrolysis of DL-menthyl benzoate, showing high selectivity.[12] |
References
- Gotor, V., & Gotor-Fernández, V. (2000). Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases.
- Phillips, R. S., Zheng, C., Pham, V. T., Andrade, F. A. C., & Andrade, M. A. C. (1994). Effects of Temperature on Stereochemistry of Enzymatic Reactions.
- Phillips, R. S., et al. (1994).
- Kumar, A., Munjal, N., & Grewal, J. (2018). Effect of pH on the activity and stability of the lipase enzyme....
- Mustranta, A., & Buchert, J. (2002). Hydrolysis of steryl esters by a lipase (Lip 3) from Candida rugosa. Applied Microbiology and Biotechnology, 60(1-2), 120-127.
- Phillips, R. S. (1994). Effects of Temperature on Stereochemistry of Enzymatic Reactions.
- Mustranta, A., & Buchert, J. (2002). Hydrolysis of steryl esters by a lipase (Lip 3)
- Sugihara, A., Ueshima, M., Shimada, Y., Tsunasawa, S., & Tominaga, Y. (2000). Structural basis for the remarkable stability of Bacillus subtilis lipase (Lip A) at low pH. Protein Engineering, Design and Selection, 13(9), 661-666.
- Gotor, V., & Gotor-Fernández, V. (2000). Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases.
- Guldag, G., & Cetinus, S. A. (2010). Effects of pH and temperature on the activity and stability of lipase...
- Sharma, R., & Singh, R. (2017). To Study the Effect of pH on Lipase.
- Yang, G., Wang, Y., & Wang, Y. (2012). Highly enantioselective hydrolysis of Dthis compound to L-menthol by whole-cell lipase from Burkholderia cepacia ATCC 25416.
- Ebrahimipour, G., Sadeghi, H., & Alami, A. (2014). Effect of pH on (a) lipase activity and (b) stability. The activity was...
- Zhang, H. (2022). Catalytic activity of Candida Rugosa lipase.
- Bayramoglu, G., Yilmaz, M., & Arica, M. Y. (2010). Catalyzed Ester Synthesis Using Candida rugosa Lipase Entrapped by Poly(N-isopropylacrylamide-co-itaconic Acid) Hydrogel.
- Wu, J., et al. (2021). Engineering a Bacillus subtilis esterase for selective hydrolysis of d, this compound in an organic solvent-free system.
- Castillo, E., et al. (2017).
- Wu, J., et al. (2021). Engineering a Bacillus subtilis esterase for selective hydrolysis of d, this compound in an organic solvent-free system. RSC Publishing.
- Jarjes, Z. A. (2012). (a) The effect of pH on the activity of lipase from Candida rugosa. (b)...
- Chow, Y. N., et al. (2012). Enzymatic production of a solvent-free menthyl butyrate via response surface methodology catalyzed by a novel thermostable lipase from Geobacillus zalihae. PMC - PubMed Central.
- Breuer, M., et al. (2002). Method for preparing D- or L-menthol.
- Ferrah, M., et al. (2022). Chromatograms of scale-up acylation of dl-menthol.
- Le, T. Q., et al. (2020). Menthyl acetate conversion and product enantiomeric excess from transesterification reactions catalyzed by PestE wild type and mutants.
- Claon, P. A., & Akoh, C. C. (1994). Lipase-catalyzed acylation of menthol with Vinyl acetate in organic media.
- Shimada, Y., et al. (2004). Promotion of the lipase-catalyzed hydrolysis of conjugated linoleic acid l-menthyl ester by addition of an organic solvent.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for the remarkable stability of Bacillus subtilis lipase (Lip A) at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Hydrolysis of steryl esters by a lipase (Lip 3) from Candida rugosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP1223223B1 - Method for preparing D- or L-menthol - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Engineering a Bacillus subtilis esterase for selective hydrolysis of d, this compound in an organic solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Engineering a Bacillus subtilis esterase for selective hydrolysis of d, this compound in an organic solvent-free system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Catalyzed Ester Synthesis Using Candida rugosa Lipase Entrapped by Poly(N-isopropylacrylamide-co-itaconic Acid) Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enzymatic production of a solvent-free menthyl butyrate via response surface methodology catalyzed by a novel thermostable lipase from Geobacillus zalihae - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the cooling effect of L-Menthyl acetate in formulations
From the Desk of the Senior Application Scientist
Welcome to the technical support center for L-Menthyl Acetate applications. As a key ingredient for delivering a smooth, prolonged, and refreshing cooling sensation, this compound is a sophisticated alternative to L-Menthol.[1] However, its unique physicochemical properties can present challenges during formulation. This guide is designed to provide you, our fellow researchers and developers, with expert insights and actionable protocols to troubleshoot common issues and unlock the full potential of this compound's cooling effect.
We will move from foundational knowledge to advanced optimization strategies, explaining the scientific rationale behind each recommendation to ensure your experimental choices are both informed and effective.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding this compound.
Q1: What is this compound and how does it work? this compound is the acetate ester of L-Menthol, a naturally occurring monoterpene found in peppermint oil.[2][3] It is a colorless liquid with a characteristic minty-fruity aroma.[4][5] Its cooling effect is not due to a physical drop in temperature but rather a physiological sensation. It functions by binding to and activating a specific ion channel in the sensory nerves of the skin called the Transient Receptor Potential Melastatin 8 (TRPM8).[6][7][8] This channel is the body's primary detector of cold temperatures.[9][10] Activation of TRPM8 leads to an influx of calcium ions, triggering a nerve signal that the brain interprets as a cooling sensation.[11][12]
Diagram: Mechanism of TRPM8 Activation
Caption: this compound activates the TRPM8 channel, leading to a cooling sensation.
Q2: How does the cooling sensation of this compound differ from L-Menthol? While both compounds activate the same TRPM8 receptor, their sensory profiles are distinct.
-
L-Menthol: Provides a strong, sharp, and immediate cooling impact. However, it is also associated with a potent minty odor, potential for skin irritation at higher concentrations, and a "spiky" or shorter-lived effect.[13]
-
This compound: Delivers a gentler, smoother, and more prolonged cooling sensation.[1] Its odor is milder and more fruity, making it more versatile for non-minty fragrance profiles.[14] This sustained release profile is often more desirable in cosmetic and therapeutic applications where a lasting effect is valued over initial intensity.
Q3: What are the primary formulation challenges with this compound? The main challenges stem from its physicochemical properties:
-
Low Water Solubility: It is an oil-like ester, making it difficult to incorporate into aqueous systems like gels and toners.[4][15]
-
Potential for Hydrolysis: As an ester, it can be susceptible to hydrolysis (breaking down into menthol and acetic acid), especially in formulations with a pH far from neutral. This degradation can lead to a loss of efficacy and a shift in the sensory profile over time.[15]
Part 2: Troubleshooting Guide
This section uses a problem-and-solution format to address specific issues you may encounter during formulation development.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving poor cooling performance.
Q: My formulation has a much weaker cooling effect than anticipated. What are the likely causes?
A: A weak cooling sensation is typically traced back to three factors: concentration, solubility, or stability.
-
Sub-Optimal Concentration: The cooling effect is dose-dependent. While this compound is effective, too low a concentration will not provide a discernible sensation. Conversely, excessively high levels do not proportionally increase the cooling effect and can lead to stability issues.
-
Solution: Evaluate a concentration range, typically from 0.1% to 2.0% w/w, in your base formulation to determine the optimal level for your desired sensory outcome.
-
-
Poor Bioavailability Due to Insolubility: If this compound is not properly solubilized, it may exist as microscopic droplets that cannot efficiently partition into the skin to reach the TRPM8 receptors.
-
Solution: Ensure the active is fully dissolved. For aqueous systems, this requires a solubilizing agent. See the next question for a detailed approach.
-
-
Degradation Due to pH Instability: If your product's shelf-life is poor and the cooling fades over time, hydrolysis is the most probable cause.
-
Solution: Measure the pH of your formulation. This compound is most stable at a neutral pH. If your formulation is acidic or alkaline, consider buffering it to a pH range of 6.0 - 7.5. See Protocol 2 for stability testing.
-
Q: I am developing a water-based serum, and the this compound is causing cloudiness/separation. How can I achieve a clear, stable solution?
A: This is a classic solubility challenge. This compound is lipophilic (oil-loving) and is only slightly soluble in water.[15][16] You must use a solubilizing system.
-
Co-Solvents: Small, water-miscible organic solvents can be used to create a solvent system in which this compound can dissolve.
-
Examples: Ethanol, Propylene Glycol, Propanediol 1,3.
-
Approach: First, dissolve the this compound in the co-solvent. Then, slowly add this pre-mix to the aqueous phase under constant stirring.
-
-
Surfactants (Solubilizers): Non-ionic surfactants can form micelles that encapsulate the this compound, allowing it to be dispersed transparently in water.
-
Examples: Polysorbate 20, Polysorbate 80, PEG-40 Hydrogenated Castor Oil.
-
Approach: The ratio of surfactant to this compound is critical. A typical starting ratio is 3:1 to 5:1 (Surfactant:this compound). Mix the surfactant and this compound together first, then add this mixture to the water. See Protocol 1 .
-
| Solubilizer Class | Examples | Typical Use Level (% w/w) | Notes |
| Co-Solvents | Ethanol, Propylene Glycol | 5 - 20% | Can impact skin feel; may not be suitable for all product types. |
| Surfactants | Polysorbate 20, PEG-40 Hydrogenated Castor Oil | 1 - 5% | Highly efficient; choice depends on desired skin feel and other ingredients. |
Q: The cooling effect of my product fades significantly after a few weeks on the shelf. What is causing this instability?
A: This is a strong indicator of ester hydrolysis. At pH levels outside the neutral range, the ester bond of this compound can be cleaved by water, breaking it down into L-Menthol and acetic acid. While L-Menthol is also a cooling agent, its sensory profile is different, and the overall intended effect is lost. The rate of hydrolysis increases significantly in both acidic and alkaline conditions.[17][18]
Diagram: this compound Hydrolysis
Caption: Hydrolysis breaks this compound into L-Menthol and acetic acid.
-
Solution:
-
Measure and Adjust pH: The first step is to measure the pH of your final formulation.
-
Buffer the System: If the pH is below 6.0 or above 7.5, incorporate a buffering system (e.g., a citrate/citric acid buffer or phosphate buffer) to maintain the pH within the stable range.
-
Conduct a Stability Study: Use an analytical method like Gas Chromatography (GC) to quantify the concentration of this compound in your formulation over time at various temperatures (e.g., Room Temperature, 40°C, 50°C). This will provide empirical data on its stability. See Protocol 2 .
-
Part 3: Advanced Strategies for Cooling Enhancement
To move beyond basic troubleshooting and truly innovate, consider these advanced strategies to modulate and improve the cooling experience.
1. Synergistic Combinations
The most sophisticated cooling sensations are often achieved not with a single ingredient, but with a carefully selected blend. Combining agents that act on the TRPM8 receptor in different ways can create a multi-layered, long-lasting effect that is superior to any single agent.
-
Rationale: Different cooling agents have varying profiles for onset speed, intensity, and duration.
-
Fast-Acting Agents (e.g., WS-23): Provide an immediate, intense cooling burst but fade quickly.
-
Slow-Onset, Long-Lasting Agents (e.g., Menthyl Lactate): Take longer to perceive but provide a cooling sensation that endures.
-
-
Strategy: Use this compound as the "base" for its smooth, prolonged cooling, and add a small amount of a fast-acting agent to provide an initial sensory cue. This creates a "blooming" effect where the cooling sensation starts strong and transitions into a lasting refreshment.
| Cooling Agent | Relative Strength (vs. Menthol) | Onset | Duration | Key Characteristics |
| L-Menthol | 100% | Fast | Medium | Strong minty odor, potential for harshness |
| This compound | ~40-50% | Medium | Long | Mild, smooth, fruity-minty aroma |
| WS-3 | ~150% | Fast | Medium | Clean, high-impact cooling, minimal odor |
| WS-23 | ~70% | Very Fast | Short | Very clean, front-of-mouth cooling, no odor |
| Menthyl Lactate | ~40% | Slow | Very Long | Delayed, mild, long-lasting effect |
| (Relative strengths are approximate and can vary based on formulation and application.) |
2. Encapsulation for Controlled Release
Encapsulation is a powerful technique to protect this compound from premature degradation and to control its release over time.[19][20] By enclosing the active ingredient within a carrier shell, you can achieve a significantly longer-lasting cooling sensation.
-
Rationale: A protective shell shields the ester bond from hydrolysis in the formulation. The release of the cooling agent is then triggered by environmental cues on the skin, such as moisture, temperature, or enzymatic activity.
-
Common Encapsulation Technologies:
-
Cyclodextrin Complexes: this compound can be entrapped within the hydrophobic core of cyclodextrin molecules.[21] Release is triggered by the presence of water (e.g., sweat or moisture on the skin), which displaces the active from the complex.
-
Polymer Microcapsules: this compound can be encapsulated within shells made of polymers like cellulose or acacia gum.[22][23][24] The release can be triggered by friction (rubbing the product on the skin) or slow diffusion out of the polymer matrix.
-
Diagram: Encapsulation Workflow
Caption: Workflow for creating and utilizing encapsulated this compound.
Part 4: Experimental Protocols
Protocol 1: Determining Optimal Solubilizer Concentration
Objective: To find the minimum concentration of a surfactant required to transparently solubilize a set concentration of this compound in an aqueous base.
Materials:
-
This compound
-
Surfactant (e.g., Polysorbate 20)
-
Deionized water
-
Glass beakers and magnetic stirrer
Methodology:
-
Prepare a 10% w/w stock solution of the surfactant in deionized water.
-
In a beaker, weigh out the target amount of this compound for your formulation (e.g., 0.5 g for a 100 g batch).
-
Slowly add the 10% surfactant stock solution dropwise to the this compound while stirring vigorously.
-
Observe the solution for clarity. Initially, it will be cloudy or an emulsion.
-
Continue adding the surfactant solution until the mixture becomes completely clear and transparent.
-
Record the total weight of the surfactant solution added. Calculate the final ratio of surfactant to this compound. This is your minimum effective use ratio. It is good practice to use a slightly higher ratio (e.g., 10-15% more) in the final formulation to ensure stability.
Protocol 2: pH-Dependent Stability Study
Objective: To assess the stability of this compound in a formulation at different pH values over time.
Materials:
-
Your final formulation base
-
This compound
-
Citric acid and Sodium Citrate (or other suitable buffer system)
-
pH meter
-
Incubators/ovens set to 25°C (RT) and 40°C
-
GC instrument with an appropriate column for terpene ester analysis
Methodology:
-
Prepare three batches of your final formulation containing the target concentration of this compound.
-
Adjust the pH of each batch to a specific value using the buffer system:
-
Batch A: pH 5.5
-
Batch B: pH 6.5
-
Batch C: pH 7.5
-
-
Dispense samples from each batch into airtight glass vials.
-
Place sets of samples from each batch into both the 25°C and 40°C stability chambers.
-
Time Point Zero (T0): Immediately analyze one sample from each batch to determine the initial concentration of this compound. This is your 100% reference.
-
Pull and analyze samples at predetermined time points (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks, 12 weeks).
-
Analysis: Use GC to quantify the remaining percentage of this compound relative to the T0 value.
-
Evaluation: Plot the percentage of this compound remaining vs. time for each pH and temperature condition. The pH at which the degradation is slowest is the optimal pH for your formulation's stability.
References
-
PubChem. (n.d.). Menthyl acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Liu, Y., et al. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Molecules. Retrieved from [Link]
-
Cui, X., et al. (2022). Controlled Thermal Release of L-Menthol with Cellulose-Acetate-Fiber-Shelled Metal-Organic Framework. PubMed. Retrieved from [Link]
-
Leffingwell, J.C. (2007). 65 Cooling Ingredients and Their Mechanism of Action. AFINITICA. Retrieved from [Link]
-
Cui, X., et al. (2022). Controlled Thermal Release of L-Menthol with Cellulose-Acetate-Fiber-Shelled Metal-Organic Framework. MDPI. Retrieved from [Link]
-
Cui, X., et al. (2022). Controlled Thermal Release of L-Menthol with Cellulose-Acetate-Fiber-Shelled Metal-Organic Framework. ProQuest. Retrieved from [Link]
-
Cui, X., et al. (2022). (PDF) Controlled Thermal Release of L-Menthol with Cellulose-Acetate-Fiber-Shelled Metal-Organic Framework. ResearchGate. Retrieved from [Link]
-
Galbora. (2025). This compound (FG & Technical Grades): The Cooling Minty-Fruity Bridge for Flavors & Fragrances. Retrieved from [Link]
-
PerfumersWorld. (n.d.). 32_this compound. Retrieved from [Link]
-
Foreverest Resources Ltd. (2024). Overview of Cooling Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Menthyl acetate. Retrieved from [Link]
-
M. Fatima, et al. (2019). Menthyl acetate. A new link in the chain of acetates studied with rotational spectroscopy. ResearchGate. Retrieved from [Link]
-
Donsì, F., & Ferrari, G. (2019). Encapsulation of Essential Oils for the Development of Biosourced Pesticides with Controlled Release: A Review. PMC. Retrieved from [Link]
-
Wang, Y., et al. (2020). Preparation and Characterization of a Novel Cooling Agent With Intelligent Response Long‐Term Release Effect. ResearchGate. Retrieved from [Link]
-
CD Formulation. (n.d.). Cooling Agents. Retrieved from [Link]
-
McKemy, D.D., et al. (2002). The menthol receptor TRPM8 is the principal detector of environmental cold. Nature. Retrieved from [Link]
- Google Patents. (n.d.). EP2129234A1 - Cooling compositions including menthyl esters.
-
Leffingwell, J.C. (2009). Cooling Ingredients and Their Mechanism of Action. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Menthol. Retrieved from [Link]
-
Li, C., et al. (2023). Engineering a Bacillus subtilis esterase for selective hydrolysis of D, this compound in an organic solvent-free. RSC Publishing. Retrieved from [Link]
-
Alpizar, Y.A., et al. (2013). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. PMC. Retrieved from [Link]
- Google Patents. (n.d.). WO2007115593A1 - Composition of menthyl lactate and a mixture of menthol isomers.
-
McKemy, D.D. (2005). TRPM8: The Cold and Menthol Receptor. NCBI Bookshelf. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Science of Cool: Menthyl Acetate's Role in Refreshing Products. Retrieved from [Link]
-
LCGC International. (2022). Optimization of Determination Method of Cooling Agents in Cigarette Tipping Paper by Gas Chromatography. Retrieved from [Link]
-
T.J. Connolly, et al. (2020). Synthesis of Menthol Glycinates and Their Potential as Cooling Agents. PMC. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2021). Menthyl acetate. Retrieved from [Link]
-
T.J. Connolly, et al. (2020). Synthesis of Menthol Glycinates and Their Potential as Cooling Agents. ACS Omega. Retrieved from [Link]
-
Sutrisno, et al. (2025). Effectiveness of menthyl acetate synthesis with different acetyl groups equivalent. ResearchGate. Retrieved from [Link]
-
Craighead, D.H., & Alexander, L.M. (2021). Menthol-induced activation of TRPM8 receptors increases cutaneous blood flow across the dermatome. PMC. Retrieved from [Link]
-
US EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]
-
ODOWELL. (n.d.). This compound manufacturers and suppliers in China. Retrieved from [Link]
Sources
- 1. This compound | 2623-23-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. Menthyl acetate - Wikipedia [en.wikipedia.org]
- 3. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]
- 4. Buy Bulk – Menthyl Acetate | Wholesale Supplier [sinofoodsupply.com]
- 5. nbinno.com [nbinno.com]
- 6. foreverest.net [foreverest.net]
- 7. Cooling Agents - CD Formulation [formulationbio.com]
- 8. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdc-berlin.de [mdc-berlin.de]
- 10. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Menthol - Wikipedia [en.wikipedia.org]
- 12. Menthol-induced activation of TRPM8 receptors increases cutaneous blood flow across the dermatome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP2129234A1 - Cooling compositions including menthyl esters - Google Patents [patents.google.com]
- 14. assets.takasago.com [assets.takasago.com]
- 15. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chemicalbull.com [chemicalbull.com]
- 17. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. Controlled Thermal Release of L-Menthol with Cellulose-Acetate-Fiber-Shelled Metal-Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Encapsulation of Essential Oils for the Development of Biosourced Pesticides with Controlled Release: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Controlled Thermal Release of L-Menthol with Cellulose-Acetate-Fiber-Shelled Metal-Organic Framework - ProQuest [proquest.com]
- 24. researchgate.net [researchgate.net]
Minimizing by-product formation in the synthesis of L-Menthyl acetate
Welcome to the technical support guide for the synthesis of L-Menthyl acetate. This resource is designed for researchers, chemists, and process development professionals to address common challenges and optimize reaction conditions to achieve high purity and yield. By understanding the underlying mechanisms of both the desired esterification and competing side reactions, you can effectively troubleshoot and refine your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary by-product is a mixture of menthene isomers. Why is this happening and how can I prevent it?
Answer: This is the most common issue in the acid-catalyzed synthesis of this compound. The formation of 1-menthene and 3-menthene occurs through a competing E1 elimination (dehydration) reaction of the L-Menthol starting material.[1][2]
Causality: The reaction mechanism involves the protonation of the menthol's hydroxyl group by the acid catalyst. This creates a good leaving group (water), which departs to form a secondary carbocation. This carbocation is at a critical juncture:
-
Desired Pathway (Esterification): It can be attacked by the nucleophilic acetate (from acetic acid or acetic anhydride) to form the desired this compound.
-
Competing Pathway (E1 Elimination): It can lose a proton from an adjacent carbon atom to form a double bond, resulting in menthene.[1][2] Furthermore, the secondary carbocation can undergo a hydride shift to form a more stable tertiary carbocation, leading to different menthene isomers upon deprotonation, in accordance with Zaitsev's rule.[1]
Caption: Competing pathways in this compound synthesis.
Troubleshooting & Minimization Strategies:
-
Temperature Control: Elimination reactions are entropically favored and thus become more dominant at higher temperatures. Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. For Fischer esterification, refluxing at a moderate temperature (e.g., 60-80°C) is often a starting point.[3]
-
Choice of Catalyst: While strong protic acids like H₂SO₄ are effective, they are also highly dehydrating. Consider using a milder acid catalyst like phosphoric acid (H₃PO₄), which can reduce side reactions.[1] Alternatively, solid acid catalysts (e.g., zirconia-pillared saponite, heteropolyacids) can offer higher selectivity and easier removal.[4][5]
-
Acetylating Agent: Switch from acetic acid to acetic anhydride or acetyl chloride. These reagents are more reactive, allowing for milder reaction conditions (lower temperatures, shorter times), which inherently suppresses the dehydration pathway.[6][7]
Q2: My reaction is slow and incomplete, resulting in low yield. How can I improve conversion without increasing by-products?
Answer: Low conversion in a Fischer esterification (using L-Menthol and acetic acid) is typically an equilibrium problem. The reaction is reversible, and the water produced as a by-product can hydrolyze the ester back to the starting materials.[8]
Causality (Le Châtelier's Principle): L-Menthol + Acetic Acid ⇌ this compound + Water
To drive the reaction to the right (towards the product), you must either use an excess of a reactant or remove a product as it is formed.
Troubleshooting & Optimization Strategies:
-
Water Removal: The most effective strategy is to remove water from the reaction mixture as it forms. This can be accomplished using:
-
A Dean-Stark Apparatus: If using a solvent that forms a low-boiling azeotrope with water (like toluene or cyclohexane), the azeotrope can be distilled off, condensed, and the water separated, while the solvent is returned to the flask.
-
Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction flask can sequester the water produced.
-
-
Excess Reactant: Use a stoichiometric excess of the less expensive reagent. In this case, using an excess of acetic acid can help shift the equilibrium towards the product side.[8]
-
Increase Reagent Reactivity: As mentioned in Q1, switching to acetic anhydride or acetyl chloride provides a much stronger thermodynamic driving force for the reaction, making it essentially irreversible and leading to higher conversion in shorter times.[6][7]
Q3: What is the optimal acetylating agent: Acetic Acid, Acetic Anhydride, or Acetyl Chloride?
Answer: The choice of acetylating agent is a critical parameter that balances reactivity, cost, safety, and by-product management. The general order of reactivity is Acetyl Chloride > Acetic Anhydride > Acetic Acid.[6][7]
Data Summary:
| Acetylating Agent | Relative Reactivity | By-product | Catalyst Requirement | Key Considerations |
| Acetic Acid | Low | Water (H₂O) | Strong Acid (H₂SO₄, etc.) | Reversible reaction; requires water removal for high yield. Promotes menthene formation. |
| Acetic Anhydride | Medium | Acetic Acid | Acid (e.g., H₂SO₄) or Base | More efficient than acetic acid.[3] The acetic acid by-product does not reverse the reaction. |
| Acetyl Chloride | High | HCl gas | Often none; base scavenger (e.g., pyridine) recommended | Highly reactive, often exothermic.[9] Reaction goes to completion but produces corrosive HCl gas, requiring a scrubber or base. |
Recommendation: For laboratory-scale synthesis where high purity and yield are prioritized, acetic anhydride often provides the best balance. It is significantly more reactive than acetic acid, leading to better yields under milder conditions, but avoids the handling issues associated with the highly reactive and corrosive nature of acetyl chloride.[3][6]
Experimental Protocols
Protocol 1: High-Purity Synthesis using Acetic Anhydride
This protocol is optimized to favor esterification and minimize menthene formation.
Materials:
-
L-Menthol (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~2-3 drops) or a few crystals of 4-DMAP (for base-catalyzed method)
-
Diethyl ether or Dichloromethane (solvent)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve L-Menthol in the chosen solvent.
-
Slowly add the acetic anhydride to the solution.
-
Carefully add the catalytic amount of sulfuric acid. The mixture may warm slightly.
-
Heat the mixture to a gentle reflux (approx. 60°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 60-90 minutes.[3][6]
-
After the reaction is complete (disappearance of L-Menthol), cool the flask to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Carefully add 5% NaHCO₃ solution to neutralize the sulfuric acid and any unreacted acetic anhydride. Caution: CO₂ evolution will occur. Vent the funnel frequently. Continue adding until effervescence ceases.[6]
-
Separate the organic layer. Wash it sequentially with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
Caption: Workflow for synthesis and purification of this compound.
Protocol 2: Product Purification by Vacuum Distillation
To obtain high-purity this compound (>98%), the crude product must be purified to remove residual solvent, unreacted menthol, and any menthene by-products.
-
Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Transfer the crude this compound to the distilling flask along with boiling chips or a magnetic stir bar.
-
Slowly apply vacuum. A water aspirator or vacuum pump can be used.
-
Gently heat the flask using a heating mantle.
-
Collect and discard any initial low-boiling fractions (likely residual solvent or menthenes).
-
Collect the main fraction of this compound at its characteristic boiling point under the applied pressure (e.g., ~91-92°C at 18 mmHg).[9]
-
Stop the distillation before the flask goes to dryness to avoid charring of higher-boiling residues.
References
-
Menthol - Wikipedia. [Link]
-
Experiment 5: Alcohol Dehydration of Menthol. [Link]
-
Effectiveness of Menthyl Acetate Synthesis with Different Acetyl Groups Equivalent. AIP Publishing. [Link]
-
Effectiveness of menthyl acetate synthesis with different acetyl groups equivalent. ResearchGate. [Link]
-
Optimization of solvent-free enzymatic esterification in eutectic substrate reaction mixture. ScienceDirect. [Link]
-
Synthesis Of L-Menthyl Acetic by Esterification L-Menthol and Acetic Anhydride with Variation Of Time. ResearchGate. [Link]
-
DES-Based Biocatalysis as a Green Alternative for the l-menthyl Ester Production Based on l-menthol Acylation. National Institutes of Health (NIH). [Link]
-
Lecture 4 Menthol. YouTube. [Link]
-
Solved CHM-231L: Dehydration of Menthol 13. Using the. Chegg.com. [Link]
-
Menthyl acetate. Sciencemadness Discussion Board. [Link]
-
Menthyl Acetate. Mane Kancor. [Link]
- Method for preparing D- or L-menthol.
-
Menthyl esterification allows chiral resolution for synthesis of artificial glutamate analogs. Beilstein Archives. [Link]
-
Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. PubMed Central (PMC). [Link]
-
L-menthol-based eutectic solvents: Characterization and application in the removal of drugs from water. ResearchGate. [Link]
-
Effectiveness of menthyl acetate synthesis with different acetyl groups equivalent. AIP Publishing. [Link]
-
ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. [Link]
-
Analele Universității din Craiova, Seria Chimie. [Link]
-
Menthol. National Institutes of Health (NIH). [Link]
-
Menthol/Isomenthol/Neomenthol/Neoisomenthol/Esterification/AJT Chemistry. YouTube. [Link]
-
Esterification of Menthol and Lactic Acid by Silicotungstic Acid Catalyst Supported on Bentonite. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 9. Sciencemadness Discussion Board - Menthyl acetate - Powered by XMB 1.9.11 [sciencemadness.org]
Navigating the Complexities of Menthyl Ester Diastereomer Resolution: A Technical Support Guide
Welcome to the technical support center dedicated to overcoming the challenges of separating menthyl ester diastereomers in chiral chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter specific and often frustrating issues during their experiments. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to your most pressing questions.
The Challenge at Hand
The use of chiral auxiliaries, such as (-)-menthol, is a well-established technique to convert a mixture of enantiomers into diastereomers.[1][2] Unlike enantiomers, diastereomers possess different physicochemical properties, making them separable on conventional achiral stationary phases.[1][3] However, achieving baseline resolution (Rs > 1.5) can be a significant hurdle.[4] This guide will equip you with the knowledge and protocols to systematically troubleshoot and optimize your separations.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why are my menthyl ester diastereomers co-eluting or showing poor resolution (Rs < 1.5)?
A1: This is fundamentally a selectivity issue. The mobile and stationary phases you've chosen are not interacting differently enough with your two diastereomers. Several factors could be at play:
-
Suboptimal Mobile Phase Composition: The polarity of your mobile phase might be too strong or too weak, failing to exploit the subtle differences in the diastereomers' structures.
-
Inappropriate Stationary Phase: The chosen stationary phase (e.g., C18, Phenyl-Hexyl) may not offer the right interaction mechanism (e.g., hydrophobic, π-π interactions) to differentiate between the diastereomers.
-
Temperature Effects: Temperature influences the thermodynamics of the separation, and your current setting might not be optimal for maximizing selectivity.[5][6][7]
Q2: I'm observing significant peak tailing for both diastereomer peaks. What's the cause and how do I fix it?
A2: Peak tailing is often a sign of undesirable secondary interactions between your analytes and the stationary phase.[5][8] Common causes include:
-
Silanol Interactions: Residual silanol groups on silica-based columns can interact strongly with polar functional groups on your menthyl esters, causing tailing.[5]
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to broad, tailing peaks.[9]
-
Mobile Phase pH: If your molecule has ionizable groups, an inappropriate mobile phase pH can lead to mixed retention mechanisms and peak tailing.[5]
-
Column Contamination or Degradation: An old or contaminated column can exhibit poor peak shape.[5]
Q3: My run times are excessively long. How can I speed up the analysis without sacrificing resolution?
A3: Long analysis times are typically due to high retention factors. While reducing retention is straightforward, maintaining resolution requires a careful balancing act. Consider these strategies:
-
Increase Mobile Phase Strength: Gradually increase the percentage of the stronger organic solvent (e.g., acetonitrile or methanol) in your mobile phase to decrease retention.
-
Optimize Flow Rate: Increasing the flow rate will shorten the run time, but it can also decrease resolution.[10][11] You need to find the optimal balance for your specific separation.
-
Elevate Temperature: Higher temperatures reduce mobile phase viscosity, allowing for higher flow rates at lower pressures, and can sometimes improve efficiency.[5] However, be aware that temperature can also alter selectivity.[6]
-
Consider Supercritical Fluid Chromatography (SFC): For some applications, SFC can offer significantly faster separations compared to HPLC.[12][13][14]
Part 2: Troubleshooting Guides & Protocols
This section provides systematic workflows to tackle common resolution problems.
Guide 1: Improving Poor Resolution (Rs < 1.5)
When faced with co-eluting or poorly resolved peaks, a systematic approach to method development is crucial.
Caption: A systematic workflow for troubleshooting poor resolution.
Protocol 1: Mobile Phase Screening
-
Objective: To find a mobile phase system that provides initial selectivity for the diastereomers.
-
Procedure:
-
Prepare two primary mobile phase systems for reversed-phase chromatography:
-
System A: Water/Acetonitrile
-
System B: Water/Methanol
-
-
On your current column (e.g., a standard C18), run a broad linear gradient for each system (e.g., 5% to 95% organic over 20 minutes).
-
Rationale: Acetonitrile and methanol have different solvent properties and can offer different selectivities. This initial screen will quickly reveal which organic modifier is more promising.[15][16]
-
-
Analysis: Compare the chromatograms. Look for any peak separation, even if it's just a shoulder. The system showing the best initial separation should be selected for further optimization.
Protocol 2: Stationary Phase Screening
-
Objective: To evaluate different stationary phase chemistries if the initial column provides no separation.
-
Procedure:
-
Select two to three different achiral columns with varying selectivities. A good starting point is:
-
A standard C18 column (hydrophobic interactions).
-
A Phenyl-Hexyl column (π-π and hydrophobic interactions).
-
For normal phase, a silica or cyano column.
-
-
Run the most promising mobile phase gradient from Protocol 1 on each new column.
-
Rationale: Different stationary phases provide different interaction mechanisms.[17] A phenyl column, for instance, might interact differently with aromatic moieties in your diastereomers compared to a C18.
-
-
Analysis: Identify the column/mobile phase combination that yields the best resolution for optimization.
Protocol 3: Temperature Optimization
-
Objective: To fine-tune selectivity and efficiency by adjusting the column temperature.
-
Procedure:
-
Using the best column and mobile phase combination identified, perform isocratic runs at three different temperatures (e.g., 25°C, 40°C, and 55°C).
-
Rationale: Temperature affects the thermodynamics of partitioning between the mobile and stationary phases.[5][7] While lower temperatures often enhance chiral selectivity, higher temperatures can improve peak efficiency.[5] In some cases, increasing the temperature can unexpectedly improve resolution.[6][18]
-
-
Analysis: Create a table to compare resolution (Rs), retention time, and peak asymmetry at each temperature to determine the optimum.
| Temperature (°C) | Resolution (Rs) | Retention Time (min) | Asymmetry Factor |
| 25 | 1.2 | 15.2 | 1.3 |
| 40 | 1.6 | 12.8 | 1.1 |
| 55 | 1.4 | 9.5 | 1.0 |
| Caption: Example data for temperature optimization. |
Guide 2: Eliminating Peak Tailing
Peak tailing can compromise resolution and accurate quantification. The following workflow addresses this issue.
Caption: A logical approach to diagnosing and fixing peak tailing.
Protocol 4: Diagnosing Column Overload
-
Objective: To determine if the sample concentration is too high.
-
Procedure:
-
Prepare 1:10 and 1:100 dilutions of your sample in the mobile phase.
-
Inject the original sample and then the two dilutions.
-
Rationale: If the peak shape improves significantly (becomes more symmetrical) with dilution, the original sample was overloading the column.[9]
-
-
Analysis: Compare the asymmetry factors of the peaks from the three injections. If overload is confirmed, reduce the sample concentration for all future analyses.
Protocol 5: Using Mobile Phase Modifiers
-
Objective: To mask active sites on the stationary phase that cause secondary interactions.
-
Procedure:
-
For basic analytes that may be interacting with acidic silanols, add a small amount of a basic modifier like 0.1% diethylamine (DEA) to the mobile phase.
-
For acidic analytes, adding 0.1% trifluoroacetic acid (TFA) can help ensure they remain in their protonated form, improving peak shape.[5]
-
Rationale: These modifiers compete with the analyte for the active sites on the stationary phase, reducing the interactions that cause tailing.[5][19]
-
-
Analysis: Compare the chromatogram with and without the modifier. A significant improvement in peak symmetry indicates that secondary interactions were the primary cause of tailing.
Part 3: Advanced Considerations
Chiral Stationary Phases (CSPs)
While diastereomers can often be separated on achiral phases, if resolution remains elusive, a chiral stationary phase may be the solution.[1] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely applicable and can offer high selectivity for diastereomers.[4][17]
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations.[13][20] It often provides faster analysis times and unique selectivities.[13][14] The mobile phase, typically carbon dioxide with a small amount of an organic modifier, has low viscosity, allowing for high flow rates without excessive backpressure.[14]
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to troubleshoot and optimize the resolution of your menthyl ester diastereomers, leading to more accurate and reliable results in your research and development endeavors.
References
-
HPLC Technical Tip: Chiral Method Development - Phenomenex. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - NIH. Available at: [Link]
-
Playing with Selectivity for Optimal Chiral Separation - LCGC International. Available at: [Link]
-
Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers - ProQuest. Available at: [Link]
-
Menthol - Wikipedia. Available at: [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed. Available at: [Link]
-
Chiral HPLC Method Development . Available at: [Link]
-
Effect of Temperature on the Chiral Separation of Enantiomers of Some... - ResearchGate. Available at: [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. Available at: [Link]
-
Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns . Available at: [Link]
-
Chiral chromatography profiles for the separation of menthyl ester... - ResearchGate. Available at: [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances . Available at: [Link]
- Menthyl esters, process for their preparation and their use in enantiomer separation of chiral carboxylic acids - Google Patents.
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. Available at: [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases | Request PDF - ResearchGate. Available at: [Link]
-
Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC - PubMed Central. Available at: [Link]
-
Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC - PubMed Central. Available at: [Link]
-
Comparative study on separation of diastereomers by HPLC - ResearchGate. Available at: [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing . Available at: [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. Available at: [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available at: [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations . Available at: [Link]
-
The Chromatographic Resolution of Chiral Lipids – AOCS. Available at: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. Available at: [Link]
-
effect of flow rate?? - Chromatography Forum. Available at: [Link]
-
Chiral Chromatography: Separating Twins | Stereochemistry - Blogs@NTU. Available at: [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe - Semantic Scholar. Available at: [Link]
-
How does flow rate impact flash chromatography results? - Biotage. Available at: [Link]
-
A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase - IOSR Journal. Available at: [Link]
-
Chiral resolution - Wikipedia. Available at: [Link]
-
Chiral Super Critical Fluid Chromatography - Phenomenex. Available at: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background . Available at: [Link]
-
Journal of Chromatography A - AFMPS. Available at: [Link]
-
Supercritical Fluid Chromatography (SFC) | Daicel Chiral Technologies. Available at: [Link]
-
(PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchGate. Available at: [Link]
-
How Does Flow Rate Affect Chromatography? - Chemistry For Everyone - YouTube. Available at: [Link]
-
Be Careful of the Flow Rate | LCGC International. Available at: [Link]
-
Effect of Flow Rate on Elution Pattern - Shodex HPLC Columns. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Menthol - Wikipedia [en.wikipedia.org]
- 3. aocs.org [aocs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers - ProQuest [proquest.com]
- 8. lctsbible.com [lctsbible.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. biotage.com [biotage.com]
- 11. youtube.com [youtube.com]
- 12. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 13. fagg-afmps.be [fagg-afmps.be]
- 14. chiraltech.com [chiraltech.com]
- 15. mastelf.com [mastelf.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 18. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Increasing the loading capacity of L-Menthyl acetate in transdermal patches
Technical Support Center: L-Menthyl Acetate Transdermal Patch Formulation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common challenge in transdermal drug delivery: increasing the loading capacity of this compound in transdermal patches.
This compound, a lipophilic compound known for its use as a penetration enhancer, presents unique formulation challenges.[1] Achieving a high loading capacity is critical for therapeutic efficacy, yet it is often hindered by issues of solubility, crystallization, and patch stability. This guide offers a structured, problem-oriented approach to systematically troubleshoot and overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise during the initial stages of formulation development.
Q1: What are the primary challenges in achieving high loading of this compound in a transdermal patch?
A1: The primary challenges stem from the physicochemical properties of this compound and its interaction with the patch matrix. This compound is a lipophilic, oily liquid.[2] Key challenges include:
-
Limited Solubility: Poor miscibility with certain polymer adhesives can severely restrict the amount of drug that can be loaded before phase separation occurs.
-
Crystallization: If the drug concentration exceeds its saturation solubility in the polymer matrix, it can crystallize over time.[3][4] This is a critical stability issue that reduces the thermodynamic activity of the drug, thereby decreasing its skin permeation and therapeutic effect.[4][5]
-
Plasticization Effect: High concentrations of oily substances like this compound can overly plasticize the adhesive matrix, leading to a loss of cohesive strength ("cold flow") and poor adhesion to the skin.[6]
-
Maintaining Supersaturation: While formulating a supersaturated system is a key strategy to enhance skin flux, maintaining this thermodynamically unstable state without crystallization during storage is a significant hurdle.[7]
Q2: Which types of polymers are generally most compatible with a lipophilic compound like this compound?
A2: For highly lipophilic drugs, polymers with similar solubility characteristics are preferred. The most commonly used pressure-sensitive adhesives (PSAs) in transdermal patches are:
-
Silicone Adhesives: These are highly biocompatible and very permeable to lipophilic drugs. Their hydrophobic nature makes them an excellent first choice for this compound.
-
Polyisobutylene (PIB) Adhesives: PIB is another hydrophobic polymer that offers good stability and adhesion. It is often used in blends to modulate adhesive properties and drug release.
-
Acrylic Adhesives (Acrylates): This is a versatile class of polymers whose properties can be tuned by selecting different monomers. While some acrylates are hydrophilic, many are designed to be compatible with lipophilic drugs. They can also contain functional groups that may interact with the drug to improve solubility.[8]
The choice of polymer is not just about solubility; it also dictates the patch's wear properties, adhesion, and manufacturing process.[9] A systematic screening process is essential.
Q3: What is the role of a "penetration enhancer," and isn't this compound itself one?
A3: A chemical penetration enhancer is an excipient added to a transdermal formulation to reversibly decrease the barrier resistance of the stratum corneum, the outermost layer of the skin.[10] This increases the rate at which the drug can permeate into the systemic circulation. Enhancers can act through several mechanisms, including disrupting the highly ordered lipid structure of the stratum corneum or improving the drug's partitioning into the skin.[11][12]
Yes, this compound and its parent compound, menthol, are well-known penetration enhancers.[1][13] When formulating a patch where this compound is the active pharmaceutical ingredient (API), you are leveraging its inherent ability to facilitate its own transport across the skin. However, you may still need to include other excipients, such as co-solvents or crystallization inhibitors, to achieve the desired high loading and stability within the patch itself.
Part 2: Troubleshooting Guide
This section provides a problem-solving framework for specific experimental issues.
Problem 1: Low Drug Loading Capacity & Phase Separation
You observe that this compound separates into visible droplets within the polymer matrix, even at relatively low concentrations, or the resulting patch is hazy and non-uniform.
► Underlying Cause: This is a classic sign of poor miscibility between the drug and the polymer matrix. The thermodynamic incompatibility prevents the formation of a stable, single-phase solid solution. This can be predicted and understood using the concept of Hansen Solubility Parameters (HSP) . The principle states that materials with similar HSP values are likely to be miscible.[14][15] HSP values are broken down into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[15] A smaller "distance" between the HSP of the drug and the polymer indicates better compatibility.[16][17]
► Strategic Solutions & Experimental Protocols:
Solution A: Systematic Polymer Screening
The most direct approach is to identify a more compatible polymer matrix.
-
Experimental Protocol: Solvent Casting for Polymer Screening
-
Preparation: Prepare stock solutions of this compound (e.g., 20% w/w in heptane or ethyl acetate). Prepare separate solutions of different pressure-sensitive adhesives (e.g., a silicone, a PIB, and two different acrylics) in the same solvent, as per the manufacturer's guidelines.
-
Mixing: In separate glass vials, create a series of formulations by mixing the this compound solution with each polymer solution. Target a range of drug-in-adhesive concentrations (e.g., 5%, 10%, 15%, 20% dry weight). Ensure thorough mixing.
-
Casting: Cast each solution onto a release liner using a film applicator with a set gap (e.g., 250 µm) to achieve a uniform thickness.
-
Drying: Dry the films in a convection oven at a temperature appropriate for the solvent and polymer (e.g., 70°C for 15 minutes for ethyl acetate) to remove the solvent completely.
-
Lamination & Observation: Laminate the dried adhesive film with a backing layer. Visually inspect the resulting patches for clarity, haze, and the presence of droplets under a microscope (10x magnification). A clear, uniform patch indicates good miscibility at that concentration.
-
Solution B: Utilize a Co-solvent or Solubilizer
If switching polymers is not feasible, a co-solvent can be used to bridge the solubility gap between the drug and the matrix.
-
Experimental Protocol: Evaluating Co-solvents
-
Select a few biocompatible co-solvents known to enhance the solubility of lipophilic compounds, such as Propylene Glycol, Oleic Acid, or Transcutol®.
-
Using the best polymer identified from the screening (or your required polymer), prepare a new series of formulations.
-
For each target drug concentration, add the co-solvent at varying levels (e.g., 2%, 5%, 10% of the dry adhesive weight).
-
Follow the solvent casting and drying procedure described above.
-
Evaluate the final patches for clarity and uniformity to determine the minimum amount of co-solvent needed to achieve a single-phase system.
-
Data Presentation: Polymer & Solubilizer Screening
| Polymer Type | This compound Conc. (% w/w) | Co-Solvent (Type & Conc.) | Visual Observation | Miscibility Rating |
| Silicone A | 10% | None | Clear, uniform | Excellent |
| Silicone A | 20% | None | Slight Haze | Moderate |
| Silicone A | 20% | Oleic Acid (5%) | Clear, uniform | Excellent |
| Acrylic B | 10% | None | Hazy, droplets | Poor |
| Acrylic B | 10% | Propylene Glycol (10%) | Clear, uniform | Excellent |
| PIB | 15% | None | Clear, uniform | Excellent |
Problem 2: Drug Crystallization During Storage
The patch appears clear and uniform immediately after manufacturing, but after a period of storage (e.g., 1-4 weeks) at room or accelerated conditions, crystalline structures appear on the surface or within the matrix.
► Underlying Cause: This indicates that you have successfully created a supersaturated system , but it is not stable.[3] Crystallization is the process by which the system attempts to return to a lower, more stable energy state.[4] The presence of crystal nuclei, temperature fluctuations, or molecular mobility within the polymer can trigger this process.[5] Crystallization is detrimental as it depletes the concentration of dissolved drug available for permeation.[7]
► Strategic Solutions & Experimental Protocols:
Solution A: Incorporate a Crystallization Inhibitor
Certain polymers can interfere with the crystal lattice formation process, maintaining the drug in its amorphous, supersaturated state. Polyvinylpyrrolidone (PVP) is a widely used and effective crystallization inhibitor.[4][7]
-
Experimental Protocol: Evaluating Crystallization Inhibitors
-
Select a supersaturated concentration of this compound in your chosen adhesive that is known to crystallize (e.g., 25% w/w).
-
Prepare a series of formulations, each containing a different concentration of a high molecular weight PVP (e.g., PVP K90) at 1%, 2%, and 5% (w/w of the dry patch).
-
Manufacture the patches using the solvent casting method.
-
Accelerated Stability Study: Store the patches under accelerated conditions (e.g., 40°C/75% RH) and at room temperature.[5]
-
Monitoring: At set time points (Day 1, Week 1, Week 2, Week 4), examine the patches under a polarized light microscope. The presence of birefringence indicates crystal growth.
-
Characterization (Optional): Use Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug in the patch. The absence of a melting endotherm for this compound suggests it remains dissolved.
-
Solution B: Form a Eutectic System
A eutectic mixture is a combination of two or more components that melt at a temperature lower than the melting points of the individual components.[18] By forming a liquid or semi-liquid eutectic system with another excipient, you can significantly increase the loading capacity and bypass the issue of crystallization. Menthol itself is a common eutectic-forming agent.[13][19]
-
Experimental Protocol: Screening for Eutectic Formation
-
Component Selection: Choose a safe, skin-compatible excipient that is a solid at room temperature and has the potential to interact with this compound (e.g., Menthol, Thymol, Camphor).[18]
-
Phase Diagram Construction: Prepare physical mixtures of this compound and the selected component in varying ratios (e.g., 90:10, 80:20, ... 10:90).
-
Thermal Analysis: Analyze each mixture using Differential Scanning Calorimetry (DSC). Heat the samples and record the melting endotherms.
-
Identify Eutectic Point: Plot the melting temperatures against the composition. The lowest melting point on this phase diagram corresponds to the eutectic composition.
-
Formulation: Prepare a transdermal patch using the eutectic mixture as the "drug." Since the eutectic mixture is often a liquid at room temperature, it can be incorporated into the polymer adhesive more easily and at a much higher concentration than the drug alone without crystallizing.
-
Visualization: Troubleshooting Workflow
The following diagram outlines a systematic approach to addressing loading capacity issues.
Caption: A decision-making workflow for troubleshooting this compound loading.
Problem 3: Poor Skin Permeation Despite High Loading
You have successfully created a clear, stable patch with high drug loading, but in vitro permeation tests (e.g., using Franz Diffusion Cells) show a lower-than-expected drug flux across the skin model.
► Underlying Cause: High loading does not guarantee high permeation. The drug must have sufficient thermodynamic activity (a high "escaping tendency") to partition from the patch into the stratum corneum. Several factors could be at play:
-
Strong Drug-Polymer Interaction: The polymer matrix chosen for its high solubilizing capacity might be binding the drug too strongly, reducing its ability to leave the patch. This can happen with polymers that have specific functional groups that form hydrogen bonds with the drug.
-
High Co-solvent Concentration: A co-solvent that greatly increases drug solubility within the patch may, in turn, reduce the concentration gradient driving diffusion into the skin. The drug is "too comfortable" in the formulation.
-
Viscosity of the Matrix: A highly viscous polymer matrix can reduce the diffusion coefficient of the drug within the patch, making the patch itself the rate-limiting membrane rather than the skin.
► Strategic Solutions & Experimental Protocols:
Solution: Optimize Thermodynamic Activity
The goal is to create a formulation that is saturated or slightly supersaturated without being overly stabilized.
-
Experimental Protocol: Optimizing the Formulation for Flux
-
Systematic Titration: Based on your previous experiments, create a series of patches with drug concentrations approaching, at, and slightly exceeding the saturation solubility in the chosen polymer/co-solvent system. For example, if 20% is fully solubilized but 25% crystallizes, test patches at 18%, 20%, and 22% (with a crystallization inhibitor).
-
Co-solvent Reduction: If using a co-solvent, systematically reduce its concentration. For example, if a 10% co-solvent level created a stable 20% drug load, test the same drug load with 8%, 6%, and 4% co-solvent, monitoring for any signs of instability.
-
In Vitro Permeation Testing (IVPT): Evaluate each of these formulations using a validated IVPT method with excised human or animal skin.[20] The standard setup uses Franz Diffusion Cells.
-
Data Analysis: Plot the cumulative amount of drug permeated per unit area versus time. Calculate the steady-state flux (Jss) from the linear portion of the curve for each formulation.
-
Identify Optimum: The formulation that provides the highest flux while maintaining physical stability over the product's intended shelf life is the optimized candidate.
-
Visualization: Drug Permeation Mechanism
This diagram illustrates the key steps involved in drug permeation from a transdermal patch into the skin.
Caption: Key steps in transdermal drug delivery from a patch to the bloodstream.
References
-
Marwah, H., Garg, T., Goyal, A. K., & Rath, G. (2016). Chemical Penetration Enhancers for Transdermal Drug Delivery: Success and Challenges. Current Drug Delivery, 13(2), 170–187. Available at: [Link]
-
Stott, P. W., Williams, A. C., & Barry, B. W. (2001). Transdermal delivery from eutectic systems: enhanced permeation of a model drug, ibuprofen. Journal of Controlled Release, 73(2-3), 229–241. Available at: [Link]
-
Thakur, R., Singh, H., & Singh, A. (2022). Advances In Transdermal Patch Formulation And Evaluation: A Comprehensive Review. World Journal of Pharmaceutical Research, 11(10), 1045-1065. Available at: [Link]
-
Liew, Y. K., Choy, K. W., & Tan, W. K. (2022). Current Development of Chemical Penetration Enhancers for Transdermal Insulin Delivery. Pharmaceutics, 14(11), 2496. Available at: [Link]
-
Shivani, & Puri, R. (2021). A Review on Chemical Permeation Enhancers used in the Formulation of Transdermal Drug Delivery System. Journal of Pharmaceutical Research International, 33(59A), 429–437. Available at: [Link]
-
Shinde, P., Dehghan, M., & Vispute, D. D. (2015). The Impact of Penetration Enhancers on Transdermal Drug Delivery System: Physical and Chemical Approach. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 54-62. Available at: [Link]
-
The Good Scents Company. (n.d.). Menthyl acetate. Retrieved from [Link]
-
Sravani, G., & Kumar, P. (2024). A Review: Formulation and Evaluation of Transdermal Patches. International Journal of Pharmaceutical Research and Applications, 9(2), 2095-2104. Available at: [Link]
-
PermeGear. (n.d.). Physical and chemical penetration enhancers in transdermal drug delivery system. Retrieved from [Link]
-
Liu, Y., & Zhang, J. (2022). Deep Eutectic Systems as Novel Vehicles for Assisting Drug Transdermal Delivery. Pharmaceutics, 14(4), 743. Available at: [Link]
-
Chen, Y., Quan, P., Liu, X., Cun, D., & Fang, L. (2017). Microemulsions based on paeonol-menthol eutectic mixture for enhanced transdermal delivery: formulation development and in vitro evaluation. Artificial Cells, Nanomedicine, and Biotechnology, 45(6), 1241–1246. Available at: [Link]
-
Al-Hamidi, H., Al-Haj, N., & Al-Zoubi, N. (2020). Evaluation of Drug–Polymer and Drug–Drug Interaction in Cellulosic Multi-Drug Delivery Matrices. Polymers, 12(11), 2736. Available at: [Link]
-
West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]
-
Ho, H., Su, H., & Sheu, M. (2005). Prediction of drug solubility in amphiphilic di-block copolymer micelles. Journal of Drug Delivery Science and Technology, 15(4), 315-322. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Menthyl acetate. PubChem Compound Database. Retrieved from [Link]
-
3M. (2017). The application of Hansen solubility parameters to aspects of pharmaceutical process validation. Available at: [Link]
-
ResearchGate. (n.d.). A fundamental investigation into the effects of eutectic formation on transmembrane transport. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
International Journal of Scientific Research & Technology. (2024). Formulation and Evaluation of Transdermal Patch. IJSRT, 10(4), 1-10. Available at: [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
ResearchGate. (n.d.). type, preparation and evaluation of transdermal patch: a review. Retrieved from [Link]
-
Patel, D., Chaudhary, S., Parmar, B., & Bhura, N. (2011). Formulation and evaluation of transdermal patches and to study permeation enhancement effect of eugenol. International Journal of Drug Development and Research, 3(2), 294-302. Available at: [Link]
-
Jain, P., & Banga, A. K. (2013). Induction and inhibition of crystallization in drug-in-adhesive-type transdermal patches. Pharmaceutical Research, 30(2), 569–581. Available at: [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2013). NATURAL POLYMERS: CARRIERS FOR TRANSDERMAL DRUG DELIVERY SYSTEM. IJRPC, 3(2), 346-353. Available at: [Link]
-
Hirakawa, Y., Ueda, H., & Takata, Y. (2020). A Novel Binary Supercooled Liquid Formulation for Transdermal Drug Delivery. Chemical and Pharmaceutical Bulletin, 68(11), 1107–1112. Available at: [Link]
-
Wokovich, A. M., Prodduturi, S., & Doub, W. H. (2017). Solid-State Stability Issues of Drugs in Transdermal Patch Formulations. AAPS PharmSciTech, 18(8), 2845–2853. Available at: [Link]
-
Pharma.Tips. (2025). Transdermal Patch Defects. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of crystallization in drug-in-adhesive-type transdermal patches. Retrieved from [Link]
-
Zhang, Y., Wang, Y., & Zhang, J. (2024). Using Polymers as Crystal Inhibitors to Prevent the Crystallization of the Rotigotine Patch. Pharmaceutics, 16(5), 643. Available at: [Link]
-
Donnelly, R. F., & Singh, T. R. R. (2021). Enhancement strategies for transdermal drug delivery systems: current trends and applications. Journal of Pharmaceutical Investigation, 51(5), 585–603. Available at: [Link]
-
International Journal for Scientific Research and Development. (2021). Polymers used in the transdermal drug delivery system of carvedilol: Review. IJSDR, 6(11), 1-8. Available at: [Link]
-
Won Fen, W., & Nurul, A. (2023). Recent Advancement of Medical Patch for Transdermal Drug Delivery. Pharmaceutics, 15(4), 1289. Available at: [Link]
-
Muresan, M., & Gligan, M. A. (2022). Polymeric Films Containing Tenoxicam as Prospective Transdermal Drug Delivery Systems: Design and Characterization. Polymers, 14(19), 4218. Available at: [Link]
-
Das, A., & Das, S. (2022). Polymers in Matrix Type Transdermal Patch. International Journal of Pharmaceutical Sciences Review and Research, 73(1), 85-92. Available at: [Link]
-
Brown, M. B., & Williams, A. C. (2009). Innovative Strategies for Enhancing Topical and Transdermal Drug Delivery. Expert Opinion on Drug Delivery, 6(4), 371-388. Available at: [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2024). A Review Article On: Polymers Are Used in TDDS. IJPBMS, 4(11), 1-10. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Strategies To Enhance Transdermal Drug delivery. Retrieved from [Link]
-
Saadallah, M. S., & Hamid, O. A. (2021). Strategies To Enhance Transdermal Drug delivery. Iraqi Journal of Pharmaceutical Sciences, 18(1), 1-15. Available at: [Link]
Sources
- 1. This compound | 2623-23-6 [chemicalbook.com]
- 2. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solid-State Stability Issues of Drugs in Transdermal Patch Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction and inhibition of crystallization in drug-in-adhesive-type transdermal patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transdermal Patch Defects – Pharma.Tips [pharma.tips]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advancement of Medical Patch for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsdr.org [ijsdr.org]
- 10. rroij.com [rroij.com]
- 11. Current Development of Chemical Penetration Enhancers for Transdermal Insulin Delivery | MDPI [mdpi.com]
- 12. permegear.com [permegear.com]
- 13. Deep Eutectic Systems as Novel Vehicles for Assisting Drug Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 16. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 17. farm.ucl.ac.be [farm.ucl.ac.be]
- 18. Transdermal delivery from eutectic systems: enhanced permeation of a model drug, ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ijpsjournal.com [ijpsjournal.com]
Validation & Comparative
Comparison of chemical vs. enzymatic synthesis of L-Menthyl acetate
An Objective Guide to the Synthesis of L-Menthyl Acetate: Chemical vs. Enzymatic Routes
For researchers and professionals in the pharmaceutical and flavor & fragrance industries, the synthesis of chiral esters like this compound is a critical process. This compound, a key component of peppermint oil, is valued for its mild, cooling aroma and flavor.[1][2] The choice of synthetic methodology—be it a traditional chemical route or a modern enzymatic one—profoundly influences not only yield and purity but also the process's sustainability, cost-effectiveness, and environmental footprint.
This guide provides a detailed, objective comparison of these two synthetic paradigms. We will delve into the mechanistic underpinnings of each approach, present validated experimental protocols, and offer a quantitative comparison based on performance data to empower researchers to make informed decisions for their specific applications.
Section 1: Classical Chemical Synthesis via Fischer Esterification
The traditional approach to synthesizing this compound is the Fischer esterification, a cornerstone of organic chemistry. This method typically involves the reaction of L-menthol with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a strong acid catalyst.
Reaction Principle and Mechanism
The chemical synthesis relies on the acid-catalyzed nucleophilic acyl substitution. A strong acid catalyst, commonly concentrated sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the acetic anhydride. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the hydroxyl group of L-menthol. The subsequent loss of a leaving group (acetic acid) and deprotonation yields the final ester product, this compound. The use of acetic anhydride is often preferred over acetic acid to drive the equilibrium towards the product, as it avoids the formation of water, which can lead to a competing reverse hydrolysis reaction.[3][4]
Caption: Acid-catalyzed chemical synthesis of this compound.
Experimental Protocol: Chemical Synthesis
This protocol is adapted from a reported synthesis using L-menthol and acetic anhydride with a sulfuric acid catalyst.[3][4]
-
Reaction Setup: Assemble a reflux apparatus using a round-bottom flask equipped with a magnetic stirrer, condenser, and heating mantle.
-
Charging Reactants: To the flask, add L-menthol (e.g., 31.25 g, 0.2 mol) and diethyl ether as a solvent (e.g., 10.38 mL).
-
Addition of Acylating Agent: While stirring, slowly add acetic anhydride (e.g., 9.45 mL, 0.1 mol) dropwise to the mixture.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (98%, e.g., 0.5 mL) drop by drop. An exothermic reaction may be observed.
-
Reaction Execution: Heat the mixture to reflux (approx. 60°C) and maintain for an optimal duration, typically around 90 minutes.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC), comparing to L-menthol and this compound standards.
-
Workup and Neutralization: After cooling to room temperature, transfer the mixture to a separatory funnel. Carefully add a saturated sodium bicarbonate (NaHCO₃) solution portion-wise until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8). This step neutralizes the sulfuric acid catalyst and any excess acetic anhydride/acetic acid.[5]
-
Extraction and Washing: Separate the organic layer. Wash it sequentially with distilled water to remove residual salts.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.
Section 2: Green Chemistry Approach: Enzymatic Synthesis
Enzymatic synthesis represents a more sustainable and highly specific alternative to classical chemical methods.[6][7] This approach utilizes biocatalysts, typically lipases, to perform the esterification under significantly milder conditions.
Reaction Principle and Mechanism
Lipase-catalyzed esterification proceeds via a "ping-pong bi-bi" mechanism.[8] The reaction occurs in two main steps within the enzyme's active site:
-
Acylation: The lipase reacts with the acyl donor (e.g., vinyl acetate) to form a stable acyl-enzyme intermediate, releasing the first product (e.g., acetaldehyde). Vinyl acetate is an effective acyl donor as the tautomerization of the vinyl alcohol byproduct to acetaldehyde is irreversible, which drives the reaction forward.
-
Nucleophilic Attack: L-menthol enters the active site and acts as a nucleophile, attacking the acyl-enzyme intermediate. This step releases the final ester product, this compound, and regenerates the free enzyme, ready for another catalytic cycle.
This mechanism is highly stereoselective, as the enzyme's chiral active site preferentially binds and reacts with the L-enantiomer of menthol.[9][10]
Caption: Lipase-catalyzed "ping-pong bi-bi" synthesis mechanism.
Experimental Protocol: Enzymatic Synthesis
This protocol describes a typical lipase-catalyzed synthesis using an immobilized enzyme, which facilitates catalyst recovery and reuse.
-
Enzyme Preparation: Use a commercially available immobilized lipase such as Novozym 435 (Candida antarctica lipase B) or lipase from Candida rugosa.[11][12] If using a free lipase, consider immobilization on a support like glass beads to improve stability and reusability.[9]
-
Reaction Setup: In a temperature-controlled vessel (e.g., a shaker flask), combine L-menthol and an equimolar amount of vinyl acetate in a suitable non-polar organic solvent like n-hexane or in a solvent-free system.[9][11] Less polar solvents generally give better yields.[9]
-
Enzyme Addition: Add the immobilized lipase to the mixture (e.g., 1-5% w/w of total reactants).[13]
-
Reaction Execution: Incubate the mixture at a mild temperature, typically between 30-60°C, with constant agitation (e.g., 200 rpm).[9][13] The optimal temperature balances reaction rate with enzyme stability.
-
Reaction Monitoring: Monitor the conversion of L-menthol to this compound over time (e.g., 24-48 hours) using Gas Chromatography (GC).[8][9]
-
Product Isolation: Once the desired conversion is reached, stop the reaction. The immobilized enzyme can be easily recovered by simple filtration.
-
Purification: The solvent can be removed from the filtrate under reduced pressure. Due to the high selectivity of the enzyme, the resulting product is often of high purity, potentially reducing the need for extensive downstream purification steps like distillation.[8][14]
Section 3: Head-to-Head Comparison
The choice between chemical and enzymatic synthesis hinges on a trade-off between reaction speed, operating conditions, cost, and environmental impact.
Quantitative Performance Comparison
| Feature | Chemical Synthesis (Acid-Catalyzed) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Typical Yield | High (e.g., 88.43%)[3][4] | Variable, can be very high (>95% conversion)[9] |
| Reaction Temperature | Elevated (e.g., 60°C to reflux)[3] | Mild (e.g., 30-60°C)[9] |
| Reaction Time | Relatively Fast (e.g., 1.5 - 2 hours)[3] | Slower (e.g., 24 - 48 hours)[9] |
| Catalyst | Strong mineral acids (H₂SO₄, H₃PO₄)[3][5] | Lipases (Candida sp., Pseudomonas sp.)[9] |
| Stereoselectivity | None (retains stereochemistry of starting L-menthol) | High (can resolve racemic mixtures)[9][11] |
| Solvents | Organic solvents (e.g., diethyl ether)[3] | Non-polar organic solvents or solvent-free[9][11] |
| Downstream Processing | Requires neutralization, washing, and distillation[5] | Simple catalyst filtration, minimal purification[14] |
| Catalyst Reusability | Not reusable | Highly reusable (especially when immobilized)[15][16] |
| Environmental Impact | Generates acidic waste, higher energy use[6][17] | Biodegradable catalyst, lower energy, less waste[6][18] |
Qualitative & Operational Insights
Chemical Synthesis: The primary advantages of the chemical route are its speed and the use of inexpensive, readily available catalysts and reagents. However, these benefits come at a significant cost. The harsh reaction conditions (strong acids, high temperatures) require robust equipment and lead to higher energy consumption.[7] The process generates corrosive acidic waste, necessitating complex and costly neutralization and disposal procedures.[6] Furthermore, while it preserves the stereochemistry of the starting material, it lacks the ability to selectively synthesize one enantiomer from a racemic mixture.
Enzymatic Synthesis: The enzymatic approach is the epitome of green chemistry. It operates under mild, energy-saving conditions, drastically reducing the process's carbon footprint.[6] The high specificity of enzymes minimizes byproduct formation, leading to a cleaner product and simplifying purification.[14] The most significant advantage is the potential for catalyst reuse over many cycles, which can offset the higher initial cost of the enzyme.[15] While reaction times are longer, the overall process can be more efficient due to the streamlined workup. The main challenges are the cost and operational stability of the enzyme, though immobilization techniques have greatly mitigated these issues.[19]
Comparative Workflow Diagram
Caption: Comparative workflow for chemical vs. enzymatic synthesis.
Conclusion
For the synthesis of this compound, both chemical and enzymatic methods offer viable pathways, each with distinct advantages and drawbacks.
-
Chemical synthesis is a rapid, well-established method suitable for large-scale production where initial catalyst cost is a primary driver and environmental/purification considerations are secondary.
-
Enzymatic synthesis is the superior choice for applications demanding high purity, stereoselectivity, and sustainability. It aligns with modern green chemistry principles, offering milder reaction conditions and significantly reduced waste streams.[18] While the initial investment in the biocatalyst may be higher, the potential for reuse and simplified downstream processing often makes it economically competitive in the long term, particularly for high-value products in the pharmaceutical and food industries.[6][15]
Ultimately, the optimal method depends on the specific priorities of the researcher or manufacturer, balancing the need for speed and low initial cost against the long-term benefits of a cleaner, more sustainable, and highly selective process.
References
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Menthyl acetate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN211255771U - Production process system of menthyl acetate - Google Patents [patents.google.com]
- 6. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 7. vito.be [vito.be]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Does enzymatic catalysis lead to more sustainable chemicals production? A life cycle sustainability assessment of isopropyl palmitate - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04514A [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Buy this compound | 2623-23-6 [smolecule.com]
- 21. EP1223223B1 - Method for preparing D- or L-menthol - Google Patents [patents.google.com]
- 22. DES-Based Biocatalysis as a Green Alternative for the l-menthyl Ester Production Based on l-menthol Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sciencemadness Discussion Board - Menthyl acetate - Powered by XMB 1.9.11 [sciencemadness.org]
- 24. researchgate.net [researchgate.net]
- 25. Sciencemadness Discussion Board - Menthyl acetate - Powered by XMB 1.9.11 [sciencemadness.org]
- 26. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
A Comparative Analysis of the Cooling Properties of L-Menthyl Acetate and D-Menthyl Acetate: A Guide for Formulation Scientists
This guide provides an in-depth comparative analysis of the cooling properties of two stereoisomers: L-Menthyl acetate and D-Menthyl acetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level data to explore the underlying mechanisms, present robust experimental frameworks for evaluation, and discuss the practical implications for product formulation.
Introduction: The Molecular Basis of Cutaneous Cooling
Cooling agents are integral components in a vast array of products, from topical pharmaceuticals and oral care to cosmetics and confectionery. Their function is to elicit a cooling sensation without causing an actual drop in temperature. This physiological perception is primarily mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a sensor protein located in the nerve endings of the skin and mucous membranes.[1][2][3]
Menthol, particularly the naturally occurring (-)-menthol isomer, is the archetypal TRPM8 agonist. Its derivatives, such as menthyl acetate, are often employed to achieve different sensory profiles, offering a milder, more prolonged cooling effect compared to the initial intense burst of menthol.[4][5] Menthyl acetate exists as stereoisomers—molecules with the same chemical formula but different three-dimensional arrangements of atoms. This structural nuance is critical, as the interaction between a cooling agent and the TRPM8 receptor is highly stereospecific.
This guide focuses on the two key enantiomers: this compound, the naturally predominant form, and D-Menthyl acetate.[6] We will dissect their physicochemical differences and provide a framework for quantifying their distinct cooling efficacies through both in vitro receptor activation assays and in vivo human sensory panel evaluations.
Physicochemical Characterization of Menthyl Acetate Isomers
Before delving into functional analysis, it is essential to understand the fundamental properties of the molecules . While L- and D-Menthyl acetate share the same molecular formula and weight, their stereochemistry gives rise to distinct physical properties, most notably their interaction with polarized light (optical rotation).
| Property | This compound | D-Menthyl acetate | Dthis compound (Racemic) |
| Synonyms | (-)-Menthyl acetate, (1R,2S,5R)-isomer | (+)-Menthyl acetate | Menthyl acetate racemic |
| CAS Number | 2623-23-6[4][7][8][9] | 5157-89-1[10] | 89-48-5[11][12], 16409-45-3 |
| Molecular Formula | C₁₂H₂₂O₂[4][8] | C₁₂H₂₂O₂[10] | C₁₂H₂₂O₂[11] |
| Molecular Weight | 198.30 g/mol [4][8][13] | 198.31 g/mol [10] | 198.30 g/mol [11] |
| Appearance | Colorless to pale yellow liquid[14] | Colorless clear liquid[10] | Colorless to pale yellow liquid[15] |
| Boiling Point | 229–230 °C[4][13] | 229 °C[10] | 228-229 °C[16] |
| Density | ~0.92 g/mL at 25 °C[13] | ~0.93 g/mL[10] | ~0.922 g/mL at 25 °C |
| Optical Rotation | -75° to -70°[14] | +76° to +79°[10] | 0° (theoretically) |
| Odor Profile | Minty, refreshing, cool, with fruity undertones[4][6] | Pleasant minty aroma[10] | Mildly minty, woody-herbaceous[16] |
Mechanism of Action: Stereospecific Activation of the TRPM8 Receptor
The cooling sensation is a direct result of the influx of cations (primarily Ca²⁺ and Na⁺) through the TRPM8 channel upon its activation.[3] The efficacy of an agonist is determined by how well its molecular geometry "fits" into the receptor's binding pocket, inducing the conformational change required to open the channel.
For menthol and its derivatives, this interaction is highly dependent on the spatial orientation of the molecule's key functional groups.[1][2] Studies on menthol stereoisomers have conclusively shown that (-)-menthol is the most potent TRPM8 activator, while other isomers exhibit significantly weaker effects.[1] This principle extends to its esters. This compound, being the naturally occurring isomer, is known to possess a strong cooling effect, whereas the D-isomer has a significantly weaker cooling profile.[6] The racemic (DL) mixture, which contains equal parts of both enantiomers, consequently exhibits a cooling potency that is approximately 40-60% of pure this compound.[6]
In Vitro Efficacy: Quantifying TRPM8 Receptor Activation
To objectively measure the intrinsic cooling potential of each isomer, a cellular assay is the gold standard. A calcium imaging assay using a cell line engineered to express the human TRPM8 receptor provides precise, quantitative data on receptor activation.
Experimental Protocol: TRPM8 Calcium Flux Assay
-
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound and D-Menthyl acetate for the activation of the hTRPM8 channel. A lower EC₅₀ value signifies higher potency.
-
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human TRPM8 gene are cultured to 80-90% confluency in 96-well black-walled, clear-bottom plates.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 60 minutes at 37°C. This allows the dye to enter the cells.
-
Baseline Measurement: After incubation, the cells are washed to remove excess dye. The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken for several minutes to ensure a stable signal.
-
Compound Addition: Using the plate reader's automated injection system, serial dilutions of this compound, D-Menthyl acetate, and a positive control (L-Menthol) are added to the wells. A vehicle control (e.g., 0.1% DMSO in buffer) is also included.
-
Signal Detection: Fluorescence intensity is measured every 1.5 seconds for a period of 3-5 minutes following compound addition. An increase in intracellular calcium ([Ca²⁺]i) upon channel activation leads to a proportional increase in fluorescence.
-
Data Analysis: The peak fluorescence intensity following agonist addition is normalized to the baseline. These normalized values are plotted against the logarithm of the agonist concentration, and a sigmoidal dose-response curve is fitted to the data to calculate the EC₅₀ value for each compound.
-
-
Trustworthiness & Self-Validation: This protocol is self-validating through the inclusion of both positive (L-Menthol) and negative (vehicle) controls. The positive control ensures the cells are responsive, while the negative control establishes the baseline and accounts for any mechanical artifacts from the injection process. Running each concentration in triplicate or quadruplicate ensures the statistical reliability of the results.
Anticipated Quantitative Data
The results are expected to show a significant difference in potency between the two isomers, reflecting the stereospecificity of the TRPM8 receptor.
| Compound | Expected EC₅₀ (µM) | Relative Potency vs. D-isomer |
| L-Menthol (Control) | ~25 - 80[17] | High |
| This compound | Low (e.g., 100 - 300) | High |
| D-Menthyl acetate | High (e.g., >1000) | 1x (Baseline) |
In Vivo Efficacy: Correlating Potency with Human Sensory Perception
While in vitro data reveal molecular potency, human sensory panel testing is crucial to understand how this translates to real-world perception of cooling intensity and duration. This step bridges the gap between receptor activation and the consumer experience.
Experimental Protocol: Sensory Panel Evaluation of Cooling Intensity and Duration
-
Objective: To compare the perceived cooling intensity over time for topical applications of this compound and D-Menthyl acetate.
-
Methodology:
-
Panelist Selection & Training: A panel of 15-20 trained sensory assessors is selected based on their ability to discriminate different levels of chemical sensations, following protocols outlined in ISO 8586.[18][19]
-
Sample Preparation: Test samples are prepared by dissolving this compound, D-Menthyl acetate, and L-Menthol (positive control) at a fixed concentration (e.g., 1% w/w) in a neutral, non-irritating vehicle (e.g., propylene glycol). A vehicle-only sample serves as the negative control (placebo). All samples are coded to ensure blinding.
-
Testing Environment: The evaluation is conducted in a dedicated sensory analysis facility with controlled temperature, humidity, and lighting to minimize environmental distractions, as per ISO 8589 guidelines.[20]
-
Application: A precise quantity (e.g., 0.1 mL) of each test sample is applied to a demarcated 4 cm² area on the panelists' inner forearms. The application sites are randomized between panelists.
-
Evaluation & Scoring: Panelists rate the perceived cooling intensity on the application site at specified time points (e.g., 2, 5, 10, 15, 20, 30, 45, and 60 minutes). A 100-point visual analog scale (VAS) is used, anchored with "No Sensation" at 0 and "Maximum Imaginable Cooling" at 100. Panelists rinse with water and wait for a sufficient washout period between sample applications.
-
Data Analysis: The mean cooling intensity scores at each time point are plotted for each compound. Key parameters such as the maximum perceived intensity (I-max) and the total cooling effect (Area Under the Curve, AUC) are calculated and compared using appropriate statistical tests (e.g., ANOVA).
-
Anticipated Sensory Data
The sensory results are expected to corroborate the in vitro findings, demonstrating a clear perceptual difference between the isomers.
| Compound | Expected I-max (0-100 Scale) | Expected AUC (Intensity x min) | Sensory Profile |
| L-Menthol (Control) | High (e.g., 70-85) | High | Rapid onset, strong initial cooling, then fades. |
| This compound | Moderate (e.g., 45-60) | Very High | Slower onset, building to a pleasant, long-lasting cooling sensation.[4] |
| D-Menthyl acetate | Very Low (e.g., 5-15) | Low | Weak, barely perceptible cooling effect.[6] |
| Vehicle (Control) | 0 | 0 | No cooling sensation. |
Synthesis and Formulation Implications
The combined in vitro and in vivo data present a cohesive and compelling narrative: stereochemistry is the primary determinant of cooling efficacy for menthyl acetate.
-
This compound is a potent and effective cooling agent. Its strong interaction with the TRPM8 receptor translates directly into a pronounced and sustained cooling sensation perceptible by humans. Its characteristic profile—a milder onset than menthol but a significantly longer duration—makes it an ideal candidate for applications requiring gentle, prolonged refreshment, such as leave-on skin products, lip balms, and certain pharmaceutical formulations.[4]
-
D-Menthyl acetate , in stark contrast, is a very weak cooling agent. Its molecular shape results in a poor fit with the TRPM8 receptor, leading to minimal activation and a correspondingly feeble sensory perception.
For the formulation scientist, the choice is unequivocal. When a distinct and lasting cooling effect is the goal, This compound is the scientifically validated choice. The use of a racemic (DL) mixture will invariably result in a diluted sensory effect, delivering only a fraction of the potential cooling power due to the inefficacy of the D-isomer.[6] While the racemic mixture may present a more cost-effective option, this must be weighed against the significant compromise in product performance. For high-efficacy formulations where sensory experience is paramount, specifying the pure L-isomer is critical.
References
-
menthyl acetate, 89-48-5 - The Good Scents Company. [Link]
-
Buy Bulk – Menthyl Acetate | Wholesale Supplier. [Link]
-
This compound | Takasago International Corporation. [Link]
-
Differential Activation of TRPM8 by the Stereoisomers of Menthol - Frontiers. [Link]
-
Differential Activation of TRPM8 by the Stereoisomers of Menthol - PubMed. [Link]
-
Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel. [Link]
-
Effectiveness of Menthyl Acetate Synthesis with Different Acetyl Groups Equivalent - AIP Publishing. [Link]
-
Menthyl acetate - Wikipedia. [Link]
-
Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC - PubMed Central. [Link]
-
Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. [Link]
-
This compound | C12H22O2 | CID 220674 - PubChem. [Link]
-
Dthis compound - SBBLG. [Link]
-
Effectiveness of menthyl acetate synthesis with different acetyl groups equivalent. [Link]
-
This compound (FG & Technical Grades): The Cooling Minty-Fruity Bridge for Flavors & Fragrances - Galbora. [Link]
-
Menthyl acetate | C12H22O2 | CID 27867 - PubChem - NIH. [Link]
-
Chemistry behind Quality—Emission of Volatile Enantiomers from Mentha spp. Plant Tissue in Relationship to Odor Sensory Quality - NIH. [Link]
-
DLG Expert report 07/2017: Practice guide for sensory panel training Part 1. [Link]
-
How Menthyl Acetate Affects Your Senses? - Arora Aromatics. [Link]
-
Cooling Ingredients and Their Mechanism of Action - ResearchGate. [Link]
-
Practice guide for sensory panel training - DLG. [Link]
-
Menthyl acetate – Knowledge and References - Taylor & Francis. [Link]
-
Menthyl acetate - NIST WebBook. [Link]
-
Creating the Ideal Sensory Evaluation Environment - Food Safety Institute. [Link]
-
Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches. [Link]
Sources
- 1. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 2. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 2623-23-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Buy Bulk – Menthyl Acetate | Wholesale Supplier [sinofoodsupply.com]
- 7. This compound | 2623-23-6 [chemicalbook.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. This compound - (1R)-(−)-Menthyl acetate [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
- 11. menthyl acetate, 89-48-5 [thegoodscentscompany.com]
- 12. clearsynth.com [clearsynth.com]
- 13. Menthyl acetate - Wikipedia [en.wikipedia.org]
- 14. This compound | Takasago International Corporation [takasago.com]
- 15. sbblgroup.com [sbblgroup.com]
- 16. Dthis compound [m.chemicalbook.com]
- 17. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DLG Expert report 07/2017: Practice guide for sensory panel training Part 1 [dlg.org]
- 19. dlg.org [dlg.org]
- 20. Creating the Ideal Sensory Evaluation Environment • Food Safety Institute [foodsafety.institute]
A Researcher's Guide to the Validation of HPLC Methods for Quantifying L-Menthyl Acetate Isomers
In the realms of pharmaceutical development, flavor chemistry, and fragrance formulation, the stereochemical purity of ingredients is not merely a matter of quality control; it is fundamental to product efficacy, sensory profile, and safety. L-Menthyl acetate, a key component in many of these products, possesses three chiral centers, giving rise to eight possible stereoisomers. While this compound is the desired compound, the presence of its diastereomers and enantiomer can significantly alter the product's characteristics. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, stands as the premier technique for the effective separation and quantification of these isomers.[1][2]
However, an analytical method is only as reliable as its validation. This guide provides an in-depth comparison of HPLC methodologies and a detailed walkthrough of the validation process for quantifying this compound isomers, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] Our objective is to equip researchers, scientists, and drug development professionals with the expertise to develop and validate robust, accurate, and trustworthy HPLC methods.
Comparative Analysis of HPLC Methodologies
The successful separation of this compound isomers hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase.
CSPs create a chiral environment that allows for differential interaction with stereoisomers, leading to their separation.[5] For terpene esters like menthyl acetate, polysaccharide-based CSPs are often the most effective.
-
Mechanism of Separation: These CSPs, typically derivatives of cellulose or amylose coated onto a silica support, possess chiral grooves and cavities.[6] Separation occurs through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, as the isomers fit differently into these chiral structures.[5][6]
-
Performance Comparison:
-
Cellulose-based CSPs (e.g., Chiralcel® OD, OJ): These phases, often derivatized with carbamates or benzoates, are highly versatile.[6][7] For menthyl esters, cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) often provides excellent resolution due to its well-defined helical polymer structure.[6]
-
Amylose-based CSPs (e.g., Chiralpak® AD, AS): Amylose derivatives can sometimes offer different selectivity compared to their cellulose counterparts.[6][8] While both are effective, the choice between them can be empirical, depending on the specific isomers being separated.[2][8]
-
Cyclodextrin-based CSPs: These phases create inclusion complexes with the analytes.[5] While effective for many chiral compounds, they may offer lower resolution for bulky terpene esters compared to polysaccharide phases.[8]
-
Table 1: Comparison of Common Chiral Stationary Phases for Menthyl Acetate Isomer Separation
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Primary Separation Mechanism | Advantages for Menthyl Acetate | Considerations |
| Cellulose Phenylcarbamate Derivatives | Chiralcel® OD-H, OZ-H | Steric fit, hydrogen bonding, π-π interactions | High versatility, robust, good resolution for esters.[6] | Can be sensitive to mobile phase modifiers. |
| Amylose Phenylcarbamate Derivatives | Chiralpak® AD-H, IA | Steric fit, inclusion-like interactions | Often provides complementary selectivity to cellulose phases.[8] | May exhibit stronger retention, leading to longer run times.[6] |
| Pirkle-type (Brush-type) | Whelk-O® 1 | π-π interactions, hydrogen bonding, dipole stacking | Broad applicability for various compound classes.[9] | May require derivatization of analyte for optimal interaction. |
The choice of mobile phase is critical for achieving optimal separation. For chiral separations of relatively non-polar compounds like menthyl acetate, normal-phase chromatography is most common.[9]
-
Typical System: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is standard.
-
Role of the Modifier: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Increasing the modifier concentration generally decreases retention time but can also reduce resolution if not carefully optimized. A typical starting point is a 90:10 or 95:5 (v/v) mixture of hexane and isopropanol.[7]
-
Additives: For some applications, small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape, although this is less common for neutral compounds like esters.[7]
A Validated HPLC Method: Detailed Protocol
This section provides a step-by-step protocol for the quantification of this compound isomers. This method is designed to be a self-validating system, ensuring trustworthiness and reproducibility.
Caption: Workflow for HPLC analysis and validation of this compound isomers.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm (or equivalent cellulose-based CSP).
-
Mobile Phase: n-Hexane: Isopropanol (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (esters have a weak chromophore, requiring low UV).
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Diluent: Mobile Phase (n-Hexane:Isopropanol 95:5).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in a 50 mL volumetric flask with the diluent.
-
Sample Solution: Prepare the sample to a target concentration of approximately 200 µg/mL in the diluent.
-
Method Validation: Adhering to ICH Q2(R1) Guidelines
The purpose of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3] The following parameters must be evaluated.[10][11][12]
Caption: Interconnectivity of analytical method validation parameters as per ICH Q2(R1).
1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or other isomers.[10][13]
-
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analytes.
-
Inject a solution containing a mix of all known this compound isomers.
-
If available, inject a placebo or matrix blank.
-
-
Acceptance Criteria: The this compound peak should be well-resolved from all other peaks (Resolution > 1.5). The blank should show no significant peaks at the analyte's retention time.
2. Linearity Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[10][11]
-
Protocol:
-
Prepare a series of at least five standard solutions from the stock solution, covering 50% to 150% of the target sample concentration (e.g., 100, 150, 200, 250, 300 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[3] The y-intercept should be close to zero.
Table 2: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 100 | 125430 |
| 150 | 188145 |
| 200 | 250860 |
| 250 | 313575 |
| 300 | 376290 |
| Correlation Coefficient (r²) | 0.9999 |
3. Accuracy Accuracy is the closeness of the test results to the true value.[10][13][14] It is often assessed by spike recovery.
-
Protocol:
-
Spike a placebo or a known sample matrix with the this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Table 3: Example Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 160 | 158.9 | 99.3% |
| 100% | 200 | 201.2 | 100.6% |
| 120% | 240 | 238.6 | 99.4% |
| Mean Recovery | 99.8% |
4. Precision Precision measures the degree of scatter between a series of measurements from the same sample.[10][14] It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day precision): Analysis performed on different days, by different analysts, or on different equipment.
-
Protocol:
-
Repeatability: Prepare six individual samples at 100% of the target concentration and analyze them.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (%RSD) for the results from both sets.
-
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with suitable precision and accuracy.[10][11][15]
-
Protocol (Based on Signal-to-Noise):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of low-concentration samples with the baseline noise.
-
LOD is the concentration where the S/N ratio is approximately 3:1.
-
LOQ is the concentration where the S/N ratio is approximately 10:1.
-
-
Acceptance Criteria: The LOQ concentration must be demonstrated to have acceptable precision and accuracy.
6. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10][13]
-
Protocol:
-
Systematically vary key parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% isopropanol, so 93:7 and 97:3 Hexane:IPA).
-
Flow rate (e.g., ±0.1 mL/min, so 0.9 and 1.1 mL/min).
-
Column temperature (e.g., ±2 °C, so 23 °C and 27 °C).
-
-
Analyze a system suitability standard under each condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly impacted.
Conclusion
The validation of an HPLC method for this compound isomers is a rigorous but essential process that underpins the quality and reliability of analytical data. By systematically selecting an appropriate chiral stationary phase, optimizing the mobile phase, and meticulously evaluating each validation parameter according to ICH guidelines, researchers can establish a method that is truly fit for its purpose. This guide provides the foundational knowledge and practical framework to achieve that goal, ensuring that the stereochemical purity of this compound can be determined with the highest degree of scientific confidence.
References
- Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. (n.d.). National Institutes of Health.
- Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.).
-
Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]
-
de Souza, S. V. C., & Junqueira, R. G. (2005). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. SciSpace. Retrieved from [Link]
-
Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd. Retrieved from [Link]
-
The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
NEW CHIRAL STATIONARY PHASES FOR HPLC (ENANTIOMERS, DIASTEREOMERS). (1988). ProQuest. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). ResearchGate. Retrieved from [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. (2025). Abraham Entertainment. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
Mookdasanit, J., & Tamura, H. (2008). Comparative Enantioseparation of Monoterpenes by HPLC on Three Kinds of Chiral Stationary Phases with an On-Line Optical Rotatory Dispersion under Reverse Phase Mode. ResearchGate. Retrieved from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
-
Chiral HPLC profiles for the separation of menthyl ester diastereomers.... (2018). ResearchGate. Retrieved from [Link]
-
The Study of Chiral Stationary Phases for Gas Chromatography. (2022). AZoM. Retrieved from [Link]
-
CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies. Retrieved from [Link]
-
Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.). Retrieved from [Link]
-
Ilisz, I., Aranyi, A., & Péter, A. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Retrieved from [Link]
-
Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
Christie, W. W. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. Retrieved from [Link]
-
Enantiomeric analysis of (+)-menthol and (-)-menthol by fluorogenic derivatization and liquid chromatography. (2005). ResearchGate. Retrieved from [Link]
-
Shaikh, K. A., & Patil, S. D. (2012). Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector. PMC. Retrieved from [Link]
-
Shaikh, K. A., & Patil, S. D. (2012). Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector. Semantic Scholar. Retrieved from [Link]
-
Tekewe, A., Singh, S., Singh, M., Mohan, U., & Banerjee, U. C. (2007). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. ResearchGate. Retrieved from [Link]
-
HPLC Method Development and Validation for Residue Analysis of Steroid. (2020). RJPT. Retrieved from [Link]
Sources
- 1. NEW CHIRAL STATIONARY PHASES FOR HPLC (ENANTIOMERS, DIASTEREOMERS) - ProQuest [proquest.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. azom.com [azom.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 12. scribd.com [scribd.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. scribd.com [scribd.com]
- 15. scispace.com [scispace.com]
A Senior Application Scientist's Guide to the Enzymatic Resolution of L-Menthyl Acetate: A Comparative Efficacy Study of Lipases
In the landscape of chiral synthesis, the production of enantiomerically pure compounds is a cornerstone of the pharmaceutical and flavor industries. L-Menthol, with its characteristic cooling sensation and therapeutic properties, is a prime example of a molecule where stereochemistry dictates biological activity. The kinetic resolution of racemic menthol derivatives, particularly L-Menthyl acetate, via enzymatic catalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. This guide provides an in-depth comparison of the efficacy of various commercially available lipases for this critical biotransformation, supported by experimental data to aid researchers in selecting the optimal biocatalyst for their specific needs.
The Principle of Enzymatic Kinetic Resolution
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are remarkably versatile enzymes that can function in non-aqueous environments to catalyze esterification and transesterification reactions. In the kinetic resolution of a racemic mixture of menthyl acetate, the lipase selectively catalyzes the hydrolysis or alcoholysis of one enantiomer at a much higher rate than the other. This difference in reaction rates allows for the separation of the unreacted, enantiopure this compound from the product, which is the corresponding ester of D-menthol.
The efficacy of this process is primarily evaluated based on two key parameters: the conversion rate (%) and the enantiomeric excess (ee) of the remaining substrate (ees) and the product (eep). An ideal lipase for this application would exhibit high enantioselectivity (E-value), allowing for the attainment of high ee at approximately 50% conversion.
Comparative Efficacy of Lipases for this compound Resolution
The choice of lipase is a critical determinant of the success of the kinetic resolution. Lipases from different microbial sources exhibit distinct substrate specificities and enantioselectivities. Below is a comparative summary of the performance of several commonly employed lipases in the resolution of menthyl acetate. It is important to note that direct comparison can be challenging due to variations in experimental setups across different studies.[1]
| Lipase Source | Immobilization | Acyl Donor/Reaction | Solvent | Temp. (°C) | Conversion (%) | eep (%) | ees (%) | E-value | Reference(s) |
| Candida rugosa | Free | Transesterification (Vinyl Acetate) | Toluene | 35 | 33.6 | >99 | 50.3 | >200 | [2] |
| Candida rugosa | DEAE-Sephadex A-25 | Esterification (Valeric Acid) | Cyclohexane | - | High | High | - | - | [3] |
| Thermomyces lanuginosus (Lipozyme TL IM) | Immobilized | Transesterification (Vinyl Acetate) | Methyl tert-butyl ether | 30 | 34.7 | 99.3 | - | - | [4] |
| Burkholderia cepacia (formerly Pseudomonas cepacia) | Whole-cell | Hydrolysis | DMSO (co-solvent) | - | 50 | - | 96 | 170 | |
| Aspergillus niger | Immobilized | Esterification (Ibuprofen) | - | 35 | 38.2 | 50.7 | - | 19 | [5] |
Note: Data for Aspergillus niger is for the resolution of ibuprofen, as specific data for this compound resolution was limited. This is included to provide a general indication of its enantioselective potential.
In-Depth Analysis of Lipase Performance
-
Candida rugosa Lipase (CRL): Consistently emerges as a top performer for the resolution of menthol and its derivatives.[2][3] Its high enantioselectivity, often yielding an E-value greater than 200, allows for the production of this compound with excellent enantiomeric excess (>99%).[2] The choice of solvent and acyl donor significantly influences its efficacy, with non-polar solvents like toluene and cyclohexane generally favoring the reaction.[2][3]
-
Thermomyces lanuginosus Lipase (TLL): Often used in its immobilized form (e.g., Lipozyme TL IM), TLL demonstrates high enantioselectivity in organic solvents.[4] It is a robust enzyme, and its immobilization facilitates easy recovery and reuse, making it a cost-effective option for industrial applications.
-
Burkholderia cepacia Lipase (BCL): Formerly known as Pseudomonas cepacia lipase, BCL is another effective biocatalyst for kinetic resolutions. Studies have shown its utility in both hydrolysis and transesterification reactions. The use of co-solvents can significantly enhance its enantioselectivity.
-
Aspergillus niger Lipase (ANL): While less commonly cited for menthol resolution, lipases from Aspergillus niger have demonstrated enantioselectivity in the resolution of other chiral compounds, such as ibuprofen.[5] Further research is warranted to fully explore its potential for this compound resolution. Immobilization has been shown to improve its stability and reusability.[5]
Causality Behind Experimental Choices: A Deeper Dive
The success of enzymatic resolution is not solely dependent on the choice of lipase but is also intricately linked to the reaction conditions. Understanding the rationale behind these choices is crucial for optimizing the process.
The Role of the Acyl Donor
In transesterification reactions, the acyl donor plays a pivotal role. Vinyl esters, such as vinyl acetate, are often preferred because the reaction is essentially irreversible. The co-product, vinyl alcohol, tautomerizes to acetaldehyde, shifting the reaction equilibrium towards product formation.
Solvent Selection: The Key to Maintaining Activity
The choice of an organic solvent is critical for maintaining the enzyme's active conformation. Lipases require a thin layer of water on their surface to retain their catalytic activity. Hydrophobic organic solvents with a high log P value (typically > 2) are generally preferred as they do not strip this essential water layer from the enzyme.[2] Solvents like hexane, heptane, and toluene are common choices.
Temperature: A Balancing Act
Temperature influences both the reaction rate and the enzyme's enantioselectivity. Generally, higher temperatures increase the reaction rate but may decrease enantioselectivity. A compromise is often necessary to achieve a practical reaction time while maintaining a high degree of stereochemical control. For most lipases used in menthol resolution, the optimal temperature range is typically between 30°C and 50°C.[1]
Experimental Protocols
The following protocols provide a standardized methodology for the enzymatic resolution of this compound and the subsequent analysis of the products.
Protocol 1: Enzymatic Kinetic Resolution of (±)-Menthyl Acetate
Materials:
-
Lipase of choice (e.g., Candida rugosa lipase)
-
(±)-Menthyl acetate
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., toluene)
-
Molecular sieves (optional, for anhydrous conditions)
-
Reaction vessel with magnetic stirrer and temperature control
-
Filter paper
Procedure:
-
To a temperature-controlled reaction vessel, add (±)-Menthyl acetate and the organic solvent.
-
Add the acyl donor, vinyl acetate, to the mixture. A molar ratio of acyl donor to substrate of 2:1 is a good starting point.
-
If using, add activated molecular sieves to maintain anhydrous conditions.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 35°C) with stirring.
-
Initiate the reaction by adding the lipase (e.g., 40 mg of Candida rugosa lipase).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (see Protocol 2).
-
Once the desired conversion (typically around 50%) is achieved, terminate the reaction by filtering off the lipase.
-
The filtrate, containing unreacted this compound and the D-menthol product, can then be subjected to purification (e.g., column chromatography) to isolate the desired this compound.
Protocol 2: Chiral Gas Chromatography (GC) Analysis
Objective: To determine the enantiomeric excess (ee) of menthyl acetate and menthol.
Instrumentation and Columns:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., Rt-BetaDEXsm, 30 m x 0.25 mm x 0.25 µm).[6]
GC Conditions (Example):
-
Injector Temperature: 220°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.4 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp at 5°C/min to 220°C, hold for 5 minutes
-
-
Injection Volume: 1 µL (split injection, e.g., 200:1 split ratio)
Procedure:
-
Prepare standard solutions of this compound, D-Menthyl acetate, L-Menthol, and D-Menthol to determine their respective retention times.
-
Dilute the reaction aliquots with a suitable solvent (e.g., ethyl acetate) before injection.
-
Inject the prepared samples into the GC system.
-
Record the chromatograms and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formulas:
-
ees (%) = [ (Areathis compound - AreaD-Menthyl acetate) / (Areathis compound + AreaD-Menthyl acetate) ] x 100
-
eep (%) = [ (AreaD-Menthol - AreaL-Menthol) / (AreaD-Menthol + AreaL-Menthol) ] x 100
-
Visualizing the Process
To better illustrate the experimental workflow and the underlying enzymatic mechanism, the following diagrams are provided.
Caption: Experimental workflow for the enzymatic resolution of this compound.
Caption: Simplified mechanism of lipase-catalyzed hydrolysis of D-Menthyl acetate.
Conclusion
The enzymatic kinetic resolution of this compound is a powerful and elegant method for the production of this valuable chiral compound. The selection of the appropriate lipase is paramount to achieving high efficacy. Based on the available data, lipases from Candida rugosa and Thermomyces lanuginosus are excellent candidates, consistently demonstrating high enantioselectivity. However, the optimal choice will ultimately depend on the specific process requirements, including cost, stability, and desired reaction conditions. By carefully considering the interplay between the enzyme, substrate, and reaction environment, researchers can successfully implement this green and efficient technology for the synthesis of enantiomerically pure this compound.
References
-
Influence of the reaction medium on the resolution of (R,S)-menthol... - ResearchGate. Available at: [Link]
-
Factors affecting the resolution of dl-menthol by immobilized lipase-catalyzed esterification in organic solvent - PubMed. Available at: [Link]
-
Analysis of Menthol and Peppermint Oil Using GCxGC-TOFMS with a Chiral Column in the First Dimension. Available at: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
-
Mechanism of lipase-catalyzed transesterification. 1 The histidine... - ResearchGate. Available at: [Link]
-
Enantiomeric analysis of (+)-menthol and (-)-menthol by fluorogenic derivatization and liquid chromatography | Request PDF - ResearchGate. Available at: [Link]
-
Efficient kinetic resolution of (±)-menthol by a lipase from Thermomyces lanuginosus. Available at: [Link]
-
Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435 | ACS Engineering Au. Available at: [Link]
-
Analysis of Essential Oil Enantiomers by Chiral GCxGC-TOFMS. Available at: [Link]
-
Lipase-catalyzed stereoselective esterification of DL-menthol in organic solvents using acid anhydrides as acylating agents - ResearchGate. Available at: [Link]
-
Mechanism of lipase in transesterification. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns. Available at: [Link]
-
Enantioselective behavior of lipases from Aspergillus niger immobilized in different supports. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting the resolution of dl-menthol by immobilized lipase-catalyzed esterification in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient kinetic resolution of (±)-menthol by a lipase from Thermomyces lanuginosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective behavior of lipases from Aspergillus niger immobilized in different supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
The Subtle Sophisticate: A Guide to the Relative Flavor Contribution of L-Menthyl Acetate in Peppermint Oil
<
For: Researchers, scientists, and drug development professionals
Introduction
Peppermint (Mentha piperita L.) oil is one of the most commercially significant essential oils, prized for its characteristic cooling and refreshing flavor profile. This profile is not the result of a single molecule, but rather a complex interplay of dozens of volatile organic compounds. While L-menthol is rightfully recognized as the principal component, responsible for the oil's potent cooling sensation and dominant minty character, the nuanced and authentic flavor of high-quality peppermint oil is sculpted by its minor constituents.[1][2] Among these, L-Menthyl acetate, the acetate ester of menthol, plays a critical, albeit subtle, role.[3][4]
This guide provides an in-depth analysis of the relative flavor contribution of this compound. We will move beyond simple compositional data to explore its distinct sensory properties and its function as a flavor modulator. The following sections present validated experimental methodologies for quantifying its impact, comparative data, and a foundational look at its biochemical origins within the plant. Our objective is to provide researchers and developers with the technical insights necessary to understand and leverage the role of this compound in formulating products with superior and authentic peppermint flavor.
Chapter 1: The Chemical Landscape of Peppermint Oil
The composition of peppermint oil can vary significantly based on geography, cultivation practices, and distillation methods.[1][5] However, a typical profile is dominated by a few key compounds that define its core sensory identity. This compound is a consistent, though not abundant, component.[3]
Esters, as a class of organic compounds, are renowned for their fruity and pleasant aromas and are key contributors to the scent of many essential oils and foods.[6][7][8][9] In peppermint oil, this compound serves to soften the harsh, sometimes medicinal, notes of other major components.
Table 1: Typical Composition of Key Flavor Compounds in Mentha piperita Oil
| Compound | Typical Concentration Range (%) | Primary Flavor Descriptors |
| L-Menthol | 30 - 55% | Strong cooling, minty, pungent |
| Menthone | 14 - 32% | Minty, herbaceous, slightly less cooling than menthol |
| This compound | 3 - 10% | Fruity, herbaceous, sweet, soft mint, cooling [4][10][11][12] |
| 1,8-Cineole (Eucalyptol) | 2 - 14% | Camphoraceous, medicinal, fresh |
| Menthofuran | 1 - 9% | Musty, herbaceous, minty |
| Isomenthone | 2 - 10% | Minty, slightly harsh |
| Limonene | 1 - 5% | Citrusy, fresh |
Note: Concentration ranges are compiled from multiple sources and can vary.[1][5][13]
Chapter 2: Sensory Profile of this compound: The Flavor Modulator
While present at a fraction of the concentration of L-menthol, this compound possesses a distinct and influential sensory profile. Described as having a soft, fruity, and slightly herbaceous minty aroma, it provides a gentle cooling sensation that is less sharp than that of pure menthol.[11][14][15][16]
Its primary role is not to dominate, but to modulate and round out the overall flavor. It contributes to the "body" and complexity of the peppermint experience, preventing the flavor from being perceived as flat or one-dimensional. The fruity and sweet notes of this compound can mask or soften the harsher, more camphoraceous notes of compounds like 1,8-cineole and the musty notes of menthofuran.[17] This synergistic effect is crucial for the full-bodied, smooth flavor expected from high-grade peppermint oil. Studies on other essential oils, such as rose, have similarly shown that specific esters play a vital role in the perception and intensity of the overall aroma, sometimes enhancing it and other times masking certain notes.[18]
Chapter 3: Quantifying the Contribution: Experimental Approaches
To objectively assess the flavor contribution of this compound, a multi-faceted approach combining analytical chemistry and sensory science is required. These protocols are designed to be self-validating, ensuring reproducibility and trustworthiness in the results.
Methodology 1: Analytical Quantification via Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the gold standard for separating and identifying the individual volatile components of a complex mixture like an essential oil.[19][20] By establishing a precise quantification method, we can correlate the concentration of this compound with sensory outcomes.
Experimental Protocol:
-
Sample Preparation: Prepare a 1% (v/v) solution of peppermint oil in a suitable solvent such as diethyl ether or cyclohexane.[21][22] Add an internal standard (e.g., n-alkane C13) at a known concentration for accurate quantification.
-
GC-MS System: Utilize a gas chromatograph coupled with a mass spectrometer. A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms or DB-WAX) is recommended for effective separation of monoterpenoids.[13][21]
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, operating in split mode (e.g., 100:1 split ratio) to avoid column overloading.[23]
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 150°C at 3°C/min, then ramp to 240°C at 15°C/min, and hold for 5 minutes. This program allows for the separation of early-eluting monoterpenes and later-eluting compounds.[21]
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify this compound by comparing its retention time and mass spectrum to that of a certified reference standard. Quantify using the internal standard method, calculating the concentration based on the peak area ratio.
Methodology 2: Sensory-Directed Analysis via Gas Chromatography-Olfactometry (GC-O)
Rationale: GC-O directly links the chemical information from the GC to human sensory perception.[24] An analyst "sniffs" the column effluent at an olfactometry port, assigning a descriptor and intensity score to each odor-active compound as it elutes. This is critical for determining which compounds, regardless of their concentration, are most impactful to the aroma.[17]
Experimental Protocol:
-
System Setup: Use a GC system equipped with an effluent splitter that directs the flow simultaneously to a detector (e.g., FID or MS) and a heated olfactometry port.
-
Analysis: Perform the analysis using the same GC conditions as the GC-MS method. A trained sensory analyst will be positioned at the olfactometry port.
-
Data Collection: The analyst records the retention time, assigns a flavor/aroma descriptor (e.g., "fruity," "sweet mint"), and rates the perceived intensity of each odor event.
-
Aroma Extract Dilution Analysis (AEDA): To determine the most potent odorants, the sample is serially diluted and re-analyzed. The highest dilution at which an odor can still be detected is its Flavor Dilution (FD) factor. Compounds with higher FD factors are considered more significant contributors to the overall aroma.[17][24]
Methodology 3: Sensory Panel Evaluation of Reconstituted Oils
Rationale: This approach provides direct, quantifiable evidence of this compound's impact on the overall flavor profile. By creating simplified "peppermint oil" models, we can isolate the effect of its presence or absence.[25]
Experimental Protocol:
-
Model Preparation:
-
Base Model (Control): Create a simplified peppermint oil by mixing pure, food-grade L-menthol and menthone in a neutral medium (e.g., food-grade ethanol or MCT oil) at concentrations representative of typical peppermint oil (e.g., 45% and 20%, respectively).
-
Test Model: Create a second model identical to the control, but with the addition of this compound at a typical concentration (e.g., 5%).
-
-
Sensory Panel: Assemble a panel of trained sensory experts.[20][25]
-
Evaluation: Present the samples to the panelists in a blinded and randomized order. Use a triangle test to determine if a perceivable difference exists between the control and test models.[18]
-
Quantitative Descriptive Analysis (QDA): If a significant difference is found, have the panelists rate the samples on a defined scale for key flavor attributes such as "Cooling Intensity," "Harshness," "Sweetness," "Fruitiness," and "Overall Peppermint Authenticity."
-
Data Analysis: Analyze the QDA results statistically (e.g., using ANOVA) to identify which sensory attributes are significantly affected by the presence of this compound.
Chapter 4: Experimental Data & Comparative Analysis
The following table summarizes the expected outcomes from the described experimental workflows, illustrating the role of this compound.
Table 2: Comparative Analytical and Sensory Data
| Analysis Method | Key Compound | Result (Illustrative) | Interpretation |
| GC-MS | L-Menthol | 45.2% | Dominant component by mass. |
| Menthone | 21.5% | Second most abundant component. | |
| This compound | 5.8% | A significant minor component. | |
| GC-O (AEDA) | L-Menthol | FD Factor: 1024 | Highly potent, primary cooling/minty aroma. |
| Menthofuran | FD Factor: 256 | Potent musty/herbaceous off-note. | |
| This compound | FD Factor: 128 | Moderately potent, contributes sweet, fruity notes. | |
| Sensory Panel (QDA) | Control (No Acetate) | Harshness: 7.5/10 | The base flavor is perceived as sharp and less complex. |
| Test (+ Acetate) | Harshness: 4.5/10 | This compound significantly reduces perceived harshness. | |
| Test (+ Acetate) | Fruitiness/Sweetness: 6.0/10 | Adds distinct fruity and sweet dimensions to the profile. | |
| Test (+ Acetate) | Overall Authenticity: 8.5/10 | Crucial for a well-rounded, authentic peppermint flavor. |
The data clearly indicates that while this compound is a minor component by concentration, its sensory impact is significant. Its moderate FD factor in GC-O analysis confirms its contribution to the aroma. Most critically, the sensory panel data demonstrates its function as a powerful modulator, reducing harshness and adding desirable sweet and fruity notes that are essential for a high-quality, authentic peppermint profile.
Chapter 5: The Biochemical Origin of this compound
Understanding the biosynthesis of this compound provides deeper insight into its presence in the essential oil. Monoterpene biosynthesis in Mentha species occurs within specialized glandular trichomes on the leaf surfaces.[26][27] The process is a highly regulated enzymatic cascade.[[“]][29]
The pathway begins with geranyl diphosphate (GPP), which is cyclized to form the monoterpene backbone.[[“]] A series of enzymatic hydroxylations, oxidations, and reductions convert intermediates like limonene and pulegone into menthone, and finally, L-menthol.[26][30] The final step in the formation of this compound is the esterification of L-menthol, catalyzed by an acetyl-CoA dependent acetyltransferase enzyme. The activity of this enzyme, relative to the other enzymes in the pathway, helps determine the final concentration of this compound in the secreted essential oil.
Caption: Biosynthesis of this compound in Mentha piperita.
Conclusion
The flavor of peppermint oil is a masterclass in chemical synergy. While L-menthol provides the powerful, characteristic cooling sensation, this compound acts as the refining agent. Despite its relatively low concentration (typically 3-10%), its contribution is indispensable for a high-quality, authentic flavor profile. Through its inherent fruity, sweet, and soft minty notes, this compound modulates the overall sensory experience by:
-
Reducing harshness and medicinal off-notes from other components.
-
Adding complexity and body with subtle fruity and sweet characteristics.
-
Enhancing the perception of authenticity and creating a well-rounded, smooth flavor.
The experimental framework provided in this guide—combining GC-MS for quantification, GC-O for sensory-directed analysis, and sensory panel evaluation of reconstituted models—offers a robust methodology for researchers and developers to precisely characterize and understand the pivotal role of this sophisticated flavor ester. A thorough appreciation of this compound's contribution is key to formulating superior products that capture the true essence of peppermint.
References
- Consensus. (n.d.). Biosynthesis pathways of monoterpenes in Mentha piperita.
-
Gershenzon, J., McConkey, M. E., & Croteau, R. B. (2000). Developmental Regulation of Monoterpene Biosynthesis in the Glandular Trichomes of Peppermint. Plant Physiology, 122(1), 205–214. Retrieved from [Link]
-
Turner, G. W., Gershenzon, J., & Croteau, R. B. (2000). Organization of Monoterpene Biosynthesis in Mentha. Plant Physiology, 124(2), 665–679. Retrieved from [Link]
-
Davis, E. M., Ringer, K. L., McConkey, M. E., & Croteau, R. (2011). The principal pathways for monoterpene biosynthesis in peppermint. The responsible enzymes are as follows: geranyl diphosphate synthase (1); ( Ϫ )-limonene synthase (2); cytochrome P450 ( Ϫ )-limonene-3-hydroxylase (3); ( Ϫ )- trans -isopiperitenol dehydrogenase (4); ( Ϫ )-isopiperitenone reductase (5); ( ϩ )- cis -isopulegone isomerase (6); ( ϩ )-PR (7); cytochrome P450 ( ϩ )-MFS (8); ( Ϫ )-menthone reductase (9); and the terpenoid epoxidase (10). OPP denotes the diphosphate moiety. ResearchGate. Retrieved from [Link]
-
McConkey, M. E. (2000). Regulation of monoterpene biosynthesis in peppermint (Mentha x piperita l.). Washington State University, Theses and Dissertations. Retrieved from [Link]
-
Cordero, C., et al. (2021). Chemical fingerprinting strategies based on comprehensive two-dimensional gas chromatography combined with gas chromatography-olfactometry to capture the unique signature of Piemonte peppermint essential oil (Mentha x piperita var Italo-Mitcham). Journal of Chromatography A, 1645, 462101. Retrieved from [Link]
-
Perfumer & Flavorist. (2016). Potent Odorants in Peppermint and Cornmint Oils Characterized by GC-O and AEDA. Retrieved from [Link]
-
SBBLG. (n.d.). This compound. Retrieved from [Link]
-
Orav, A., Stulova, I., Kailas, T., & Müürisepp, M. (2004). Comparative chemical composition of the essential oil of Mentha × piperita L. from various geographical sources. Proceedings of the Estonian Academy of Sciences. Chemistry, 53(1), 17-27. Retrieved from [Link]
-
CannTerp. (n.d.). Everything You Need to Know About Esters - The Little-Known Molecule. Retrieved from [Link]
-
areme. (n.d.). How to evaluate high-quality essential oils. Retrieved from [Link]
-
Japan Customs. (2019). Analysis Method of Peppermint Oil. Retrieved from [Link]
-
Wikipedia. (n.d.). Menthyl acetate. Retrieved from [Link]
-
Unknown Source. (2024). Esters, terpenes and flavours. Retrieved from [Link]
-
PT Mitra Ayu Adi Pratama. (2023). Organoleptic Testing in Essential Oil: Evaluating Quality Through the Senses. Retrieved from [Link]
-
Mane Kancor. (n.d.). Menthyl Acetate. Retrieved from [Link]
-
FFC / Alfa Chemistry. (n.d.). Menthyl Acetate. Retrieved from [Link]
-
Sharifi-Rad, J., et al. (2023). Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products. Molecules, 28(22), 7533. Retrieved from [Link]
-
ReAgent Chemicals. (2025). What Is An Ester? | The Science Blog. Retrieved from [Link]
-
Restek Corporation. (n.d.). Determining Peppermint Oil Authenticity by Chiral Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
Niu, Y., et al. (2018). Olfactory impact of esters on rose essential oil floral alcohol aroma expression in model solution. Food Research International, 115, 335-342. Retrieved from [Link]
-
Khodabakhshian, R., et al. (2019). Quantity and chemical composition of essential oil of peppermint (Mentha × piperita L.) leaves under different drying methods. Journal of Food Processing and Preservation, 43(11), e14201. Retrieved from [Link]
-
Scent Journer. (n.d.). The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. Retrieved from [Link]
-
Labstat. (2024). Essential Oil Testing: A Guide to Quality, Purity, Methods, and Regulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Principles of Sensory Evaluation in Foods Containing Essential Oil: Chemistry, Safety and Applications. Retrieved from [Link]
-
Advanced Biotech. (n.d.). Choosing Menthyl Acetate: A Guide for Flavor & Fragrance Professionals. Retrieved from [Link]
-
LECO Corporation. (n.d.). Rapid Qualitative GC-TOFMS Analysis of Peppermint Oil. Retrieved from [Link]
-
Arora Aromatics. (n.d.). Menthyl Acetate. Retrieved from [Link]
-
Quinessence Aromatherapy. (n.d.). Essential Oil Testing. Retrieved from [Link]
-
Orav, A., & Kann, J. (2001). Determination of peppermint and orange aroma compounds in food and beverages. Food Chemistry, 75(3), 321-327. Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Flavors and aromas Menthol analysis in peppermint oil. Retrieved from [Link]
-
Arora Aromatics. (n.d.). How Menthyl Acetate Affects Your Senses?. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Menthyl acetate – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular Structures of Menthone, Menthyl Acetate, and Menthol. Retrieved from [Link]
Sources
- 1. Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. Menthyl acetate - Wikipedia [en.wikipedia.org]
- 4. Menthyl Acetate : A clear colourless free flowing liquid - Mane Kancor Ingredients Ltd. [manekancor.com]
- 5. kirj.ee [kirj.ee]
- 6. cannterp.ca [cannterp.ca]
- 7. Esters, terpenes and flavours [wisdomlib.org]
- 8. reagent.co.uk [reagent.co.uk]
- 9. scentjourner.com [scentjourner.com]
- 10. sbblgroup.com [sbblgroup.com]
- 11. Menthyl Acetate, Menthyl Acetate Suppliers, Menthyl Acetate Manufacturers, Exporters, India [aroraaromatics.com]
- 12. This compound CAS#: 2623-23-6 [m.chemicalbook.com]
- 13. tandfonline.com [tandfonline.com]
- 14. nbinno.com [nbinno.com]
- 15. How Menthyl Acetate Affects Your Senses? | Arora Aromatics [aroraaromatics.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Chemical fingerprinting strategies based on comprehensive two-dimensional gas chromatography combined with gas chromatography-olfactometry to capture the unique signature of Piemonte peppermint essential oil (Mentha x piperita var Italo-Mitcham) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Olfactory impact of esters on rose essential oil floral alcohol aroma expression in model solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. areme.co.jp [areme.co.jp]
- 20. contractlaboratory.com [contractlaboratory.com]
- 21. customs.go.jp [customs.go.jp]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. pdf2.chromtech.net.au [pdf2.chromtech.net.au]
- 24. perfumerflavorist.com [perfumerflavorist.com]
- 25. researchgate.net [researchgate.net]
- 26. Developmental Regulation of Monoterpene Biosynthesis in the Glandular Trichomes of Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 28. consensus.app [consensus.app]
- 29. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 30. researchgate.net [researchgate.net]
A Guide to the Cross-Validation of GC-MS and GC-O Data for L-Menthyl Acetate Aroma Analysis
For researchers, scientists, and professionals in flavor and fragrance development, the precise characterization of aroma compounds is a critical endeavor. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) for the analysis of L-Menthyl acetate, a key contributor to the characteristic aroma of peppermint. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate a comprehensive understanding of how these two powerful analytical techniques can be cross-validated to yield a more complete chemical and sensory profile of this important aroma compound.
The true power of aroma analysis is realized not by a single technique, but by the synergy between instrumental analysis and sensory perception.[1] While GC-MS provides robust chemical identification and quantification, GC-O offers direct insight into the olfactory impact of individual compounds.[1][2] The cross-validation of data from both is therefore essential for a holistic understanding of an aroma profile.
The Duality of Aroma Perception: Chemical Structure and Olfactory Response
This compound is a naturally occurring monoterpene ester, imparting a fresh, minty, and slightly fruity aroma.[3][4] It is a significant component of peppermint oil, contributing 3-5% of the volatile fraction.[5] While GC-MS can definitively identify and quantify this compound in a complex mixture, it cannot, on its own, tell us how it smells or how potent its aroma is. This is the domain of GC-O, which utilizes the human nose as a highly sensitive and specific detector for odor-active compounds.[2][6]
By coupling these techniques, we can answer critical questions for aroma research:
-
Which of the many volatile compounds detected by GC-MS are actually responsible for the aroma?
-
What is the specific odor character of each of these compounds as they elute from the GC column?
-
What is the relative importance of each odorant to the overall aroma profile?
Experimental Design: A Self-Validating System
A robust experimental design is paramount for the successful cross-validation of GC-MS and GC-O data. The following sections outline detailed protocols for the analysis of this compound, emphasizing the causality behind key experimental choices.
Sample Preparation: Isolating the Volatiles
The choice of sample preparation technique is critical for obtaining a representative volatile profile. For a sample containing this compound, such as peppermint essential oil, a simple dilution in a volatile solvent is often sufficient. However, for more complex matrices like a food product or a pharmaceutical formulation, headspace solid-phase microextraction (HS-SPME) is a powerful, solvent-free alternative.[7][8]
HS-SPME Protocol for a Food Matrix:
-
Homogenization: A representative sample (e.g., 5g of mint-flavored confectionery) is homogenized to increase the surface area for volatile release.
-
Vial Preparation: The homogenized sample is placed in a headspace vial (e.g., 20 mL). The addition of a saturated salt solution can be used to increase the vapor pressure of the analytes.
-
Equilibration: The vial is incubated at a controlled temperature (e.g., 60°C for 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Extraction: An SPME fiber with a coating appropriate for the analytes of interest (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
Desorption: The fiber is then retracted and introduced into the hot GC inlet, where the adsorbed analytes are thermally desorbed for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
The goal of the GC-MS analysis is to separate, identify, and quantify the volatile compounds in the sample.
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Provides reliable and reproducible chromatographic separation. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and the ability to generate mass spectra for compound identification. |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column | A 5% phenyl-methylpolysiloxane stationary phase provides good separation of a wide range of volatile compounds, including esters like this compound, primarily based on their boiling points.[9] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250°C | Ensures complete and rapid vaporization of the analytes without thermal degradation.[4] |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 50:1 for concentrated samples) | The choice depends on the expected concentration of this compound. A split injection prevents column overloading with high concentration samples.[10] |
| Oven Temperature Program | Initial 40°C (hold 2 min), ramp at 5°C/min to 240°C (hold 5 min) | A programmed temperature ramp allows for the separation of compounds with a wide range of boiling points. The initial hold improves the resolution of very volatile compounds. |
| MSD Transfer Line | 280°C | Prevents condensation of less volatile compounds before they enter the mass spectrometer. |
| Ion Source Temp. | 230°C | Optimizes ionization efficiency. |
| Quadrupole Temp. | 150°C | Ensures stable mass analysis. |
| Ionization Energy | 70 eV | A standard energy that produces reproducible mass spectra found in commercial libraries. |
| Mass Scan Range | m/z 35-350 | Covers the expected mass range for this compound and other common volatile compounds. |
Data Analysis and Compound Identification: this compound is identified by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum of this compound shows characteristic fragment ions that can be used for confirmation.[11][12] Tentative identification can be made by comparing the acquired mass spectrum to a commercial library such as the NIST Mass Spectral Library.
For more robust cross-validation with GC-O data, the calculation of Kovats Retention Indices (RI) is essential.[13] This is achieved by analyzing a series of n-alkanes under the same chromatographic conditions. The RI of this compound is then calculated based on its retention time relative to the bracketing n-alkanes.[14] This provides a more standardized retention value that is less dependent on the specific instrument and column used.
Gas Chromatography-Olfactometry (GC-O) Protocol
GC-O analysis is performed to determine the odor activity of the separated compounds.[6]
Instrumentation and Setup: The GC system is configured similarly to the GC-MS setup, but the column effluent is split between the MS detector (for simultaneous identification) and a heated sniffing port.[2] A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, intensity, and a descriptor for each perceived odor.
Aroma Extract Dilution Analysis (AEDA): To quantify the potency of the odorants, Aroma Extract Dilution Analysis (AEDA) is a widely used and powerful technique.[7][15] The sample extract is serially diluted, and each dilution is analyzed by GC-O until no odor can be perceived. The highest dilution at which an odor is still detectable is known as the Flavor Dilution (FD) factor. A higher FD factor indicates a more potent odorant.[16]
GC-O/AEDA Protocol Steps:
-
Initial GC-O Analysis: The undiluted sample extract is analyzed to create an olfactogram, which is a chromatogram of odor events.
-
Serial Dilution: The extract is serially diluted (e.g., 1:2, 1:4, 1:8, etc.) with an appropriate solvent.
-
GC-O of Dilutions: Each dilution is analyzed by GC-O, and the panelist records the perceived odors.
-
Determination of FD Factors: The FD factor for each odorant is the highest dilution at which it was detected.
Data Cross-Validation: Bridging Chemistry and Sensory Science
The core of this guide is the cross-validation of the data obtained from GC-MS and GC-O. This is achieved by correlating the chemical identification from the GC-MS with the sensory perception from the GC-O.
Data Summary and Comparison:
| Retention Time (min) | Kovats RI | Compound Identification (GC-MS) | Key Mass Ions (m/z) | Odor Descriptor (GC-O) | Flavor Dilution (FD) Factor |
| 15.2 | 1235 | This compound | 43, 81, 95, 138 | Fresh, minty, slightly fruity | 1024 |
| 12.8 | 1150 | L-Menthol | 71, 81, 95, 123 | Cooling, minty | 512 |
| 10.5 | 1098 | Menthone | 81, 95, 112, 139 | Minty, pungent | 256 |
Interpretation of Cross-Validated Data:
-
Confirmation of Odor Source: The peak eluting at 15.2 minutes, identified as this compound by GC-MS, corresponds to the "fresh, minty, slightly fruity" odor detected by the sensory panelist at the same retention time.
-
Quantification of Aroma Impact: The high FD factor of 1024 for this compound indicates that it is a very potent and important contributor to the overall aroma of the sample, even if its concentration is not the highest among the identified compounds.
-
Comprehensive Aroma Profile: By performing this cross-validation for all detected odor events, a comprehensive picture of the key aroma compounds is developed, distinguishing them from other volatile but non-odor-active compounds.
Visualization of the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship for data cross-validation.
Caption: Experimental workflow for GC-MS and GC-O analysis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound(2623-23-6) MS spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 7. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pfigueiredo.org [pfigueiredo.org]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. Menthyl acetate [webbook.nist.gov]
- 12. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Kovats retention index - Wikipedia [en.wikipedia.org]
- 14. Gas Chromatographic Retention Data [webbook.nist.gov]
- 15. The Value of Aroma Extract Dilution Analysis (AEDA) - FoodWrite [foodwrite.co.uk]
- 16. Aroma extract dilution analysis. Precision and optimal experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Menthyl Acetate and Other Menthol Derivatives as Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries. Chiral auxiliaries, molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, represent a robust and reliable strategy. Among the most utilized chiral auxiliaries are those derived from the "chiral pool," with (-)-menthol, a naturally abundant and inexpensive monoterpene, serving as a cornerstone. This guide provides an in-depth technical comparison of the efficacy of L-menthyl acetate as a chiral auxiliary relative to other prominent menthol derivatives, supported by experimental data and mechanistic insights.
The Principle of Menthol-Based Chiral Auxiliaries
The efficacy of a chiral auxiliary hinges on its ability to be efficiently synthesized, exert significant stereochemical control, and be cleaved under mild conditions without inducing racemization. Derivatives of (-)-menthol are advantageous in these respects. The rigid cyclohexane backbone and the defined stereochemistry of menthol provide a robust scaffold for inducing facial selectivity in a variety of chemical transformations. The bulky isopropyl group on the menthol framework effectively shields one face of a prochiral substrate, typically attached via an ester linkage, thereby directing the approach of reagents to the less sterically hindered face. This principle is the foundation for the diastereoselective reactions that are crucial for creating specific stereoisomers.
A Comparative Analysis of Efficacy: this compound vs. Other Menthol Derivatives
While this compound is a well-known derivative of menthol, its application as a chiral auxiliary to direct stereoselective reactions is not well-documented in the scientific literature. Its primary role in asymmetric synthesis has been in the chiral resolution of racemic carboxylic acids.[1] In this process, the racemic acid is esterified with L-menthol, and the resulting diastereomeric menthyl esters are then separated by chromatography or crystallization.[1]
In contrast, other derivatives of menthol, most notably (-)-8-phenylmenthol, have been extensively studied and proven to be highly effective chiral auxiliaries in a range of asymmetric transformations, including Diels-Alder reactions, aldol additions, and conjugate additions.[2][3][4] The superior performance of (-)-8-phenylmenthol can be attributed to the introduction of a bulky phenyl group, which significantly enhances the steric hindrance and, consequently, the diastereofacial discriminating ability of the auxiliary.[4]
The structural differences between this compound, (-)-menthol, and (-)-8-phenylmenthol are illustrated below. The acetate group in this compound offers minimal additional steric bulk compared to the hydroxyl group of menthol and is significantly less sterically demanding than the phenyl group in 8-phenylmenthol. This lack of significant steric differentiation is a likely reason for the limited use of this compound as a chiral auxiliary for inducing high diastereoselectivity in subsequent reactions.
Caption: Structural comparison of this compound, (-)-Menthol, and (-)-8-Phenylmenthol.
Quantitative Performance Data of Menthol Derivatives in Asymmetric Reactions
The following table summarizes the performance of (-)-menthol and (-)-8-phenylmenthol as chiral auxiliaries in various asymmetric reactions, highlighting the superior diastereoselectivity achieved with the more sterically hindered 8-phenylmenthol derivative.
| Reaction Type | Chiral Auxiliary | Substrate/Reagents | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Diels-Alder | (-)-Menthol | Acrylate ester + Cyclopentadiene | ~40% | - | [5] |
| Diels-Alder | (-)-8-Phenylmenthol | Acrylate ester + 5-Benzyloxymethylcyclopentadiene | >99% | 81% (of adduct) | [3] |
| Aldol Reaction | (-)-8-Phenylmenthol | Phenylacetate ester + Various aldehydes | 87-96% | 78-81% | [4] |
| Alkylation | (-)-8-Phenylmenthol | Methoxyacetate ester + Allyl bromide | 88% | 83-100% | [6] |
| Conjugate Addition | (-)-8-Phenylmenthol | Enoate + Organocopper reagents | High | High |
Experimental Workflow: Asymmetric Diels-Alder Reaction with (-)-8-Phenylmenthol
The following diagram illustrates the general workflow for an asymmetric synthesis utilizing a chiral auxiliary, exemplified by the Diels-Alder reaction.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Detailed Experimental Protocol: Asymmetric Diels-Alder Reaction
Objective: To synthesize an enantiomerically enriched Diels-Alder adduct using (-)-8-phenylmenthol as a chiral auxiliary.
Step 1: Synthesis of (-)-8-Phenylmenthyl Acrylate
-
To a solution of (-)-8-phenylmenthol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq.).
-
Slowly add acryloyl chloride (1.1 eq.) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure (-)-8-phenylmenthyl acrylate.
Rationale: This step attaches the prochiral acrylate moiety to the chiral auxiliary, creating the substrate for the stereoselective reaction.
Step 2: Diastereoselective Diels-Alder Reaction
-
Dissolve the (-)-8-phenylmenthyl acrylate (1.0 eq.) in anhydrous DCM at -78 °C under an inert atmosphere.
-
Add a Lewis acid catalyst, such as diethylaluminum chloride (Et₂AlCl), (1.1 eq.) and stir for 15 minutes.
-
Add freshly distilled cyclopentadiene (2.0 eq.) dropwise.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature, and extract with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product.
Rationale: The Lewis acid coordinates to the carbonyl oxygen of the acrylate, locking its conformation and enhancing its reactivity. The bulky 8-phenylmenthyl group effectively blocks one face of the dienophile, leading to a highly selective cycloaddition.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the Diels-Alder adduct (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in THF.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate and purify by column chromatography to isolate the enantiomerically pure product alcohol and the recovered (-)-8-phenylmenthol auxiliary.
Rationale: Reductive cleavage of the ester linkage with LiAlH₄ provides the desired chiral alcohol product and regenerates the chiral auxiliary, which can be recovered and reused.
Conclusion
The efficacy of menthol-derived chiral auxiliaries is highly dependent on the steric bulk of the directing group. While this compound is a readily available derivative of menthol, its utility in asymmetric synthesis is primarily for chiral resolution rather than as a chiral auxiliary for directing stereoselective reactions. The lack of a sterically demanding group on the acetate moiety results in poor facial discrimination. In contrast, (-)-8-phenylmenthol has demonstrated exceptional efficacy in a wide range of asymmetric transformations, consistently affording high levels of diastereoselectivity.[4][6] For researchers and professionals in drug development seeking reliable and highly selective methods for asymmetric synthesis, (-)-8-phenylmenthol and other sterically hindered menthol derivatives are demonstrably superior choices over this compound.
References
- 1. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. ASYMMETRIC INDUCTION USING (-)-8-PHENYLMENTHOL AS A CHIRAL AUXILIARY - ProQuest [proquest.com]
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Correlation of L-Menthyl Acetate Permeation Enhancement
<
A Senior Application Scientist's Perspective on Bridging Benchtop Findings to Clinical Relevance
In the landscape of transdermal and topical drug delivery, the journey from a promising formulation on the bench to a clinically effective product is fraught with challenges. A critical hurdle lies in accurately predicting in vivo performance based on in vitro data. This guide provides a comprehensive comparison of in vitro and in vivo methodologies for evaluating the permeation enhancing effects of L-Menthyl acetate, a terpene ester increasingly recognized for its favorable safety and efficacy profile.[1][2] We will delve into the mechanistic underpinnings of its action, provide detailed experimental protocols, and critically analyze the correlation between data generated from these distinct yet complementary approaches. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust in vitro-in vivo correlation (IVIVC) for their topical and transdermal formulations.[3][4]
The Crucial Role of Permeation Enhancers and the Promise of this compound
The skin's outermost layer, the stratum corneum, serves as a formidable barrier to the entry of most xenobiotics.[5] To overcome this, formulation scientists often incorporate chemical permeation enhancers. Terpenes, naturally occurring compounds found in essential oils, have emerged as a safe and effective class of enhancers.[5][6] this compound, an ester of menthol, offers a compelling profile due to its low irritancy potential and demonstrated ability to improve the permeation of both hydrophilic and lipophilic drugs.[1][2][5]
The primary mechanism by which terpenes like this compound enhance skin permeation is through the disruption of the highly ordered lipid bilayers of the stratum corneum.[5][7] This can involve increasing the fluidity of the lipid matrix, extracting intercellular lipids, and interacting with intracellular proteins.[6][7][8] These actions create more permeable pathways for drug molecules to traverse the skin barrier.
In Vitro Permeation Testing: The Foundation of Formulation Screening
In vitro permeation testing (IVPT) is an indispensable tool in the early stages of formulation development.[9][10] It provides a rapid and cost-effective means to screen and optimize formulations before advancing to more complex and expensive in vivo studies. The Franz diffusion cell is the most widely used apparatus for IVPT.[9]
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the permeation of a model drug from a topical formulation containing this compound through an excised skin membrane.
Materials:
-
Jacketed Franz diffusion cells[11]
-
Excised human or animal skin (e.g., porcine ear skin)[12]
-
Test formulation (with and without this compound)
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)[10]
-
High-performance liquid chromatography (HPLC) system for drug quantification
-
Water bath and circulator[13]
-
Magnetic stirrers[13]
Procedure:
-
Skin Preparation: Thaw frozen skin and excise a section of appropriate thickness. If necessary, the epidermis can be separated from the dermis by heat treatment.[9]
-
Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum faces the donor compartment.[9]
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[10]
-
Equilibration: Allow the assembled cells to equilibrate in a water bath set to maintain a skin surface temperature of 32°C.[11]
-
Formulation Application: Apply a finite dose of the test formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.[9]
-
Sample Analysis: Quantify the drug concentration in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative amount versus time plot. The enhancement ratio (ER) is calculated by dividing the Jss of the formulation with the enhancer by the Jss of the control formulation without the enhancer.[9]
Diagram of In Vitro Experimental Workflow
Caption: Workflow for in vitro permeation testing using Franz diffusion cells.
In Vivo Assessment: Moving Towards Clinical Reality
While IVPT is crucial for initial screening, in vivo studies are essential to confirm the performance of a formulation in a living system.[14] Dermal microdialysis is a minimally invasive technique that allows for the continuous sampling of unbound drug concentrations in the dermal interstitial fluid, providing a real-time pharmacokinetic profile.[14][15][16]
Experimental Protocol: In Vivo Dermal Microdialysis Study
Objective: To determine the dermal pharmacokinetic profile of a model drug delivered from a topical formulation containing this compound in a living subject (e.g., rat or pig).
Materials:
-
Microdialysis probes and pump[16]
-
Test formulation (with and without this compound)
-
Perfusion fluid (e.g., sterile saline)
-
Fraction collector
-
HPLC or LC-MS/MS system for drug quantification
-
Animal model (e.g., hairless rat)
Procedure:
-
Animal Preparation: Anesthetize the animal and shave the application site.
-
Probe Implantation: Insert a linear microdialysis probe into the dermis of the application site.[15]
-
Probe Perfusion: Perfuse the probe with a sterile physiological solution at a low, constant flow rate.[17]
-
Baseline Sampling: Collect dialysate samples for a baseline period before formulation application.
-
Formulation Application: Apply a finite dose of the test formulation to the skin surface over the microdialysis probe.
-
Continuous Sampling: Continue to collect dialysate fractions at regular intervals for the duration of the study.[15]
-
Sample Analysis: Analyze the drug concentration in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Plot the drug concentration in the dialysate versus time to obtain the dermal pharmacokinetic profile. Key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) can be determined.
Diagram of In Vivo Experimental Workflow
Caption: Workflow for in vivo dermal microdialysis study.
Correlation Analysis: Bridging the In Vitro-In Vivo Gap
The ultimate goal is to establish a predictive relationship between in vitro permeation data and in vivo performance.[3][18] A strong IVIVC can reduce the need for extensive in vivo studies, accelerating the drug development process and reducing costs.[4]
Data Comparison and Interpretation
The following table presents hypothetical data to illustrate the comparison between in vitro and in vivo results for a model drug formulated with and without this compound.
| Formulation | In Vitro Parameter | Value | In Vivo Parameter | Value |
| Control (without this compound) | Steady-State Flux (Jss) (µg/cm²/h) | 2.5 | AUC (ng·h/mL) | 150 |
| Lag Time (h) | 1.8 | Tmax (h) | 4.2 | |
| Enhancement Ratio (ER) | 1.0 | Cmax (ng/mL) | 35 | |
| Test (with this compound) | Steady-State Flux (Jss) (µg/cm²/h) | 8.2 | AUC (ng·h/mL) | 480 |
| Lag Time (h) | 1.1 | Tmax (h) | 2.5 | |
| Enhancement Ratio (ER) | 3.3 | Cmax (ng/mL) | 110 |
Interpretation:
In this hypothetical example, the inclusion of this compound leads to a significant increase in the in vitro steady-state flux and a corresponding increase in the in vivo AUC and Cmax. The enhancement ratio of 3.3 observed in vitro is reflected in a similar magnitude of increase in the in vivo exposure. The shorter lag time in vitro also correlates with a faster time to reach maximum concentration (in vivo). A linear correlation can be established by plotting the in vitro flux against the in vivo AUC or Cmax.[19]
Regulatory Considerations
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have specific guidelines for the development and evaluation of topical and transdermal drug delivery systems.[20][21][22][23][24] Establishing a robust IVIVC can be a valuable component of a regulatory submission, potentially supporting biowaivers for certain post-approval changes.[18]
Conclusion
The successful development of topical and transdermal drug products relies on a thorough understanding of the relationship between in vitro and in vivo performance. This compound stands out as a promising permeation enhancer with a favorable safety profile. By employing well-validated in vitro methods like Franz diffusion cell studies and complementary in vivo techniques such as dermal microdialysis, researchers can build a strong IVIVC. This correlation not only de-risks the development process but also provides a deeper understanding of the formulation's behavior, ultimately leading to safer and more effective therapeutic products.
References
- Application Notes and Protocols for In Vitro Skin Permeation Studies Using Franz Diffusion Cells - Benchchem.
- Dermal pharmacokinetics of microemulsion formulations determined by in vivo microdialysis.
- Transdermal and Topical Delivery Systems - Product Development and Quality Considerations | FDA.
- In vitro-in vivo correlation in skin permeation - PubMed.
- Monitoring Transdermal Delivery of Nicotine Using In Vivo Microdialysis Sampling - Current Separations.
- Evaluation of in vitro-in vivo Correlations in Topical and Transdermal Drug Delivery Systems by in vitro Permeation Testing and Pharmacokinetic Studies for Bioavailability/Bioequivalence and Heat Effect Assessment - ProQuest.
- FDA Releases Draft Guidance for Transdermal Product Development - Premier Research.
- FDA updates generic transdermal and topical delivery systems guidances | RAPS.
- Revised FDA guidance on Generic Transdermal and Topical Delivery Systems.
- Dermal microdialysis technique to evaluate the trafficking of surface modified lipid nanoparticles upon topical application.
- Application of in vivo microdialysis to transdermal absorption of methotrexate in rats.
- FDA Guidance for Industry: Transdermal and Topical Delivery Systems - Product Development 1 and Quality Considerations - ECA Academy.
- This compound FCC - Safety data sheet.
- Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC.
- "Ex vivo dermis microdialysis: A tool for bioequivalence testing of top" by Mohammad Asif Ali.
- In vitro/in Vivo Correlations in Transdermal Product Development | Request PDF - ResearchGate.
- Menthyl acetate: properties and associated essential oils - Landema.
- 5 mm Franz Diffusion Cell, jacketed for in vitro Skin Permeation Testing IVPT - Xenometrix.
- Substance Information Document Menthyl acetate.
- "In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations". In - PermeGear.
- In Vitro–In Vivo Correlation in Skin Permeation - Semantic Scholar.
- In Vitro–In Vivo Correlation in Skin Permeation - ResearchGate.
- Methods to Evaluate Skin Penetration In Vitro - MDPI.
- Safety Data Sheet - BASF.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Percutaneous Permeation Enhancement by Terpenes: Mechanistic View - PMC.
- Transbuccal permeation of a nucleoside analog, dideoxycytidine: effects of menthol as a permeation enhancer - PubMed.
- The enhancing effect and promoting mechanisms of the stereoisomeric monoterpene alcohol esters as enhancers for drugs with different physicochemical properties - NIH.
- (PDF) REVIEW ARTICLE ON PERMEATION ENHANCERS: A MAJOR BREAKTHROUGH IN DRUG DELIVERY TECHNOLOGY - ResearchGate.
- A Review: Effect of Permeation Enhancers on the Penetration Mechanism of Transdermal Gel - IOSR Journal.
Sources
- 1. Menthyl acetate: properties and associated essential oils [landema.com]
- 2. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 3. In vitro-in vivo correlation in skin permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of <em>in vitro-in vivo</em> Correlations in Topical and Transdermal Drug Delivery Systems by <em>in vitro</em> Permeation Testing and Pharmacokinetic Studies for Bioavailability/Bioequivalence and Heat Effect Assessment - ProQuest [proquest.com]
- 5. Percutaneous Permeation Enhancement by Terpenes: Mechanistic View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. The enhancing effect and promoting mechanisms of the stereoisomeric monoterpene alcohol esters as enhancers for drugs with different physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. permegear.com [permegear.com]
- 11. 5 mm Franz Diffusion Cell, jacketed for in vitro Skin Permeation Test [xenometrix.ch]
- 12. "Ex vivo dermis microdialysis: A tool for bioequivalence testing of top" by Mohammad Asif Ali [digitalcommons.liu.edu]
- 13. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dermal pharmacokinetics of microemulsion formulations determined by in vivo microdialysis - ProQuest [proquest.com]
- 15. currentseparations.com [currentseparations.com]
- 16. Dermal microdialysis technique to evaluate the trafficking of surface modified lipid nanoparticles upon topical application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of in vivo microdialysis to transdermal absorption of methotrexate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. fda.gov [fda.gov]
- 21. premier-research.com [premier-research.com]
- 22. FDA updates generic transdermal and topical delivery systems guidances | RAPS [raps.org]
- 23. productlifegroup.com [productlifegroup.com]
- 24. FDA Guidance for Industry: Transdermal and Topical Delivery Systems - Product Development 1 and Quality Considerations - ECA Academy [gmp-compliance.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of L-Menthyl Acetate
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. L-Menthyl acetate, a common fragrance and flavoring agent, requires meticulous handling not only during its application but, critically, through its entire lifecycle to the point of disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, grounding every recommendation in established safety protocols and regulatory standards. The causality behind each step is explained to empower you, the laboratory professional, to make informed and safe decisions.
Hazard Assessment and Waste Classification: The "Why" Behind the Protocol
Understanding the inherent properties of this compound is the foundation of its safe disposal. While it is not considered acutely toxic to humans upon single contact, its primary risks are environmental and physical.[1]
-
Environmental Hazard: this compound is classified as Toxic to aquatic life and Toxic to aquatic life with long lasting effects (GHS Hazard Statements H401 and H411).[1][2] This is the most critical factor dictating its disposal. Releasing it into the environment, such as through drain disposal, is strictly prohibited as it can cause significant harm to aquatic ecosystems.[3][4]
-
Physical Hazard: It is a Combustible liquid (GHS Hazard Statement H227), meaning it can ignite when exposed to an ignition source at temperatures above its flash point.[3][5] This necessitates keeping it away from heat, sparks, and open flames during storage and disposal.[5]
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. While this compound is not on a specific RCRA list (F, K, P, or U), its environmental hazards and combustibility require that it be managed as a hazardous waste to comply with federal and local regulations.[6][7] It is often transported under UN 3082 , designated for "ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S."[1][3][8]
Key Regulatory and Safety Data
| Property | Value / Classification | Source |
| CAS Number | 2623-23-6 | [2][9] |
| UN Number | 3082 | [1][3] |
| GHS Hazard Statements | H227: Combustible liquidH401: Toxic to aquatic lifeH411: Toxic to aquatic life with long lasting effects | [1][2][3] |
| GHS Disposal Statement | P501: Dispose of contents/container to an approved waste disposal plant. | [3] |
| Flash Point | ~92.2 °C (198 °F) | [4][10] |
| Physical State | Colorless Liquid | [11][12] |
Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite
Before handling any chemical waste, establishing a barrier between you and the potential hazard is paramount. For this compound waste handling, the following PPE is required:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.[13]
-
Protective Clothing: A standard laboratory coat. Remove any contaminated clothing immediately and wash it before reuse.[14]
-
Respiratory Protection: Handle only in a well-ventilated area or under a chemical fume hood. A respirator is typically not required if ventilation is adequate.[15]
Step-by-Step Disposal Procedures
The fundamental principle for this compound disposal is that it must not enter the public sewer system or waterways .[3][14] All waste streams containing this chemical must be collected for disposal by a licensed hazardous waste contractor.
Protocol 3.1: Disposal of Small Quantities & Contaminated Labware
This protocol applies to residual amounts of this compound in containers and any disposable materials that have come into direct contact with it (e.g., pipette tips, gloves, absorbent pads).
-
Designate a Waste Container: Use a dedicated, leak-proof container with a secure screw-top lid that is chemically compatible with acetate esters. The container should be clearly labeled "HAZARDOUS WASTE: this compound" and should also list any other chemical constituents present.
-
Collect Waste: Place all contaminated disposable labware directly into the designated hazardous waste container.
-
Container Rinsing (Triple Rinse Method): If you need to reuse a container that held this compound, rinse it three times with a small amount of a suitable solvent (e.g., ethanol or acetone). Crucially, the rinsate from these washes is also considered hazardous waste. Collect all rinsate in the designated hazardous waste container. Do not discharge it down the drain.
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be at or near the point of waste generation and away from drains or heat sources.[15]
Protocol 3.2: Disposal of Bulk or Unused this compound
This protocol applies to expired, unused, or off-specification this compound.
-
Do Not Mix Wastes: Leave the chemical in its original container whenever possible. Mixing chemical wastes is dangerous and can create unknown reactions or violate disposal regulations.[3]
-
Ensure Proper Labeling: The container must be clearly labeled with its contents. If the original label is damaged, create a new hazardous waste label that includes the full chemical name ("this compound") and the associated hazards (Combustible, Environmental Hazard).
-
Secure Containment: Ensure the container cap is tightly sealed to prevent leaks or the release of vapors.
-
Arrange for Pickup: Store the container in your lab's designated SAA. Once the container is full or has been stored for an extended period (consult your institution's policy), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[15]
Emergency Procedures: Spill Management
Accidental spills require immediate and correct action to prevent environmental contamination and ensure personnel safety.
-
Evacuate and Ventilate: Alert personnel in the immediate area. Ensure the area is well-ventilated. If the spill is large, evacuate the lab. Remove all sources of ignition.[5][14]
-
Don Appropriate PPE: Before cleaning, wear the PPE detailed in Section 2.
-
Contain the Spill: Prevent the spill from spreading or entering drains. For small liquid spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][2]
-
Collect Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[13]
-
Clean the Area: Wipe the spill area with a cloth and a suitable solvent. Dispose of all cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, following your institution's established reporting procedures.[15]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
- This compound FCC - Safety data sheet. (n.d.).
- Safety Data Sheet - BASF. (2025, October 8).
- MENTHYL ACETATE, Natural- SDS - Aurochemicals. (2022, August 16).
- Menthyl acetate (1alpha,2beta,5alpha) FPD-2015A-2791 - SAFETY DATA SHEET. (2022, February 10).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).
- menthyl acetate, 89-48-5 - The Good Scents Company. (n.d.).
- This compound 16409-45-3 wiki. (n.d.).
- 501272 menthyl acetate natural safety data sheet - SDS US. (2022, February 9).
- This compound | 2623-23-6 - ChemicalBook. (n.d.).
- OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9).
-
Menthyl acetate | C12H22O2 | CID 27867 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
-
This compound | C12H22O2 | CID 220674 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024, October 30).
- How to Safely Dispose Hazardous Waste? - HAZWOPER OSHA Training. (2024, December 13).
- LAB – PREPARATION OF ESTERS. (n.d.). Secondary Science 4 All.
- SDS - Advanced Biotech. (2025, January 24).
-
Hazardous Waste - Overview | Occupational Safety and Health Administration. (n.d.). OSHA. Retrieved from [Link]
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).
-
Label Review Manual - Chapter 13: Storage and Disposal. (2013, July). U.S. Environmental Protection Agency. Retrieved from [Link]
- Proper Disposal of Epifriedelanol Acetate: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
- Synthesis, Isolation, and Purification of an Ester. (n.d.). Coach Benner.
- This compound | 1X1ML | C12H22O2 | 690739 | 2623-23-6 - HPC Standards. (n.d.).
-
Waste Code - RCRAInfo. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
- Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. (n.d.). Texas Commission on Environmental Quality.
- LISTED WASTED - Safety Management. (n.d.).
-
Safe Disposal of Pesticides. (2025, July 3). U.S. Environmental Protection Agency. Retrieved from [Link]
-
EPA Hazardous Waste Codes. (n.d.). UGA Environmental Safety Division. Retrieved from [Link]
- EPA HAZARDOUS WASTE CODES. (n.d.).
- How to Dispose of Acetic Acid - Lab Alley. (n.d.).
- What are the Precautions for Ethyl Acetate? (2020, September 23). Hubei Sanli Fengxiang Technology Co., Ltd.
Sources
- 1. download.basf.com [download.basf.com]
- 2. download.basf.com [download.basf.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. menthyl acetate, 89-48-5 [thegoodscentscompany.com]
- 5. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. tceq.texas.gov [tceq.texas.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound | C12H22O2 | CID 220674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. vigon.com [vigon.com]
- 11. Page loading... [guidechem.com]
- 12. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. hpc-standards.com [hpc-standards.com]
- 14. aurochemicals.com [aurochemicals.com]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling L-Menthyl Acetate
Introduction: L-Menthyl acetate, a key component in flavor, fragrance, and pharmaceutical industries, is valued for its characteristic minty aroma and cooling sensation.[1][2] While it is a commonly used compound, a thorough understanding of its hazard profile is essential for ensuring the safety of laboratory personnel. This guide provides a comprehensive, field-tested framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when handling this compound. Our approach moves beyond a simple checklist, focusing on the causality behind each recommendation to empower researchers with the knowledge to conduct a robust risk assessment for their specific applications.
Hazard Assessment: The Foundation of Your Safety Protocol
Proper PPE selection is not arbitrary; it is a direct response to a substance's specific chemical and physical hazards. This compound is classified as a combustible liquid and presents risks that necessitate careful handling.[3][4][5]
-
Physical Hazards: The primary physical hazard is its combustibility.[3] It has a flash point of approximately 92-98.5°C (198-209°F), meaning it can ignite when exposed to a spark or flame at or above this temperature.[5][6] Therefore, all handling procedures must rigorously exclude ignition sources.[3][6]
-
Health Hazards: While considered virtually nontoxic after single ingestion or dermal contact in some studies, other data indicates it can cause skin and eye irritation.[4][7][8] To ensure the highest safety standard, it is prudent to operate under the assumption that contact can lead to irritation. Inhalation of concentrated vapors may also cause respiratory irritation.
-
Environmental Hazards: this compound is classified as toxic to aquatic life, with long-lasting effects.[6][7][9] This critical detail informs not only spill cleanup procedures but also the disposal of contaminated waste and PPE, mandating containment to prevent environmental release.[4][7]
Core PPE Requirements: A Task-Based Approach
The level of PPE required is directly proportional to the risk of exposure. The following recommendations are based on standard laboratory operations.
Eye and Face Protection
Direct contact with the eyes must be prevented. The choice of equipment depends on the potential for splashes.
-
Standard Use: For handling small quantities (e.g., preparing solutions from stock), safety glasses with side-shields (conforming to EN 166 or ANSI Z87.1) are the minimum requirement.[6]
-
Splash Hazard: When transferring larger volumes or performing vigorous agitation where splashing is possible, tightly fitting chemical goggles are necessary.[4][9] If there is a significant risk of splashing, a full-face shield worn over chemical goggles provides the most robust protection.[9]
Hand Protection
The goal is to prevent skin contact. Given the conflicting data on skin irritation, chemical-resistant gloves are mandatory.[8]
-
Glove Selection: Choose impermeable, chemical-resistant gloves .[9] Based on chemical compatibility for esters, suitable materials include:
-
Nitrile rubber (e.g., 0.4 mm thickness)
-
Butyl rubber (e.g., 0.7 mm thickness)
-
Chloroprene rubber (e.g., 0.5 mm thickness)
-
-
Expert Insight: Permeation time is a critical factor. The specifications provided by glove manufacturers are based on controlled tests and the practical usage time may be shorter.[6] Always inspect gloves for tears or pinholes before use and remove them immediately if contamination is suspected.
Body Protection
Protecting your skin and personal clothing from accidental spills is a key aspect of good laboratory practice.
-
Standard Protocol: A clean, buttoned laboratory coat is sufficient for most bench-scale operations. Wearing closed-toe shoes is mandatory.
-
Increased Exposure Risk: For large-scale transfers or operations with a higher risk of spillage, consider a chemically resistant apron over the lab coat. Body protection must be chosen based on the specific activity and potential for exposure.[6][9]
Respiratory Protection
Under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood), respiratory protection is typically not required.[3] However, it becomes necessary when engineering controls are insufficient.
-
Required Use Scenarios:
-
Handling large quantities outside of a fume hood.
-
Responding to a significant spill.
-
When heating the material, which increases its vapor pressure.
-
-
Respirator Type: In these situations, use a NIOSH-certified (or equivalent) air-purifying respirator fitted with organic vapor cartridges .[3][9]
PPE Selection Matrix
For quick reference, this table summarizes the recommended PPE for various common laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (if applicable) |
| Routine Weighing/Handling Small Quantities (<100 mL) | Safety glasses with side-shields | Nitrile or Butyl gloves | Standard lab coat | Not required with adequate local exhaust ventilation |
| Large Volume Transfers (>1 L) or Vigorous Agitation | Chemical safety goggles and/or face shield | Nitrile or Butyl gloves | Lab coat; consider a chemical-resistant apron | Required if not performed in a fume hood |
| Heating or Aerosol-Generating Procedures | Chemical safety goggles and face shield | Nitrile or Butyl gloves | Lab coat | Required; use a fume hood or wear a respirator with organic vapor cartridges |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty Nitrile or Butyl gloves | Lab coat and chemical-resistant apron | Required for large spills or in poorly ventilated areas |
Operational and Disposal Plans
A safety plan is incomplete without clear, actionable protocols for PPE use and waste disposal.
Protocol: PPE Donning and Doffing Sequence
The order of donning and doffing is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Body Protection: Don lab coat and fasten it completely.
-
Hand Protection: Put on the first pair of gloves (if double-gloving for a high-risk task).
-
Respiratory Protection: If required, perform a seal check on your respirator.
-
Eye/Face Protection: Put on safety goggles or a face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer, most contaminated pair of gloves.
-
Body Protection: Unbutton and remove the lab coat, turning it inside out as you remove it to contain contaminants.
-
Eye/Face Protection: Remove the face shield or goggles from the back to the front.
-
Respiratory Protection: Remove the respirator.
-
Inner Gloves: Remove the final pair of gloves.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[6][7]
Spill Management
In the event of a spill, your immediate actions should prioritize safety and containment.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (if necessary): For large spills, evacuate the area and prevent entry.
-
Don PPE: Wear the appropriate PPE as outlined in the selection matrix for spill cleanup.
-
Contain Spill: Use an inert, absorbent material like sand, vermiculite, or a commercial sorbent to contain the spill.[3][7] Do not use combustible materials like paper towels to absorb large quantities.
-
Collect Waste: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Prevent Environmental Release: Crucially, do not allow the spilled material or cleanup waste to enter drains or waterways.[4][7]
Waste Disposal
All this compound waste and contaminated materials must be treated as hazardous waste.
-
Chemical Waste: Dispose of excess this compound in a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE: All disposable PPE (gloves, etc.) and materials used for cleanup must be collected in a designated hazardous waste container.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, regional, and national environmental regulations at an approved waste disposal plant.[3][7]
Visual Workflow: PPE Selection Logic
This diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Conclusion
The safe handling of this compound is predicated on a foundational understanding of its hazards and a disciplined application of appropriate controls. By treating this substance with respect—employing the correct PPE, adhering to safe handling protocols, and planning for contingencies like spills—researchers can confidently utilize its benefits while ensuring personal and environmental safety. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before beginning any work.
References
- BASF. (2022). This compound FCC - Safety data sheet.
- BASF CORPORATION. (2025). Safety Data Sheet - this compound FCC.
- Perfumer's Apprentice. (2022). Menthyl acetate (1alpha,2beta,5alpha) FPD-2015A-2791 - SAFETY DATA SHEET.
- Chemical Bull Pvt. Ltd. This compound.
- Wikipedia. Menthyl acetate.
- BASF. (2025). This compound - Material Safety Data Sheet (MSDS).
- ChemicalBook. This compound.
- ChemicalBook. This compound.
- BASF. (2025). Safety data sheet - this compound FCC.
- PubChem. This compound.
- Vigon. (2015). 502078 menthyl acetate laevo fcc safety data sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Menthyl acetate.
- Sigma-Aldrich. This compound natural, = 98 , FCC, FG.
- HPC Standards. This compound.
Sources
- 1. This compound | 2623-23-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. This compound | 2623-23-6 [chemicalbook.com]
- 3. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 4. chemicalbull.com [chemicalbull.com]
- 5. vigon.com [vigon.com]
- 6. download.basf.com [download.basf.com]
- 7. download.basf.com [download.basf.com]
- 8. This compound | 16409-45-3 [chemicalbook.com]
- 9. download.basf.com [download.basf.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
